molecular formula C7H15NO2 B2454844 2-Amino-3,4-dimethylpentanoic acid CAS No. 1314900-53-2

2-Amino-3,4-dimethylpentanoic acid

Cat. No.: B2454844
CAS No.: 1314900-53-2
M. Wt: 145.202
InChI Key: VFEDCKXLINRKLV-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylpentanoic acid is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.202. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDCKXLINRKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314900-53-2
Record name 2-amino-3,4-dimethylpentanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Asymmetric Synthesis of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and stereoselective methodology for the synthesis of 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic β-branched α-amino acid. The core of this guide focuses on the diastereoselective alkylation of a chiral glycine enolate equivalent, a powerful strategy for the asymmetric synthesis of complex amino acids. We will delve into the foundational principles of this approach, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure high diastereoselectivity and overall yield. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who require a practical and scientifically rigorous guide to the synthesis of unique amino acid building blocks.

Introduction: The Significance of β-Branched α-Amino Acids

β-branched α-amino acids are crucial structural motifs in a wide array of biologically active peptides and small molecule therapeutics. Their incorporation into peptide backbones can induce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation, thereby improving pharmacokinetic profiles. This compound, with its sterically demanding side chain, presents a unique building block for the design of novel peptidomimetics and therapeutic agents.

The primary challenge in the synthesis of such molecules lies in the stereocontrolled formation of two adjacent chiral centers at the α and β positions. This guide will focus on a well-established and reliable method: the diastereoselective alkylation of a chiral glycine enolate, specifically utilizing a bis-lactim ether derived from a chiral auxiliary, a methodology pioneered by Schöllkopf.[1][2] This approach offers excellent control over the stereochemical outcome of the alkylation reaction.

The Schöllkopf Asymmetric Synthesis: A Mechanistic Overview

The Schöllkopf synthesis is a powerful method for the asymmetric synthesis of α-amino acids.[1] The key to this method is the use of a chiral auxiliary, typically derived from a readily available amino acid like L-valine, to create a rigid cyclic system. This system effectively shields one face of a glycine-derived carbanion, leading to highly diastereoselective alkylation.

The general workflow can be conceptualized as follows:

Schollkopf_Workflow A Formation of Diketopiperazine B Bis-Lactim Ether Formation A->B O-methylation C Deprotonation B->C Strong base (e.g., n-BuLi) D Diastereoselective Alkylation C->D Alkylating agent E Hydrolysis D->E Acidic workup F Product Isolation E->F Chromatography

Caption: General workflow of the Schöllkopf amino acid synthesis.

The chiral auxiliary, in this case derived from L-valine, establishes a stereochemically defined environment. Upon deprotonation, the resulting planar carbanion is shielded from one side by the bulky side chain of the valine auxiliary. Consequently, the incoming electrophile can only approach from the less hindered face, leading to the formation of one diastereomer in high excess.

Experimental Protocol: Synthesis of (2S,3S)-2-Amino-3,4-dimethylpentanoic acid

This protocol is adapted from the general principles of the Schöllkopf synthesis for the specific target molecule.

Materials and Reagents
Reagent/MaterialGradeSupplier
L-Valine methyl ester hydrochloride≥98%Commercially Available
Glycine methyl ester hydrochloride≥98%Commercially Available
TolueneAnhydrousCommercially Available
Triethylamine≥99%Commercially Available
Trimethyloxonium tetrafluoroborate≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
2-Bromo-3-methylbutane≥97%Commercially Available
Hydrochloric acid (HCl)ConcentratedCommercially Available
Diethyl etherACS GradeCommercially Available
Sodium bicarbonateACS GradeCommercially Available
Magnesium sulfateAnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Step-by-Step Procedure

Step 1: Synthesis of the Bis-Lactim Ether (Schöllkopf Auxiliary)

  • Diketopiperazine Formation: To a solution of L-valine methyl ester hydrochloride (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in anhydrous toluene, add triethylamine (2.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours with a Dean-Stark trap to remove methanol and water. The formation of the diketopiperazine will result in a precipitate.

  • Purification: Cool the reaction mixture, filter the solid precipitate, wash with cold toluene and diethyl ether, and dry under vacuum to yield the cyclo(L-Val-Gly) diketopiperazine.

  • Bis-Lactim Ether Formation: Suspend the dried diketopiperazine (1.0 eq) in anhydrous dichloromethane (DCM). Add trimethyloxonium tetrafluoroborate (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure bis-lactim ether.

Step 2: Diastereoselective Alkylation

  • Deprotonation: Dissolve the purified bis-lactim ether (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq) dropwise, and stir the resulting deep yellow to orange solution at -78 °C for 30 minutes.

  • Alkylation: To the cooled solution of the lithiated species, add a solution of 2-bromo-3-methylbutane (1.2 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 4-6 hours. The disappearance of the starting material can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Hydrolysis: To the aqueous residue, add 1 M hydrochloric acid and heat the mixture to reflux for 6-8 hours to hydrolyze the bis-lactim ether and the methyl ester.

  • Purification: Cool the reaction mixture to room temperature. The aqueous solution contains the desired amino acid hydrochloride and the chiral auxiliary hydrochloride. The two amino acids can be separated by ion-exchange chromatography.

  • Final Product: The fractions containing the desired product are collected, and the solvent is removed under reduced pressure to yield (2S,3S)-2-Amino-3,4-dimethylpentanoic acid hydrochloride. The free amino acid can be obtained by neutralization.

Data Presentation and Expected Outcomes

StepKey TransformationTypical YieldDiastereomeric Excess (d.e.)
1Bis-Lactim Ether Formation70-85%N/A
2Diastereoselective Alkylation65-80%>95%
3Hydrolysis and Isolation80-90%>95%

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Auxiliary Preparation cluster_1 Asymmetric Alkylation cluster_2 Product Liberation A L-Valine Methyl Ester + Glycine Methyl Ester B Cyclo(L-Val-Gly) Diketopiperazine A->B Reflux in Toluene, Et3N C (S)-3,6-Dimethoxy-2-isopropyl-2,5-dihydropyrazine (Schöllkopf Auxiliary) B->C (MeO)3OBF4, DCM D Lithiated Auxiliary C->D n-BuLi, THF, -78°C E Alkylated Bis-Lactim Ether D->E 2-Bromo-3-methylbutane, -78°C F (2S,3S)-2-Amino-3,4-dimethylpentanoic acid E->F 1. 1M HCl, Reflux 2. Ion-exchange chromatography G L-Valine Methyl Ester (Recovered Auxiliary) E->G Hydrolysis

Caption: Synthetic pathway for (2S,3S)-2-Amino-3,4-dimethylpentanoic acid.

Trustworthiness and Self-Validation

The protocol described herein is based on a well-established and extensively documented synthetic methodology.[1][2] The stereochemical outcome of the key alkylation step is highly predictable and consistently yields high diastereomeric excess. The progress of the reaction can be reliably monitored using standard analytical techniques such as TLC and NMR spectroscopy. The final product's identity and purity can be unequivocally confirmed by NMR, mass spectrometry, and by comparing its optical rotation to literature values for the enantiomerically pure compound.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through the diastereoselective alkylation of a chiral bis-lactim ether derived from L-valine. This method provides excellent stereocontrol and delivers the target amino acid in good overall yield. The protocol detailed in this guide offers a reliable and reproducible pathway for accessing this valuable non-proteinogenic amino acid, thereby facilitating its use in drug discovery and the development of novel peptide-based therapeutics.

References

Physicochemical properties of 2-Amino-3,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3,4-dimethylpentanoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a non-canonical, branched-chain amino acid. As an analogue of isoleucine, this compound serves as a valuable building block in synthetic chemistry and a tool for biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the molecule's structural characteristics, physicochemical parameters, and standard analytical methodologies. Due to the limited availability of experimental data in peer-reviewed literature, this guide integrates high-quality computed data from reputable databases with foundational chemical principles. Each property is discussed in the context of its importance in scientific applications, and standard, field-proven experimental protocols for their determination are provided to ensure scientific integrity and reproducibility.

Introduction and Nomenclature

Overview of this compound

This compound is an aliphatic, non-proteinogenic amino acid. Its structure features a pentanoic acid backbone with an amino group at the alpha-position (C2) and two methyl groups at the C3 and C4 positions. This substitution pattern makes it a structural isomer of leucine and isoleucine, and it is sometimes referred to as 4-Methyl-isoleucine.[1][2] The presence of two chiral centers (at C2 and C3) means the molecule can exist as four distinct stereoisomers. The specific stereochemistry is critical for its biological activity and interaction with chiral systems like enzymes and receptors.[2][3]

Significance in Research and Development

Non-canonical amino acids like this compound are of significant interest in medicinal chemistry and chemical biology. Their unique side-chain structures can introduce novel steric and electronic properties into peptides and small molecules. Key applications include:

  • Peptide Modification: Incorporation into peptides can enhance proteolytic stability, modulate conformation, and alter binding affinity to biological targets.

  • Drug Design: It serves as a chiral building block for the synthesis of more complex pharmaceutical compounds.[4]

  • Biochemical Probes: Used in research to study enzyme mechanisms, protein synthesis, and neurotransmitter systems by acting as mimics or inhibitors of natural amino acids.[4]

Structural Identifiers

Accurate identification is paramount for research and regulatory purposes. The key identifiers for the racemic compound and its common stereoisomers are summarized below.

IdentifierValueSource
IUPAC Name This compoundPubChem CID: 272725[1]
CAS Number 1314900-53-2 (racemate)ChemicalBook[5]
Molecular Formula C₇H₁₅NO₂PubChem CID: 272725[1]
Canonical SMILES CC(C)C(C)C(C(=O)O)NPubChem CID: 272725[1]
InChIKey VFEDCKXLINRKLV-UHFFFAOYSA-NPubChem CID: 272725[1]
(2S,3S)-Isomer IUPAC (2S,3S)-2-amino-3,4-dimethylpentanoic acidPubChem CID: 23647966[2]
(2S,3S)-Isomer CAS 23262-01-3PubChem CID: 23647966[2]

Molecular Structure

Caption: 2D structure of this compound.

Core Physicochemical Properties

The physicochemical properties of a molecule dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability. The following table summarizes the key computed properties for this compound.

PropertyValueSource / Method
Molecular Weight 145.20 g/mol PubChem CID: 272725[1]
Exact Mass 145.110278721 DaPubChem CID: 272725[1]
XLogP3 (Predicted) -1.5PubChem CID: 272725[1]
Topological Polar Surface Area 63.3 ŲPubChem CID: 272725[1]
Hydrogen Bond Donors 2PubChem CID: 272725[1]
Hydrogen Bond Acceptors 3PubChem CID: 272725[1]
pKa (Carboxyl) ~2-3 (Estimated)General Amino Acid Chemistry[6][7]
pKa (Amine) ~9-10 (Estimated)General Amino Acid Chemistry[6][7]
Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical parameter in drug development, governing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

The computed XLogP3 value for this compound is -1.5 .[1] This negative value indicates that the compound is predominantly hydrophilic , meaning it has a strong preference for aqueous environments over lipid environments. This is expected for an amino acid, which is zwitterionic at physiological pH. Such hydrophilicity suggests that the molecule will have high aqueous solubility but may require active transport mechanisms to cross biological membranes.

This protocol describes the gold-standard method for LogP determination. The core principle is to dissolve the compound in a biphasic system of n-octanol and water, allow it to reach equilibrium, and then measure its concentration in each phase.

Methodology:

  • Preparation:

    • Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously for 24 hours and allow the layers to separate completely. This pre-saturation is critical to prevent volume changes during the experiment.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the aqueous phase at a concentration that is well within the linear range of the analytical method (e.g., HPLC-UV).

  • Partitioning:

    • In several replicate vessels (e.g., glass centrifuge tubes with PTFE-lined caps), combine the aqueous stock solution with the pre-saturated n-octanol. The volume ratio (e.g., 1:1, 1:2) should be chosen to ensure measurable concentrations in both phases.

    • Agitate the vessels at a constant temperature (typically 25 °C) on a mechanical shaker. The agitation time must be sufficient to reach equilibrium, which should be determined in preliminary experiments (typically 1-24 hours). Avoid vigorous shaking that can cause emulsification.

  • Phase Separation:

    • Centrifuge the vessels to ensure complete separation of the two phases.

  • Quantification:

    • Carefully sample a precise aliquot from both the aqueous and n-octanol layers.

    • Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity (pKa)

The pKa values define the ionization state of a molecule at a given pH. For this compound, there are two key ionizable groups: the carboxylic acid (-COOH) and the amino group (-NH₂).

  • Carboxylic Acid pKa: Expected to be in the range of 2-3 . Below this pH, the group is protonated (-COOH); above this pH, it is deprotonated (-COO⁻).

  • Amino Group pKa: Expected to be in the range of 9-10 . Below this pH, the group is protonated (-NH₃⁺); above this pH, it is neutral (-NH₂).

At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic) and the amino group will be protonated (cationic), resulting in a zwitterion . This dual charge significantly influences solubility, crystal packing, and interaction with biological targets.

This method involves titrating a solution of the amino acid with a strong acid and a strong base while monitoring the pH with a calibrated electrode. The pKa values correspond to the pH at the half-equivalence points.

Methodology:

  • System Setup:

    • Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

    • Use a temperature-controlled vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a micro-burette for precise delivery of the titrant.

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in degassed, deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Acidic Titration:

    • Add a known excess of standardized strong acid (e.g., 0.1 M HCl) to the solution to fully protonate both functional groups (-COOH and -NH₃⁺).

  • Basal Titration:

    • Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added. The resulting curve will show two inflection points.

    • The first equivalence point (V₁) corresponds to the deprotonation of the carboxylic acid. The pKa₁ is the pH at V₁/2.

    • The second equivalence point (V₂) corresponds to the deprotonation of the amino group. The pKa₂ is the pH at (V₁ + V₂)/2.

    • The isoelectric point (pI) can be calculated as pI = (pKa₁ + pKa₂)/2.

Caption: Workflow for pKa determination via potentiometric titration.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific compound are not widely published, its features can be reliably predicted from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the branched structure and stereocenters. Key predicted signals include:

    • A doublet for the α-proton (C2-H), coupled to the C3 proton.

    • Multiplets for the C3-H and C4-H protons.

    • Distinct doublets or singlets for the four methyl groups, which may overlap.

    • Broad signals for the amine (-NH₂) and carboxylic acid (-OH) protons, which are exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should show seven distinct signals corresponding to each carbon atom:

    • A signal for the carbonyl carbon (-C=O) in the downfield region (~170-180 ppm).

    • Signals for the α-carbon (C2) and the two carbons bearing methyl groups (C3, C4).

    • Four signals for the methyl carbons in the upfield region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode is a standard method for analyzing amino acids.

  • Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 146.1176.[8]

  • Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses, such as the loss of water (H₂O) or the carboxylic acid group (as COOH or HCOOH), which are useful for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands would include:

  • O-H Stretch: A very broad band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H.

  • N-H Stretch: A moderate band around 3000-3300 cm⁻¹ from the amino group.

  • C=O Stretch: A strong, sharp band around 1700-1750 cm⁻¹ from the carbonyl of the carboxylic acid.

  • N-H Bend: A band around 1500-1640 cm⁻¹ corresponding to the amine bending vibration.

Conclusion

This compound is a valuable non-canonical amino acid with significant potential in chemical and pharmaceutical research. This guide has synthesized available computational data and established chemical principles to provide a robust profile of its key physicochemical properties. Its hydrophilic nature (XLogP3 = -1.5) and zwitterionic character at physiological pH are its defining features. While this document provides a strong theoretical and methodological foundation, it is crucial for researchers to perform experimental validation of these properties for any specific application, particularly when dealing with individual stereoisomers. The provided protocols for determining LogP and pKa represent industry-standard methods for generating the high-quality data required for drug development and advanced biochemical studies.

References

A Technical Guide to the Chirality and Stereoisomers of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Stereochemistry in Branched-Chain Amino Acids

In the realm of drug discovery and peptide science, the three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid and an isomer of leucine, presents a fascinating case study in stereoisomerism due to its two chiral centers. The precise control and characterization of these stereocenters are critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the stereochemical landscape of this compound, offering both foundational knowledge and practical methodologies for its analysis and separation.

The Stereochemical Landscape of this compound

This compound possesses two stereocenters at the α-carbon (C2) and the β-carbon (C3). According to the 2^n rule, where 'n' is the number of chiral centers, this molecule can exist as four distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images.

The four stereoisomers are:

  • (2S, 3S)-2-amino-3,4-dimethylpentanoic acid[1]

  • (2R, 3R)-2-amino-3,4-dimethylpentanoic acid

  • (2S, 3R)-2-amino-3,4-dimethylpentanoic acid

  • (2R, 3S)-2-amino-3,4-dimethylpentanoic acid

The relationship between these stereoisomers is visually represented in the following diagram:

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 (2S, 3S) (2S, 3S) (2R, 3R) (2R, 3R) (2S, 3S)->(2R, 3R) Enantiomers (2S, 3R) (2S, 3R) (2S, 3S)->(2S, 3R) Diastereomers (2R, 3S) (2R, 3S) (2S, 3S)->(2R, 3S) Diastereomers (2R, 3R)->(2S, 3R) Diastereomers (2R, 3R)->(2R, 3S) Diastereomers (2S, 3R)->(2R, 3S) Enantiomers

Figure 1: Stereoisomeric relationships of this compound.

Methodologies for Stereoisomer Separation and Analysis

The separation and analysis of the stereoisomers of this compound require specialized techniques that can differentiate between molecules with identical chemical formulas and connectivity but different spatial arrangements.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers and diastereomers. This can be achieved through two primary approaches: direct and indirect separation.

Direct Separation: This method utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times.

  • Principle: The CSP creates a chiral environment where transient diastereomeric complexes are formed between the stationary phase and the analytes. The differing stability of these complexes for each stereoisomer results in their separation.

  • Common CSPs for Amino Acids:

    • Macrocyclic Glycopeptides: Teicoplanin-based CSPs are particularly effective for the separation of underivatized amino acids.[2] These phases operate under a variety of mobile phase conditions, including reversed-phase, normal-phase, and polar organic modes.

    • Crown Ethers: CSPs based on crown ethers are highly effective for the separation of primary amines, including amino acids.

    • Polysaccharide-based CSPs: While often requiring derivatization of the amino acid, these are widely used for their broad applicability.

Indirect Separation: In this approach, the stereoisomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. These diastereomers can then be separated on a standard achiral HPLC column.[3]

  • Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), or Marfey's reagent, is a widely used CDA for the analysis of amino acids.[4][5][6] The reaction of the amino group of the stereoisomers with L-FDAA produces diastereomers that can be readily separated by reversed-phase HPLC.[7] Variants of Marfey's reagent can be employed to enhance the separation of challenging Cβ-epimeric diastereomers.[4][5]

  • Derivatization:

    • To a solution of the this compound stereoisomer mixture (approximately 50 nmol) in 100 µL of 1 M sodium bicarbonate, add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the reaction mixture at 40°C for 1 hour.

    • Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 2 M HCl.

    • Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). A typical gradient might be 10-60% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 340 nm.

The following workflow illustrates the process:

G cluster_0 Sample Preparation cluster_1 HPLC Analysis start Stereoisomer Mixture derivatization Derivatization with Marfey's Reagent start->derivatization quench Reaction Quenching derivatization->quench injection Injection onto RP-HPLC quench->injection separation Separation of Diastereomers injection->separation detection UV Detection (340 nm) separation->detection end end detection->end Chromatogram

Figure 2: Workflow for the analysis of this compound stereoisomers using Marfey's reagent.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of molecules and can be adapted for the differentiation of stereoisomers.

  • Diastereomer Analysis: Since diastereomers have different physical properties, their NMR spectra will inherently be different, allowing for their individual identification and quantification in a mixture.

  • Enantiomer Analysis using Chiral Solvating Agents (CSAs): Enantiomers have identical NMR spectra under achiral conditions. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which have distinct NMR spectra.[8][9][10] This results in the splitting of signals for the enantiomers, allowing for their differentiation and the determination of enantiomeric excess.

    • Common CSAs: Chiral acids, alcohols, and macrocycles are often used as CSAs for amino acids.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O with pH adjustment).

    • Acquire a standard ¹H NMR spectrum.

    • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-mandelic acid) to the NMR tube.

    • Gently mix the sample and allow it to equilibrate.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum.

    • Compare the spectra before and after the addition of the CSA. Look for the splitting of characteristic signals (e.g., the α-proton or methyl groups) into two sets of peaks, corresponding to the two enantiomers.

    • The ratio of the integrals of the separated signals corresponds to the enantiomeric ratio of the sample.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the absolute stereochemistry of a molecule.[11]

  • Principle: This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

  • Application: By obtaining a high-quality crystal of a single stereoisomer of this compound, its absolute configuration can be unambiguously determined. This technique was successfully used to confirm the stereocenters in the enantioselective synthesis of a derivative of this compound.[12][13]

G cluster_0 Crystallization cluster_1 Data Collection & Analysis pure_sample Pure Stereoisomer crystal_growth Single Crystal Growth pure_sample->crystal_growth xray X-ray Diffraction crystal_growth->xray data_processing Data Processing xray->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution final_structure final_structure structure_solution->final_structure Absolute Configuration

Figure 3: General workflow for determining absolute configuration by X-ray crystallography.

Quantitative Data Summary

TechniqueAnalyte FormPrinciple of Separation/DifferentiationKey ParametersApplication
Chiral HPLC (Direct) Underivatized or DerivatizedDifferential interaction with a Chiral Stationary Phase (CSP)CSP type, mobile phase composition, temperatureSeparation and quantification of all stereoisomers
Chiral HPLC (Indirect) Derivatized (e.g., with Marfey's reagent)Formation of diastereomers with different chromatographic propertiesChiral Derivatizing Agent (CDA), reaction conditions, achiral column propertiesSeparation and quantification of all stereoisomers
NMR Spectroscopy UnderivatizedFormation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA)CSA choice, solvent, temperatureDetermination of enantiomeric ratio (er) and diastereomeric ratio (dr)
X-ray Crystallography Crystalline solidUnique diffraction pattern of a single crystalCrystal qualityUnambiguous determination of absolute stereochemistry

Conclusion: An Integrated Approach to Stereochemical Control

The robust characterization of this compound stereoisomers necessitates a multi-faceted analytical approach. Chiral HPLC, particularly with derivatization using reagents like Marfey's, offers a reliable method for the routine separation and quantification of all four stereoisomers. NMR spectroscopy with chiral solvating agents provides a powerful tool for the rapid determination of enantiomeric and diastereomeric ratios. For the unequivocal assignment of absolute configuration, single-crystal X-ray crystallography remains the gold standard. By leveraging these techniques in a complementary fashion, researchers and drug development professionals can ensure the stereochemical purity of their compounds, a critical factor in the development of safe and efficacious therapeutics. The enantioselective synthesis of specific stereoisomers, as has been demonstrated for derivatives of this amino acid, further underscores the feasibility of accessing stereochemically pure building blocks for advanced applications.[12][13]

References

Biological significance of non-proteinogenic amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Beyond the Canonical 20

In the central dogma of molecular biology, the narrative is often dominated by the 20 canonical proteinogenic amino acids—the fundamental building blocks of proteins encoded by the universal genetic code. While their importance is undisputed, a vast and structurally diverse world of amino acids exists beyond this select group. These are the non-proteinogenic amino acids (NPAAs), a fascinating class of molecules that are not incorporated into proteins via standard ribosomal translation.[1][2] From mediating neuronal communication to serving as potent defense compounds and forming the backbone of powerful therapeutics, NPAAs play critical and often underappreciated roles across all domains of life.[3][4][5]

This guide, prepared from the perspective of a senior application scientist, is designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of these molecules to provide a deeper understanding of their biological significance, the causality behind their mechanisms, and their transformative potential in modern therapeutics. We will explore their diverse functions, delve into the key experimental methodologies used to study and harness them, and provide a forward-looking perspective on their role in the future of medicine and biotechnology.

The World of Non-Proteinogenic Amino Acids: A Functional Overview

NPAAs are found in organisms ranging from bacteria and fungi to plants and animals, where they participate in a myriad of biological processes.[1][3][6] Unlike their proteinogenic cousins, their synthesis is not directly templated by mRNA. Instead, they are often products of secondary metabolism or specialized enzymatic pathways.[3][7] Their structural diversity is immense, encompassing variations in side chains, stereochemistry (e.g., D-amino acids), and backbone structure (e.g., β- or γ-amino acids).[4][8] This structural uniqueness is the key to their diverse biological activities.

Category of NPAA Example(s) Primary Biological Role(s) Organism(s) of Origin
Neurotransmitters γ-Aminobutyric acid (GABA)Primary inhibitory neurotransmitter in the mammalian central nervous system.[9][10][11]Mammals, Plants
Metabolic Intermediates L-Ornithine, L-CitrullineKey components of the urea cycle for nitrogen waste disposal.[4][12][13]Animals, various microorganisms
Plant Defense & Signaling L-Canavanine, β-Aminobutyric acid (BABA)Toxin against herbivores; primes plant immune responses.[14][15][16][17]Plants (Legumes, various)
Components of Natural Products D-Alanine, OrnithineBuilding blocks of non-ribosomal peptides (e.g., antibiotics, toxins).[8][18]Bacteria, Fungi
Pharmacological Agents Statine, GabapentinEnzyme inhibitors, anticonvulsants.Synthetic / Natural Product-derived

Key Biological Roles and Mechanistic Insights

The significance of NPAAs is best understood by examining their specific roles in biological systems. Here, we explore several well-characterized examples, focusing on the underlying mechanisms that drive their function.

Neurotransmission: The Calming Effect of GABA

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian brain, responsible for reducing neuronal excitability.[9][10][11] A deficiency in GABA signaling is implicated in numerous neurological and psychiatric conditions, making it a critical target for pharmacotherapy.[9][19]

Mechanism of Action: GABA is synthesized in GABAergic neurons from the proteinogenic amino acid glutamate. Upon release into the synaptic cleft, it binds to postsynaptic GABA receptors (GABA-A and GABA-B).[9] This binding opens ion channels, typically chloride (Cl-) channels, leading to an influx of negatively charged ions. This hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus producing a calming or inhibitory effect.[9][10][11]

Metabolic Regulation: The Urea Cycle Intermediates

L-Ornithine and L-Citrulline are two NPAAs that are indispensable for nitrogen metabolism in mammals through the urea cycle. This pathway converts toxic ammonia, a byproduct of amino acid catabolism, into urea for excretion.[12][20]

Causality of the Pathway: The cycle is a self-validating system for nitrogen disposal. Ornithine acts as a carrier molecule, initiating the cycle in the mitochondria by reacting with carbamoyl phosphate to form citrulline.[13][20] Citrulline is then transported to the cytoplasm, where it undergoes a series of reactions, eventually leading to the production of arginine. Arginase then cleaves arginine to release urea and regenerate ornithine, which is transported back to the mitochondria to begin another cycle.[20][21] The process ensures that toxic ammonia is efficiently and safely removed.

SPPS_Workflow start Start: Swell Resin deprotection 1. Fmoc Deprotection (20% Piperidine) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Couple Amino Acid (Fmoc-AA/NPAA, HBTU, DIPEA) wash1->coupling wash2 4. Wash (DMF/DCM) coupling->wash2 loop_cond Final AA? wash2->loop_cond loop_cond->deprotection No final_deprotect Final Fmoc Deprotection loop_cond->final_deprotect Yes cleavage Cleave from Resin (TFA Cocktail) final_deprotect->cleavage purify Precipitate & Purify (HPLC) cleavage->purify end End: Analyze (MS) purify->end

References

An In-depth Technical Guide to 2-Amino-3,4-dimethylpentanoic Acid: A Novel Amino Acid Analog for Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Amino Acid Analogs in Modern Therapeutics

In the landscape of contemporary drug discovery, peptides represent a burgeoning class of therapeutics, prized for their high specificity and low off-target toxicity.[1][2] However, their clinical utility is often hampered by inherent limitations, such as poor metabolic stability and limited oral bioavailability.[3] The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences has emerged as a powerful tool to overcome these hurdles.[4][5] NPAAs offer a vast chemical space to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based drugs, enhancing their stability, potency, and permeability.[1][3] This guide focuses on a particularly promising, yet underexplored NPAA: 2-amino-3,4-dimethylpentanoic acid , a sterically hindered analog of isoleucine, also known as 4-methyl-L-isoleucine. Through this document, we will delve into the synthesis, characterization, and strategic application of this novel building block, providing researchers, scientists, and drug development professionals with a comprehensive technical framework to leverage its potential in creating next-generation peptide therapeutics.

Physicochemical Characteristics of this compound

A thorough understanding of the physicochemical properties of a novel amino acid analog is paramount for its effective application. This compound, with the molecular formula C7H15NO2, possesses a unique structural feature: a gem-dimethyl group at the γ-carbon and an additional methyl group at the β-carbon. This substitution pattern imparts significant steric bulk, which is hypothesized to influence peptide conformation and resistance to enzymatic degradation.

PropertyValueSource
Molecular Formula C7H15NO2PubChem
Molecular Weight 145.20 g/mol PubChem
IUPAC Name This compoundPubChem
Stereoisomers (2S,3S), (2R,3R), (2S,3R), (2R,3S)Inferred
LogP (predicted) -1.5PubChem

Table 1: Key Physicochemical Properties of this compound.

Stereoselective Synthesis: A Proposed Pathway

Synthetic_Pathway A Commercially Available Starting Material B Chiral Auxiliary Attachment A->B e.g., Evans' oxazolidinone C Stereoselective Alkylation B->C Deprotonation & Alkylating Agent D Auxiliary Cleavage C->D Hydrolysis E Final Product: (2S,3S)-2-amino-3,4-dimethylpentanoic acid D->E Purification

Figure 1: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize (2S,3S)-2-amino-3,4-dimethylpentanoic acid with high enantiomeric excess.

Materials:

  • Appropriate chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Acyl chloride corresponding to the desired side chain precursor

  • Strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., 2,3-dimethyl-1-bromobutane)

  • Reagents for auxiliary cleavage (e.g., Lithium hydroxide, hydrogen peroxide)

  • Anhydrous solvents (THF, diethyl ether)

  • Standard laboratory glassware and purification apparatus (chromatography column)

Procedure:

  • Acylation of Chiral Auxiliary: React the chiral auxiliary with the appropriate acyl chloride in the presence of a base to form the N-acyloxazolidinone.

  • Stereoselective Alkylation:

    • Cool the solution of the N-acyloxazolidinone in anhydrous THF to -78 °C.

    • Slowly add a freshly prepared solution of LDA to deprotonate the α-carbon, forming a chiral enolate.

    • Add the alkylating agent and allow the reaction to proceed at low temperature, gradually warming to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Auxiliary Cleavage:

    • Dissolve the alkylated product in a mixture of THF and water.

    • Add a solution of lithium hydroxide and hydrogen peroxide to cleave the chiral auxiliary.

    • The auxiliary can be recovered and recycled.

  • Purification:

    • Purify the resulting amino acid by ion-exchange chromatography or crystallization to obtain the desired stereoisomer.

Self-Validation: The enantiomeric excess of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Comprehensive Characterization Workflow

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound before its use in peptide synthesis.

Characterization_Workflow Start Synthesized Amino Acid NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR Structural Elucidation MS Mass Spectrometry (ESI-MS) Start->MS Molecular Weight Verification HPLC Chiral HPLC Start->HPLC Enantiomeric Purity Result Confirmed Structure, Purity, and Stereochemistry NMR->Result MS->Result HPLC->Result

Figure 2: Comprehensive characterization workflow for this compound.
Detailed Experimental Protocols: Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy [9][10][11][12]

Objective: To elucidate the chemical structure and confirm the connectivity of atoms.

Procedure:

  • Dissolve a small sample (5-10 mg) of the purified amino acid in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra to identify the chemical shifts and coupling constants of all protons and carbons.

  • Perform 2D NMR experiments (COSY, HSQC) to establish proton-proton and proton-carbon correlations, confirming the dimethylpentanoic acid backbone and the positions of the amino and methyl groups.

B. Mass Spectrometry (MS) [13]

Objective: To determine the exact molecular weight of the synthesized amino acid.

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

  • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The observed mass should match the calculated exact mass of C7H15NO2.

C. Chiral High-Performance Liquid Chromatography (HPLC) [14][15][16][17][18]

Objective: To determine the enantiomeric purity of the synthesized amino acid.

Procedure:

  • Select a suitable chiral stationary phase column.

  • Develop a mobile phase system (e.g., a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid) that provides baseline separation of the enantiomers.

  • Inject a solution of the synthesized amino acid and analyze the chromatogram to determine the ratio of the desired enantiomer to any undesired enantiomers.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound lies in its incorporation into peptide sequences. Due to its significant steric hindrance, modifications to standard solid-phase peptide synthesis (SPPS) protocols are necessary to ensure efficient coupling.[19][20][21][22][23]

SPPS_Workflow Start Resin with N-terminal amine Coupling Coupling of Fmoc-2-amino-3,4- dimethylpentanoic acid-OH Start->Coupling Strong coupling agents (e.g., HATU, HCTU) Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Piperidine in DMF Wash2 Wash Deprotection->Wash2 Next_AA Couple Next Amino Acid Wash2->Next_AA Repeat Repeat Cycle Next_AA->Repeat Repeat->Coupling Yes Cleavage Cleavage from Resin and Side-chain Deprotection Repeat->Cleavage No Purification HPLC Purification Cleavage->Purification Characterization MS and Analytical HPLC Purification->Characterization Final_Peptide Purified Peptide Characterization->Final_Peptide

Figure 3: Modified SPPS workflow for incorporating sterically hindered amino acids.
Detailed Experimental Protocol: SPPS

Objective: To incorporate Fmoc-protected this compound into a model peptide sequence.

Materials:

  • Fmoc-protected this compound

  • Rink amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: HATU, HCTU, or COMU

  • Base: Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus.

  • Coupling of this compound:

    • Pre-activate a solution of Fmoc-2-amino-3,4-dimethylpentanoic acid (3-5 equivalents), a strong coupling agent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) to overcome steric hindrance. A double coupling may be necessary.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Wash: Thoroughly wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: Treat the final peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by preparative reverse-phase HPLC.[14][15][16][17][18]

  • Characterization: Confirm the identity and purity of the final peptide by ESI-MS and analytical HPLC.

Biological Evaluation: A Framework for Activity and Safety Assessment

The ultimate goal of incorporating this compound is to enhance the biological properties of a peptide. A systematic approach to evaluating its impact on bioactivity and safety is crucial.

Metabolic Stability Assays

Objective: To assess the resistance of the modified peptide to enzymatic degradation.[24][25][26][27]

Procedure:

  • Incubate the purified peptide with liver microsomes, plasma, or specific proteases (e.g., trypsin, chymotrypsin).

  • Take aliquots at various time points.

  • Quench the enzymatic reaction (e.g., with acetonitrile).

  • Analyze the samples by LC-MS to quantify the amount of intact peptide remaining over time.

  • Calculate the half-life of the peptide under these conditions and compare it to the unmodified parent peptide.

In Vitro Bioactivity Assays

The specific bioactivity assay will depend on the therapeutic target of the peptide. This could include:

  • Receptor Binding Assays: To determine the affinity of the modified peptide for its target receptor.

  • Enzyme Inhibition Assays: To measure the potency of the peptide in inhibiting a target enzyme.

  • Cell-Based Functional Assays: To evaluate the effect of the peptide on cellular signaling pathways or physiological responses.

In Vitro Cytotoxicity Assays

Objective: To determine the potential toxicity of the novel amino acid-containing peptide.[28][29][30][31][32]

Procedure (MTT Assay):

  • Seed cultured cells (e.g., a relevant cancer cell line or a normal cell line) in a 96-well plate.

  • After cell attachment, treat the cells with a range of concentrations of the purified peptide.

  • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structural Implications: Conformational Constraint and Peptide Design

The steric bulk of this compound is expected to impose significant conformational constraints on the peptide backbone.[33][34][35][36][37] This can be a powerful tool in peptide design for several reasons:

  • Stabilization of Secondary Structures: The restricted rotational freedom around the peptide bonds adjacent to the bulky residue can favor specific secondary structures, such as β-turns or helical conformations.[38][39]

  • Enhanced Receptor Binding: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher affinity and selectivity.

  • Improved Proteolytic Resistance: The steric shielding provided by the bulky side chain can hinder the access of proteases to the peptide backbone, contributing to increased metabolic stability.[24][25][26][27]

Conformational Analysis: The precise structural impact of incorporating this amino acid can be elucidated using advanced analytical techniques such as 2D NMR spectroscopy (NOESY, ROESY) to determine inter-proton distances, followed by molecular modeling and dynamics simulations.[40]

Conclusion and Future Directions

This compound represents a valuable, albeit challenging, building block for the design of novel peptide therapeutics. Its inherent steric bulk offers a compelling strategy to enhance metabolic stability and modulate peptide conformation. The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and incorporate this novel amino acid into their peptide drug discovery programs. Future research should focus on the systematic evaluation of peptides containing this analog in various biological systems to fully elucidate its potential to create more potent, stable, and effective peptide-based medicines. The continued exploration of such unique non-proteinogenic amino acids will undoubtedly push the boundaries of peptide and peptidomimetic drug design.[41]

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Amino-3,4-dimethylpentanoic acid. As a non-standard amino acid, understanding its structural features through spectroscopic analysis is crucial for its application in pharmaceutical and biochemical research. This document outlines the theoretical basis and practical considerations for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. While experimental data for this specific compound is not widely available, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust framework for its characterization.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid, a class of molecules with significant potential in drug design and peptide synthesis. Its unique branched side chain, containing two stereocenters, imparts specific conformational constraints and hydrophobic characteristics. Accurate spectroscopic characterization is the cornerstone of its use, ensuring purity, confirming structure, and enabling its integration into larger molecular frameworks. This guide serves as a practical resource for researchers, providing the foundational knowledge to confidently analyze and interpret the spectroscopic data of this and similar molecules.

The molecular structure of this compound is presented below:

Chemical Structure:

Molecular Formula: C₇H₁₅NO₂[1]

Molecular Weight: 145.20 g/mol [1][2][3]

IUPAC Name: this compound[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂ and COOH). D₂O is a common choice for amino acids as it can simplify the spectrum by exchanging with the amine and carboxylic acid protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

Expected ¹H NMR Spectrum Analysis:

Due to the chiral centers at C2 and C3, the protons on the side chain may exhibit complex splitting patterns (diastereotopicity). The following table outlines the expected chemical shifts and multiplicities.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constant (J, Hz) Justification for Assignment
Hα (C2-H)3.5 - 4.0Doublet (d)~4-6The α-proton is deshielded by the adjacent amino and carboxyl groups. It will couple to the Hβ proton.
Hβ (C3-H)1.8 - 2.2Multiplet (m)-This proton is coupled to Hα, the C3-methyl protons, and the Hγ proton, leading to a complex multiplet.
Hγ (C4-H)1.5 - 1.9Multiplet (m)-Coupled to the two C4-methyl groups and the Hβ proton.
C3-CH₃0.9 - 1.2Doublet (d)~6-7These methyl protons are coupled to the Hβ proton.
C4-(CH₃)₂0.8 - 1.1Two Doublets (d) or a Multiplet (m)~6-7These methyl groups are diastereotopic due to the adjacent chiral center at C3 and will likely appear as two distinct doublets, each coupled to the Hγ proton.
NH₂Variable (solvent dependent)Broad singlet (br s)-The chemical shift and appearance depend on the solvent, concentration, and temperature. In D₂O, this signal will disappear due to H/D exchange.
COOHVariable (solvent dependent)Broad singlet (br s)-Similar to the amine protons, this signal is solvent-dependent and will exchange in D₂O.

Workflow for ¹H NMR Analysis:

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis dissolve Dissolve in Deuterated Solvent acquire Acquire Spectrum (≥400 MHz) dissolve->acquire process Process Data (FT, Phasing) acquire->process integrate Integrate Peaks process->integrate assign Assign Signals (Chemical Shift, Multiplicity) integrate->assign

Caption: Workflow for obtaining and interpreting a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Expected ¹³C NMR Spectrum Analysis:

Carbon Assignment Expected Chemical Shift (ppm) Justification for Assignment
C1 (COOH)170 - 180The carbonyl carbon of the carboxylic acid is highly deshielded.
C2 (CH-NH₂)55 - 65The α-carbon is deshielded by the attached nitrogen and carbonyl group.
C3 (CH)35 - 45Aliphatic methine carbon.
C4 (CH)30 - 40Aliphatic methine carbon.
C3-CH₃15 - 25Aliphatic methyl carbon.
C4-(CH₃)₂10 - 20Aliphatic methyl carbons. Due to diastereotopicity, two distinct signals may be observed.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the amino, carboxylic acid, and alkyl groups.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Spectrum Analysis:

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Appearance
3200 - 2800O-H stretchCarboxylic AcidVery broad and strong, often overlapping with C-H stretches.
3500 - 3300N-H stretchPrimary AmineTwo medium intensity bands (symmetric and asymmetric stretches). May be broad.
2960 - 2850C-H stretchAlkyl groupsStrong and sharp absorptions.
~1710C=O stretchCarboxylic AcidStrong and sharp absorption.
1640 - 1560N-H bendPrimary AmineMedium to strong absorption.
1470 - 1370C-H bendAlkyl groupsMedium intensity absorptions.
~1250C-O stretchCarboxylic AcidMedium to strong absorption.

Logical Flow of IR Spectral Interpretation:

G start Acquire IR Spectrum functional_group_region Analyze 4000-1500 cm⁻¹ (Functional Group Region) start->functional_group_region oh_nh_stretch Broad O-H Stretch? (3200-2800 cm⁻¹) functional_group_region->oh_nh_stretch fingerprint_region Analyze <1500 cm⁻¹ (Fingerprint Region) confirm Confirm Structure by Comparing with Reference Spectra fingerprint_region->confirm ch_stretch Strong C-H Stretches? (2960-2850 cm⁻¹) oh_nh_stretch->ch_stretch co_stretch Strong C=O Stretch? (~1710 cm⁻¹) ch_stretch->co_stretch nh_bend N-H Bend? (1640-1560 cm⁻¹) co_stretch->nh_bend nh_bend->fingerprint_region

Caption: Decision-making process for IR spectrum analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like HPLC.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for amino acids, which will likely produce a protonated molecule [M+H]⁺. Electron ionization (EI) can also be used, which would result in more extensive fragmentation.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

Expected Mass Spectrum Analysis (ESI):

  • Molecular Ion: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 146.1176.

  • Common Fragments: Even with a soft ionization technique, some fragmentation may occur. Common losses for amino acids include the loss of water (-18) and the loss of the carboxylic acid group (-45).

Expected Fragmentation Pattern (EI):

In electron ionization, the initial molecular ion [M]⁺• at m/z 145.1103 will be formed, followed by fragmentation. The fragmentation of branched alkanes and amino acids follows predictable pathways.[4]

  • Alpha-Cleavage: Cleavage of the Cα-Cβ bond is a common fragmentation pathway for amino acids, leading to the loss of the side chain.

  • Loss of the Carboxyl Group: A peak corresponding to [M-COOH]⁺ at m/z 100 would be expected.

  • Side Chain Fragmentation: The branched alkyl side chain will also fragment, leading to a series of peaks separated by 14 mass units (CH₂). Common fragments from the side chain would be expected at m/z values corresponding to the loss of methyl, ethyl, and isopropyl groups.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The spectroscopic characterization of this compound requires a synergistic approach, integrating data from NMR, IR, and MS. While this guide provides a detailed theoretical framework and expected data, it is imperative for researchers to meticulously acquire and interpret their own experimental data. The principles and protocols outlined herein provide a robust foundation for the confident structural elucidation of this and other novel amino acids, paving the way for their successful application in drug discovery and development.

References

An In-depth Technical Guide to the Potential Biological Activities of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the exploration of non-proteinogenic amino acids (NPAAs) offers a significant expansion of the chemical space available for creating novel therapeutics and research tools.[1] These synthetic or naturally occurring amino acids, not found among the 20 canonical protein-building blocks, provide a powerful toolkit for manipulating molecular properties to enhance stability, potency, and target specificity of peptides and small molecules.[2][3] 2-Amino-3,4-dimethylpentanoic acid, a branched-chain amino acid (BCAA) analog, represents one such molecule of interest. This guide provides a comprehensive technical overview of its known and potential biological activities, grounded in available research and extrapolated from the behavior of structurally related compounds. We will delve into its role as a bacterial chemoreceptor ligand, its application in synthetic peptide chemistry, and its potential, yet to be fully explored, as a modulator of metabolic and neurological pathways.

Chemical and Physical Properties

This compound, also known by synonyms such as 4-Methyl-L-isoleucine, is a chiral amino acid with the molecular formula C7H15NO2.[4] Its structure is characterized by a pentanoic acid backbone with methyl groups at the 3 and 4 positions, creating a unique branched-chain architecture that distinguishes it from canonical BCAAs like leucine, isoleucine, and valine.[1]

PropertyValueSource
Molecular FormulaC7H15NO2PubChem[4]
Molecular Weight145.20 g/mol PubChem[4]
IUPAC NameThis compoundPubChem[4]
Synonyms4-Methyl-L-isoleucine, NSC117403PubChem[4]

The specific stereochemistry and the arrangement of the methyl groups are critical determinants of its biological interactions.[1]

Known Biological Activity: A Ligand for Bacterial Chemoreceptors

A significant and specific biological activity of this compound (referred to as 4-methyl-L-isoleucine in the study) has been identified in the context of bacterial chemotaxis.

Interaction with Campylobacter jejuni Tlp3 Receptor

Research has demonstrated that this compound binds to the ligand-binding domain (LBD) of the Tlp3 chemoreceptor in the foodborne pathogen Campylobacter jejuni.[3][5] Tlp3 is a crucial virulence factor for this bacterium, and its activation allows the pathogen to navigate its environment in search of nutrients, a process vital for intestinal colonization.[3]

The binding affinity of this compound to the Tlp3 LBD was determined to have a dissociation constant (Kd) of 324 µM.[5][6][7] While this affinity is lower than that of the primary ligand L-isoleucine (Kd = 86 µM), it is significant and demonstrates a specific molecular recognition event.[5] Furthermore, the study showed that this binding elicits a chemoattractant response in C. jejuni.[3][5]

This finding positions this compound as a molecule of interest for studying bacterial chemotaxis and potentially as a scaffold for developing novel antibacterial agents that could interfere with this vital process.

Application in Peptide Synthesis and Bioactivity Modulation

Non-natural amino acids are invaluable tools for investigating the structure-activity relationships (SAR) of bioactive peptides.[8] By substituting canonical amino acids with NPAAs like this compound, researchers can introduce novel steric or electronic properties, enhance resistance to enzymatic degradation, and fine-tune receptor binding affinity and functional activity.[8]

A Building Block for Novel Peptides

This compound serves as a unique building block for solid-phase peptide synthesis.[1][8] Its bulky, branched side chain can be used to probe the binding pockets of receptors and enzymes. For example, a structurally similar chimeric amino acid, 2-amino-3,3,4-trimethyl-pentanoic acid, was successfully incorporated into neuropeptide S (NPS). The resulting diastereomers exhibited distinct pharmacological profiles, acting as a partial agonist and a pure antagonist at the NPS receptor, respectively.[8] This highlights how the introduction of such modified residues can dramatically alter the biological activity of a peptide.[8]

Given these findings, it is highly probable that the incorporation of this compound into other bioactive peptides could similarly modulate their function, making it a valuable tool for developing peptide-based therapeutics with tailored agonist or antagonist properties.

Potential Biological Activities: An Extrapolation

While direct evidence for other biological activities is limited, the structural similarity of this compound to canonical BCAAs allows for informed speculation on its potential roles in mammalian systems. These hypotheses provide a roadmap for future research.

Modulation of Metabolic Pathways

Branched-chain amino acids are not just building blocks for proteins; they are also key signaling molecules that regulate metabolism. Leucine, in particular, is a potent activator of the mTOR signaling pathway, which is central to protein synthesis and cell growth.

Given its structure, this compound could potentially:

  • Compete with canonical BCAAs for transport and metabolism: This could alter the intracellular pool of BCAAs and impact downstream signaling.

  • Interact with BCAA-sensing proteins: It might act as an agonist or antagonist at receptors or enzymes involved in BCAA metabolism, potentially influencing processes like glucose homeostasis and insulin sensitivity.

Neuromodulatory Effects

Some non-canonical amino acids are known to interact with neurotransmitter systems.[1] As a structural analog of isoleucine, which can cross the blood-brain barrier, this compound could potentially exert effects on the central nervous system. Plausible, yet unproven, activities include:

  • Interaction with amino acid receptors: It may bind to glutamate, GABA, or other amino acid receptors, potentially modulating neuronal excitability.

  • Influence on neurotransmitter synthesis: By competing with precursor amino acids, it could alter the synthesis of neurotransmitters.

Enzyme Inhibition

The unique structure of this compound makes it a candidate for investigation as an enzyme inhibitor. Many enzymes that process amino acids have specific binding pockets, and the novel steric bulk of this NPAA could lead to inhibitory activity. Potential targets could include aminotransferases, synthetases, or proteases.

Experimental Protocols

To investigate the potential biological activities of this compound, a series of well-established assays can be employed.

Protocol 1: Bacterial Chemotaxis Assay

This protocol is designed to validate and expand upon the known chemoattractant effect of this compound on bacteria like C. jejuni.

Objective: To determine if this compound acts as a chemoattractant or chemorepellent for a specific bacterial strain.

Methodology: Agar Plug-Based Assay

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., C. jejuni) in an appropriate liquid medium to mid-log phase.

  • Preparation of Plates: Prepare semi-solid agar plates (e.g., 0.3% agar) with a minimal medium that does not support bacterial growth but allows motility.

  • Inoculation: Inoculate the center of the semi-solid agar plates with a small volume (1-2 µL) of the bacterial culture.

  • Preparation of Plugs: Prepare small agar plugs (e.g., 3 mm diameter) containing the test compound (this compound at various concentrations, e.g., 10 µM to 10 mM) and a negative control (buffer) and a positive control (known chemoattractant like L-isoleucine).

  • Assay: Place the agar plugs at a defined distance from the inoculation point on the semi-solid agar plates.

  • Incubation: Incubate the plates under appropriate conditions (e.g., microaerophilic for C. jejuni) for a period that allows for the formation of chemotactic rings (typically 24-48 hours).

  • Analysis: A chemoattractant will cause the bacteria to swarm towards the plug, forming a zone of higher bacterial density. A chemorepellent will cause a zone of clearing around the plug. The diameter of the swarm can be measured to quantify the response.

Protocol 2: In Vitro mTOR Signaling Assay

Objective: To assess whether this compound can modulate the mTOR signaling pathway.

Methodology: Western Blotting for Phosphorylated S6 Kinase

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T or C2C12 myotubes) in standard growth medium.

  • Starvation: To establish a baseline, starve the cells of amino acids for a defined period (e.g., 1-2 hours) in an amino acid-free medium.

  • Treatment: Treat the starved cells with different concentrations of this compound. Include a negative control (starvation medium), a positive control (L-leucine), and co-treatment groups with L-leucine to assess competitive effects.

  • Cell Lysis: After the treatment period (e.g., 30-60 minutes), lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated S6 Kinase (p-S6K), a downstream target of mTORC1, and total S6K as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities. An increase in the p-S6K/total S6K ratio indicates activation of the mTOR pathway.

Visualizations

Signaling Pathway: Potential mTOR Modulation

mTOR_Pathway cluster_input Inputs cluster_pathway mTORC1 Signaling BCAA Canonical BCAAs (e.g., Leucine) mTORC1 mTORC1 BCAA->mTORC1 activates Compound 2-Amino-3,4- dimethylpentanoic acid Compound->mTORC1 may activate or inhibit? S6K S6K mTORC1->S6K phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis promotes

Caption: Hypothetical modulation of the mTORC1 signaling pathway.

Experimental Workflow: Bacterial Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture 1. Grow Bacterial Culture Inoculate 4. Inoculate Plate Center Culture->Inoculate Plates 2. Prepare Semi-Solid Agar Plates->Inoculate Plugs 3. Prepare Test Compound Plugs Place_Plugs 5. Position Plugs Plugs->Place_Plugs Inoculate->Place_Plugs Incubate 6. Incubate Place_Plugs->Incubate Observe 7. Observe Swarm Rings Incubate->Observe Measure 8. Measure Swarm Diameter Observe->Measure Conclude 9. Determine Attraction/Repulsion Measure->Conclude

Caption: Workflow for the agar plug-based chemotaxis assay.

Conclusion

This compound is a non-proteinogenic amino acid with demonstrated biological activity as a ligand for the bacterial chemoreceptor Tlp3. This specific interaction underscores its potential as a tool for studying bacterial behavior and as a starting point for the development of novel antibacterial strategies. Its utility as a building block in peptide synthesis has been established, offering a means to create peptides with modulated and potentially novel therapeutic activities. While its effects in mammalian systems are currently speculative, its structural analogy to branched-chain amino acids suggests plausible roles in metabolism and neuromodulation that warrant further investigation. The experimental protocols outlined in this guide provide a clear path for researchers to explore these exciting possibilities and unlock the full potential of this unique molecule.

References

A Comprehensive Guide to the Structural Elucidation of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, multi-faceted approach to the complete structural elucidation of 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. It details a systematic workflow, integrating advanced analytical techniques to unambiguously determine the compound's constitution, connectivity, and stereochemistry. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to ensure scientific rigor and data integrity.

Introduction: The Significance of Non-Proteinogenic Amino Acids

Non-proteinogenic amino acids (NPAAs), which are not among the 22 proteinogenic amino acids naturally encoded in the genome, represent a vast and largely untapped area of chemical diversity.[1] These unique building blocks are found in a variety of natural products, including antibiotics and other bioactive peptides synthesized by organisms like bacteria and fungi.[1] The incorporation of NPAAs into peptide-based therapeutics can confer advantageous properties, such as increased metabolic stability, enhanced potency, and improved conformational constraint. This compound, a branched-chain amino acid and an analog of isoleucine, presents a compelling subject for structural analysis due to its two chiral centers, leading to four possible stereoisomers. Its unambiguous characterization is a prerequisite for understanding its biological activity and potential applications in medicinal chemistry.

This guide will systematically detail the necessary steps for the complete structural elucidation of this compound, beginning with its chemical synthesis and proceeding through a comprehensive analytical workflow.

Synthesis of this compound

Proposed Synthetic Pathway: Modified Strecker Synthesis

A logical precursor for the synthesis of this compound is 2,3-dimethylbutanal. The synthesis would proceed in two main steps:

  • Aminonitrile Formation: 2,3-dimethylbutanal is reacted with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide). This reaction forms the intermediate α-aminonitrile, 2-amino-3,4-dimethylpentanenitrile.

  • Hydrolysis: The α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group into a carboxylic acid, yielding the desired this compound.

This synthesis will produce a mixture of diastereomers ((2S,3S), (2R,3R), (2S,3R), and (2R,3S)) due to the formation of two new chiral centers. The separation and characterization of these stereoisomers are central challenges in the elucidation process.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining initial structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, typically using Electrospray Ionization (ESI), is the first step to confirm the elemental composition of the synthesized compound.

  • Expected Molecular Ion: For C₇H₁₅NO₂, the expected monoisotopic mass is 145.1103 g/mol .

  • Protonated Species [M+H]⁺: In positive ion mode ESI, the expected m/z would be 146.1176.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable information about the structure of the molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern of this compound is expected to be similar to that of its isomer, isoleucine.

Key Fragmentation Pathways:

  • Loss of the Carboxyl Group: A characteristic fragmentation of amino acids is the loss of the carboxyl group (COOH) as formic acid (HCOOH) or as CO₂ and H₂O. This would result in a fragment ion corresponding to the loss of 45 or 46 Da.

  • Loss of the Amino Group: Loss of the amino group (NH₂) is another common fragmentation pathway.

  • Side-Chain Fragmentation: Cleavage of the Cα-Cβ bond is a dominant fragmentation pathway for branched-chain amino acids.[2] For this compound, this would lead to the loss of the dimethylpropyl side chain.

Table 1: Predicted Key Fragment Ions in the ESI-MS/MS Spectrum of Protonated this compound ([M+H]⁺ = 146.1)

m/z (Da)Proposed FragmentDescription
101.1[M+H - HCOOH]⁺Loss of formic acid
84.1[M+H - HCOOH - NH₃]⁺Subsequent loss of ammonia
74.1[C₃H₈NO]⁺Cleavage of the Cβ-Cγ bond
57.1[C₄H₉]⁺Isopropylmethyl fragment

The differentiation of isomers like leucine and isoleucine by MS/MS can be challenging but is possible through careful analysis of the relative abundances of specific fragment ions.[3][4] For instance, the fragmentation of the immonium ion at m/z 86 can yield diagnostic ions that differ in intensity between isomers.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of a molecule.[5] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the spectrum is expected to show distinct signals for the protons at the α and β positions, as well as for the methyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[5]

2D NMR Spectroscopy for Connectivity
  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, allowing for the tracing of the proton spin systems within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation spectrum links each proton to its directly attached carbon atom.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is vital for establishing the complete carbon skeleton.[5]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Diastereomer of this compound (in D₂O)

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity (¹H)
1COOH-~175-
2~3.8~58d
3~2.1~40m
4~1.8~32m
5Cδ (CH₃)~0.9~20d
6Cγ' (CH₃)~1.0~16d
7Cδ' (CH₃)~0.95~18d

Note: These are predicted values based on known chemical shift ranges for similar structures. Actual values may vary depending on the solvent, pH, and specific stereoisomer.

Differentiating Diastereomers by NMR

The presence of two chiral centers (at C2 and C3) in this compound gives rise to two pairs of enantiomers (diastereomers). NMR is a powerful tool for distinguishing between these diastereomers. Studies on the closely related isoleucine and allo-isoleucine have shown that the chemical shift and coupling constants of the α-proton and α-carbon are particularly sensitive to the relative stereochemistry at the α and β positions. This allows for the differentiation of the (threo) and (erythro) diastereomers.

Chiral Chromatography: Separation and Isolation of Stereoisomers

Since the proposed synthesis yields a mixture of stereoisomers, their separation is crucial for determining the stereochemistry of each and for any future biological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Chiral Stationary Phases (CSPs)

A variety of chiral stationary phases are available for the separation of amino acid enantiomers and diastereomers. For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective.[6][7] These columns are compatible with aqueous mobile phases, which is ideal for the polar, zwitterionic nature of amino acids.

Experimental Protocol for Chiral HPLC
  • Column Selection: An Astec CHIROBIOTIC® T (teicoplanin-based) column is a suitable starting point.

  • Mobile Phase: A mixture of water, methanol, and a small amount of an acid (e.g., formic acid or acetic acid) is typically used. The ratio of the organic modifier and the pH of the aqueous phase are critical parameters for optimizing the separation.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or detection by an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be employed.

  • Method Development: A systematic approach involving the screening of different mobile phase compositions and temperatures is necessary to achieve baseline separation of all four stereoisomers.

Alternatively, the amino acid can be derivatized with a chiral reagent to form diastereomeric derivatives that can then be separated on a standard achiral reversed-phase column.[8]

X-ray Crystallography: Unambiguous Determination of Absolute Stereochemistry

While NMR and chiral chromatography can establish the relative stereochemistry and separate the stereoisomers, single-crystal X-ray crystallography provides the definitive, unambiguous determination of the absolute configuration of a chiral molecule.

Crystallization

The first and often most challenging step is to grow a single crystal of sufficient size and quality. This typically involves dissolving the purified stereoisomer in a suitable solvent and allowing the solvent to evaporate slowly. For amino acids, aqueous solutions are commonly used.

Data Collection and Structure Refinement

A suitable crystal is mounted on a diffractometer and exposed to an X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[9] The electron density map is then used to build a 3D model of the molecule.[9]

For a molecule with known chiral centers from a biological source (if applicable) or by comparison to known standards, the absolute configuration can be determined. For a novel synthetic compound, the Flack parameter is calculated from the diffraction data to confidently assign the absolute stereochemistry. The crystal structure of L-isoleucine, for example, has been determined to be in the orthorhombic space group P2₁2₁2₁, and it forms a double-layered structure stabilized by hydrogen bonds.[10] A similar packing arrangement would be expected for this compound.

Integrated Workflow for Structural Elucidation

The following diagram illustrates the logical flow of the experimental work required for the complete structural elucidation of this compound.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_char Initial Characterization cluster_connectivity Connectivity & Relative Stereochemistry cluster_stereochem Stereochemical Analysis Synthesis Synthesis of Stereoisomeric Mixture (e.g., Strecker Synthesis) Purification Initial Purification (e.g., Ion-Exchange Chromatography) Synthesis->Purification HRMS HRMS (Confirm Elemental Composition) Purification->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) Purification->NMR_1D MSMS Tandem MS (MS/MS) (Fragmentation Pattern) HRMS->MSMS Final_Structure Complete Structural Elucidation (Constitution, Connectivity, Absolute Stereochemistry) MSMS->Final_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Spin Systems Chiral_HPLC Chiral HPLC (Separate Stereoisomers) NMR_2D->Chiral_HPLC Confirm Diastereomers NMR_2D->Final_Structure Xray X-ray Crystallography (Absolute Configuration) Chiral_HPLC->Xray Isolate Pure Stereoisomers for Crystallization Xray->Final_Structure caption Workflow for the structural elucidation of this compound.

Workflow for the structural elucidation of this compound.

Conclusion

The complete structural elucidation of a novel non-proteinogenic amino acid such as this compound is a rigorous process that requires the synergistic application of multiple analytical techniques. This guide has outlined a comprehensive and logical workflow, commencing with a plausible synthetic route and progressing through detailed spectroscopic and chromatographic analyses. By systematically determining the molecular formula, atomic connectivity, and absolute stereochemistry, researchers can build a solid foundation for further investigation into the biological properties and potential applications of this and other novel amino acids. The integration of mass spectrometry, advanced NMR techniques, chiral separations, and X-ray crystallography ensures the highest level of scientific confidence in the final structural assignment.

References

An Investigator's Guide to the Metabolic Fate of 2-Amino-3,4-dimethylpentanoic Acid: A Non-Canonical Branched-Chain Amino Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of metabolic research is continually expanding, moving beyond the canonical pathways to explore the biological significance of novel and non-standard molecules. Among these, non-canonical amino acids present a fascinating frontier for researchers in drug development and metabolic diseases. This guide focuses on 2-amino-3,4-dimethylpentanoic acid, a non-proteinogenic branched-chain amino acid (BCAA), and provides a comprehensive framework for investigating its metabolic fate.[1]

For drug development professionals and scientists, understanding how such a molecule is processed within a biological system is paramount for predicting its efficacy, potential toxicity, and off-target effects. This document will serve as an in-depth technical guide, not just presenting established facts, but rather outlining the experimental and intellectual journey of characterizing the metabolic pathway of a novel compound like this compound. We will leverage the well-understood metabolism of the canonical BCAAs—leucine, isoleucine, and valine—as a foundational model for our investigation.[2][3]

The Structural Context: A Branched-Chain Analogue

This compound, with its characteristic branched aliphatic side chain, is a structural analogue of the essential BCAAs.[1][4][5] This structural similarity is the cornerstone of our investigative approach, suggesting that it may interact with the enzymatic machinery responsible for BCAA metabolism. The key to understanding its metabolic journey lies in dissecting its potential interactions with the enzymes that catabolize leucine, isoleucine, and valine.

The initial and shared steps in the catabolism of canonical BCAAs are catalyzed by two key enzymes: branched-chain aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[3][6][7] The BCAT enzymes (cytosolic BCAT1 and mitochondrial BCAT2) catalyze the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs).[3][8] Subsequently, the BCKDH complex irreversibly catalyzes the oxidative decarboxylation of these BCKAs, committing them to downstream metabolic pathways.[2][3][6]

A central hypothesis is that this compound could serve as a substrate for BCAT, leading to the formation of its corresponding α-keto acid. The efficiency of this reaction and the subsequent fate of the resulting α-keto acid are critical questions that we will explore through the experimental designs detailed in this guide.

Investigative Workflow for Metabolic Characterization

Investigative_Workflow cluster_0 Phase 1: In Vitro Enzymatic Assays cluster_1 Phase 2: Cell-Based Metabolic Studies cluster_2 Phase 3: In Vivo Animal Studies Enzyme_Kinetics Enzyme Kinetics with BCAT and BCKDH Metabolite_ID_in_vitro Metabolite Identification (LC-MS/MS) Enzyme_Kinetics->Metabolite_ID_in_vitro Identify products Cell_Culture Isotope Labeling in Cell Culture Metabolite_ID_in_vitro->Cell_Culture Inform cell studies Metabolic_Flux Metabolic Flux Analysis (NMR & MS) Cell_Culture->Metabolic_Flux Trace labeled atoms Animal_Dosing Animal Dosing and Sample Collection Metabolic_Flux->Animal_Dosing Guide in vivo experiments PK_PD Pharmacokinetic & Pharmacodynamic Analysis Animal_Dosing->PK_PD Metabolite_Profiling Metabolite Profiling in Tissues and Biofluids Animal_Dosing->Metabolite_Profiling

Caption: A phased approach to characterizing the metabolic fate of this compound.

Phase 1: In Vitro Enzymatic Assays - The First Encounter

The initial step is to determine if this compound is a substrate for the key enzymes in the BCAA catabolic pathway. This provides the most direct evidence of its potential to enter this metabolic route.

Experimental Protocol: Recombinant Enzyme Assays

Objective: To determine the kinetic parameters (Km and Vmax) of this compound with recombinant human BCAT1, BCAT2, and the BCKDH complex.

Methodology:

  • Enzyme Expression and Purification: Express and purify recombinant human BCAT1, BCAT2, and the BCKDH complex using standard molecular biology techniques.

  • BCAT Assay:

    • Set up a coupled enzymatic assay where the production of glutamate from the transamination of the novel amino acid is linked to a detectable change, such as the oxidation of NADH by glutamate dehydrogenase.

    • Vary the concentration of this compound while keeping the concentration of α-ketoglutarate constant.

    • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate initial reaction velocities and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

  • BCKDH Assay:

    • First, synthesize the α-keto acid of this compound.

    • The BCKDH activity can be measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of the synthesized α-keto acid and Coenzyme A.

    • Perform kinetic analysis as described for the BCAT assay.

  • Metabolite Identification:

    • Incubate this compound with the active enzymes and necessary co-factors.

    • Analyze the reaction mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the resulting α-keto acid and any subsequent downstream products.[9][10][11]

Data Presentation: Comparative Enzyme Kinetics
SubstrateEnzymeKm (mM)Vmax (µmol/min/mg)
LeucineBCAT2Literature ValueLiterature Value
IsoleucineBCAT2Literature ValueLiterature Value
ValineBCAT2Literature ValueLiterature Value
This compoundBCAT2Experimental ResultExperimental Result

Note: The table above should be populated with experimentally determined values and compared against known literature values for the canonical BCAAs to contextualize the findings.

Phase 2: Cell-Based Metabolic Studies - Tracing the Path

Once in vitro activity is established, the next logical step is to investigate the metabolism of this compound in a cellular context. This allows for the assessment of its transport into the cell and its interaction with the complete metabolic network.

Experimental Protocol: Stable Isotope Labeling and Metabolic Flux Analysis

Objective: To trace the metabolic fate of this compound in a relevant cell line (e.g., HepG2 hepatocytes or C2C12 myotubes) using stable isotope-labeled compounds.

Methodology:

  • Synthesis of Labeled Compound: Synthesize this compound with stable isotopes, such as ¹³C or ¹⁵N, at specific positions.

  • Cell Culture and Labeling:

    • Culture the chosen cell line to a suitable confluence.

    • Replace the standard medium with a medium containing the isotope-labeled this compound.

    • Incubate the cells for various time points to allow for metabolic processing.

  • Metabolite Extraction:

    • Harvest the cells and quench metabolism rapidly.

    • Perform a metabolite extraction using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • Analytical Detection:

    • Mass Spectrometry (MS): Analyze the cell extracts using LC-MS/MS to identify and quantify labeled metabolites. The mass shift corresponding to the incorporated stable isotopes will confirm that these metabolites are derived from the administered compound.[9][11][12]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural elucidation of novel metabolites and to determine the position of the label, 2D NMR techniques like HSQC and HMBC can be employed on the extracted metabolites.[13][14][15][16]

Metabolic_Flux_Workflow Start Synthesize Isotope-Labeled This compound Cell_Culture Incubate Labeled Compound with Cell Culture Start->Cell_Culture Metabolite_Extraction Quench Metabolism and Extract Metabolites Cell_Culture->Metabolite_Extraction LC_MS LC-MS/MS Analysis for Labeled Metabolite Identification Metabolite_Extraction->LC_MS NMR NMR Spectroscopy for Structural Elucidation Metabolite_Extraction->NMR Data_Analysis Metabolic Pathway Reconstruction LC_MS->Data_Analysis NMR->Data_Analysis

Caption: Workflow for stable isotope tracing of this compound in cell culture.

Phase 3: In Vivo Animal Studies - The Whole-System Perspective

The final phase of the investigation involves studying the metabolism of this compound in a whole-animal model. This provides crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for any potential therapeutic application.

Experimental Protocol: Pharmacokinetic and Metabolite Profiling in Rodents

Objective: To determine the pharmacokinetic parameters of this compound and identify its major metabolites in plasma, urine, and key tissues of a rodent model.

Methodology:

  • Animal Dosing: Administer a defined dose of this compound (and its isotope-labeled counterpart in parallel studies) to a cohort of rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood, urine, and feces at multiple time points. At the end of the study, collect key tissues such as the liver, skeletal muscle, and brain.

  • Sample Preparation: Process the collected samples to extract metabolites. This may involve protein precipitation for plasma, solid-phase extraction for urine, and tissue homogenization.

  • Bioanalytical Quantification:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and its identified metabolites in the various biological matrices.

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Metabolite Profiling: Analyze the samples from the isotope-labeled study using high-resolution MS to identify and characterize the major metabolites in each matrix.

Potential Metabolic Pathways and Their Implications

Based on the known catabolism of canonical BCAAs, we can hypothesize several potential metabolic fates for this compound.

BCAA_Metabolism cluster_0 Canonical BCAA Catabolism cluster_1 Hypothetical Pathway for this compound BCAAs Leucine, Isoleucine, Valine BCAT Branched-Chain Aminotransferase (BCAT) BCAAs->BCAT BCKAs Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKAs Novel_BCKA Corresponding α-Keto Acid BCAT->Novel_BCKA BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) BCKAs->BCKDH Acyl_CoA Acyl-CoA Derivatives BCKDH->Acyl_CoA Novel_Acyl_CoA Novel Acyl-CoA Derivative BCKDH->Novel_Acyl_CoA TCA_Cycle TCA Cycle Intermediates (Acetyl-CoA, Succinyl-CoA) Acyl_CoA->TCA_Cycle Novel_AA This compound Novel_AA->BCAT Hypothesized Interaction Novel_BCKA->BCKDH Hypothesized Interaction Further_Metabolism Further Metabolism or Excretion Novel_Acyl_CoA->Further_Metabolism

Caption: Comparison of canonical BCAA metabolism with a hypothetical pathway for this compound.

The downstream metabolism of the novel acyl-CoA derivative would depend on its specific structure. It could potentially feed into the TCA cycle, similar to the canonical BCAAs, or it may undergo further modifications leading to unique metabolites.[8][17][18] The identification of these metabolites is crucial, as they may possess their own biological activities or potential toxicities.

Conclusion and Future Directions

This guide provides a comprehensive, multi-phased approach for the in-depth investigation of the metabolic fate of this compound. By systematically progressing from in vitro enzymatic assays to cell-based studies and finally to in vivo animal models, researchers can build a complete picture of how this non-canonical amino acid is processed by a biological system. The insights gained from such studies are not only of fundamental scientific interest but are also critical for the advancement of drug discovery and development programs that utilize novel chemical entities. The methodologies described herein are broadly applicable to the metabolic characterization of other non-canonical amino acids and small molecules, providing a robust framework for modern metabolic research.

References

Methodological & Application

Application Note & Protocols: Asymmetric Synthesis of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Non-proteinogenic amino acids are crucial building blocks in modern drug discovery and development, offering unique structural motifs that can enhance the pharmacological properties of peptides and small molecule therapeutics.[1] 2-Amino-3,4-dimethylpentanoic acid, a β-branched α-amino acid, presents a significant synthetic challenge due to the need for precise control over two contiguous stereocenters. The development of robust and stereoselective synthetic routes to access enantiomerically pure forms of this amino acid is therefore of high interest to researchers in medicinal chemistry and organic synthesis.

This application note provides a detailed guide to three distinct and effective strategies for the asymmetric synthesis of this compound: chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and a biocatalytic approach. Each section includes a thorough explanation of the underlying principles, step-by-step protocols, and expected outcomes, designed to be a practical resource for researchers at the bench.

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for the asymmetric synthesis of α-amino acids.[2][3] This approach involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent bond-forming reaction. Evans' oxazolidinone auxiliaries are particularly effective for this purpose.[2]

Scientific Rationale

In this proposed synthesis, a chiral oxazolidinone auxiliary is first acylated with an appropriate acid chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The bulky auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus ensuring high diastereoselectivity in the alkylation step. Subsequent removal of the auxiliary yields the desired α-amino acid in high enantiomeric purity.

Experimental Workflow

cluster_0 Chiral Auxiliary-Mediated Synthesis A Acylation of Chiral Auxiliary B Diastereoselective Alkylation A->B N-Acyloxazolidinone C Auxiliary Cleavage B->C Alkylated Adduct D Final Product (this compound) C->D Hydrolysis

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare 3,4-dimethylpentanoyl chloride from 3,4-dimethylpentanoic acid and oxalyl chloride.

  • Add the freshly prepared 3,4-dimethylpentanoyl chloride (1.1 eq) to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-acyloxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.

  • Add a suitable electrophilic aminating reagent, such as di-tert-butyl azodicarboxylate (DBAD) (1.2 eq), to the enolate solution.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography to isolate the alkylated product.

Step 3: Auxiliary Cleavage and Deprotection

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (4.0 eq) and hydrogen peroxide (4.0 eq) and stir at 0 °C for 4 hours.

  • Quench the reaction with sodium sulfite solution.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to remove the chiral auxiliary.

  • The aqueous layer containing the desired amino acid can then be further purified by ion-exchange chromatography.

Expected Data
ParameterExpected Value
Overall Yield 50-60%
Diastereomeric Ratio >95:5
Enantiomeric Excess >98%

Catalytic Asymmetric Synthesis via Mannich-Type Reaction

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules.[4][5] A bifunctional tertiary amine-squaramide catalyst can be employed to facilitate an enantioselective Mannich-type addition of a suitable nucleophile to an N-protected imine, leading to the desired β-branched α-amino acid.[4]

Scientific Rationale

This approach utilizes a chiral bifunctional catalyst to control the stereochemical outcome of the reaction. The catalyst simultaneously activates the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, respectively. This dual activation in a chiral environment allows for the highly enantioselective formation of the carbon-carbon bond, establishing the two stereocenters of the target molecule in a single step.

Experimental Workflow

cluster_1 Catalytic Asymmetric Mannich Reaction E Preparation of N-Ts-aldimine F Enantioselective Mannich Addition E->F Imine Substrate G Oxidative Fragmentation & Deprotection F->G Mannich Adduct H Final Product (this compound) G->H Series of Transformations

Caption: Workflow for Catalytic Asymmetric Mannich Reaction.

Detailed Protocol

Step 1: Synthesis of the N-Tosyl Aldimine

  • Prepare the N-tosyl aldimine of 2,3-dimethylbutanal by reacting it with p-toluenesulfonamide in the presence of a dehydrating agent such as magnesium sulfate in toluene.

  • Reflux the mixture for 12 hours with a Dean-Stark trap to remove water.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. The crude imine is often used in the next step without further purification.

Step 2: Enantioselective Mannich-Type Addition

  • To a solution of the N-tosyl aldimine (1.0 eq) and a suitable nucleophile (e.g., a silyl ketene acetal derived from a protected glycine) (1.2 eq) in dichloromethane at -20 °C, add the bifunctional tertiary amine-squaramide catalyst (0.1 eq).

  • Stir the reaction mixture at this temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with dichloromethane, and dry the combined organic layers over sodium sulfate.

  • After filtration and concentration, purify the crude product by flash column chromatography.

Step 3: Deprotection

  • The resulting Mannich adduct can be deprotected in a multi-step sequence. First, the silyl protecting group can be removed with a fluoride source like TBAF.

  • The tosyl group can be removed under reductive conditions, for example, using sodium naphthalenide or through acidic hydrolysis with HBr in acetic acid.[4]

  • The final deprotection of the ester group under acidic or basic conditions will yield the target amino acid.

Expected Data
ParameterExpected Value
Overall Yield 40-55%
Diastereomeric Ratio >90:10
Enantiomeric Excess >95%

Biocatalytic Dynamic Kinetic Resolution

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral compounds.[6] A transaminase-based dynamic kinetic resolution can be employed for the preparation of β-branched α-amino acids with excellent diastereo- and enantioselectivity.[6]

Scientific Rationale

This method relies on a thermophilic transaminase enzyme that can operate at elevated temperatures and pH.[6] The process starts with an α-keto acid precursor. The enzyme selectively catalyzes the transamination of one enantiomer of the keto acid, while the non-reactive enantiomer undergoes in-situ racemization under the reaction conditions. This dynamic kinetic resolution allows for the theoretical conversion of 100% of the starting material into the desired enantiomerically pure amino acid.

Experimental Workflow

cluster_2 Biocatalytic Dynamic Kinetic Resolution I Synthesis of α-Keto Acid J Enzymatic Reductive Amination I->J Substrate K Product Isolation J->K Transaminase, Amine Donor L Final Product (this compound) K->L Purification

References

Application Notes and Protocols: A Guide to the Solid-Phase Synthesis of Peptides Containing 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered Residues

In the realm of peptide synthesis, the incorporation of non-canonical amino acids is a powerful strategy for modulating the pharmacological properties of peptides, including their stability, conformation, and receptor affinity. 2-Amino-3,4-dimethylpentanoic acid, a bulky analog of valine and leucine, presents a unique synthetic challenge due to significant steric hindrance around the α-carbon and the β-branched side chain. This steric bulk impedes the approach of the activated amino acid to the growing peptide chain on the solid support, often leading to incomplete coupling reactions and the formation of deletion sequences.[1]

Standard solid-phase peptide synthesis (SPPS) protocols, particularly those employing common coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt), are frequently inefficient for such sterically demanding residues.[2] Overcoming these hurdles necessitates a carefully optimized protocol, with a particular emphasis on the choice of coupling reagent and reaction conditions. This application note provides a detailed, field-proven protocol for the successful incorporation of Fmoc-2-Amino-3,4-dimethylpentanoic acid into peptide sequences using the Fmoc/tBu strategy, ensuring high coupling efficiency and peptide purity.

Core Principles for Success: A Self-Validating Approach

The protocol outlined below is designed as a self-validating system. Each step includes checkpoints and explanations to ensure the researcher can monitor the progress and troubleshoot effectively. The core principles of this protocol are:

  • High-Potency Activation: The use of a potent activating agent is paramount. Uronium/aminium or phosphonium salt-based reagents are preferred for their high reactivity, which can overcome the steric barrier.[1]

  • Optimized Reaction Environment: Factors such as solvent choice, temperature, and reaction time are critical and have been optimized to favor complete coupling.

  • Monitoring of Key Steps: The protocol incorporates methods for monitoring the completion of both the coupling and deprotection steps, which is crucial for achieving a high-purity final product.[3]

  • Understanding Orthogonality: The protocol relies on the widely adopted Fmoc/tBu orthogonal protection scheme, where the temporary N-terminal Fmoc group is removed by a mild base (piperidine), while the side-chain protecting groups and the resin linkage are cleaved by a strong acid (trifluoroacetic acid) in the final step.[3][4]

Visualizing the Workflow: SPPS Cycle for this compound

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin with Linker (e.g., Wang, Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Synthesis (If Resin is Fmoc-protected) Wash1 DMF Wash Deprotection->Wash1 Remove Piperidine & Dibenzofulvene Adduct Coupling Coupling of Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents & Byproducts Wash2->Deprotection Start Next Cycle Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Complete Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for SPPS incorporating this compound.

Detailed Protocol for the Incorporation of Fmoc-2-Amino-3,4-dimethylpentanoic Acid

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Materials
Reagent/MaterialSupplier RecommendationNotes
Fmoc-2-Amino-3,4-dimethylpentanoic acidReputable SupplierEnsure high purity.
Rink Amide or Wang Resin (100-200 mesh)Standard SupplierChoice of resin depends on the desired C-terminus (amide or carboxylic acid).[5]
N,N-Dimethylformamide (DMF), peptide gradeAnhydrous, amine-freeCrucial for successful synthesis. Poor quality DMF can lead to side reactions.
PiperidineReagent GradeUsed for Fmoc deprotection.
HATUHigh Purity(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A highly effective coupling reagent for sterically hindered amino acids.[6]
N,N-Diisopropylethylamine (DIPEA)RedistilledUsed as a base in the coupling reaction.
Dichloromethane (DCM)Reagent GradeUsed for resin swelling and washing.
Trifluoroacetic acid (TFA)Reagent GradeUsed for final cleavage. Corrosive and toxic, handle with care in a fume hood.
Triisopropylsilane (TIS)Reagent GradeA scavenger used in the cleavage cocktail to prevent side reactions.
WaterHPLC GradeA scavenger used in the cleavage cocktail.
Ninhydrin Test Kit (Kaiser Test)Standard SupplierFor monitoring the completion of the coupling reaction.
Step-by-Step Methodology

1. Resin Preparation and Swelling

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature.[7] This step is crucial for ensuring that the reactive sites within the resin beads are accessible to reagents.

  • Drain the DMF.

2. N-Terminal Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature. For sterically hindered residues, a second deprotection step of 10-15 minutes may be beneficial to ensure complete removal of the Fmoc group.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

3. Coupling of Fmoc-2-Amino-3,4-dimethylpentanoic Acid

  • In a separate vial, pre-activate the amino acid:

    • Dissolve Fmoc-2-Amino-3,4-dimethylpentanoic acid (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol) to the solution and vortex for 1-2 minutes. The solution should turn slightly yellow.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance, a longer coupling time is recommended compared to standard amino acids.

  • After the coupling, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

4. Monitoring the Coupling Reaction (Kaiser Test)

  • Take a small sample of the resin beads (a few beads are sufficient).

  • Wash the beads with ethanol and dry them.

  • Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). A positive result (blue beads) indicates incomplete coupling.

  • Troubleshooting: If the Kaiser test is positive, a second coupling (double coupling) is necessary. Repeat step 3 with a fresh solution of activated amino acid.

5. Capping (Optional but Recommended)

  • If the coupling remains incomplete after a double coupling, it is advisable to cap the unreacted amino groups to prevent the formation of deletion sequences.

  • Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF.

6. Chain Elongation

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Cleavage and Deprotection

  • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Handle TFA in a fume hood.

  • Add the cleavage cocktail to the resin (approx. 10 mL/g of resin) and agitate for 2-3 hours at room temperature.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

8. Purification

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Conclusion: A Robust Strategy for Challenging Peptides

The successful synthesis of peptides containing sterically demanding residues like this compound is achievable with a well-designed and carefully executed protocol. The key to success lies in the use of highly reactive coupling reagents, such as HATU, and diligent monitoring of the reaction progress. By understanding the principles behind each step, researchers can confidently incorporate these challenging building blocks to create novel peptides with enhanced therapeutic potential.

References

Application Note: Comprehensive Structural Characterization of 2-Amino-3,4-dimethylpentanoic Acid Using High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-canonical amino acids (ncAAs) are critical components in the development of novel peptide therapeutics and complex natural products.[1] Their unique structures impart specialized properties, but also present significant analytical challenges for structural verification. This application note provides a comprehensive, step-by-step guide for the unambiguous structural elucidation of 2-Amino-3,4-dimethylpentanoic acid, a branched-chain ncAA, using a suite of high-resolution one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We detail field-proven protocols for sample preparation, data acquisition, and spectral interpretation, underscoring the causal logic behind experimental choices to ensure self-validating and trustworthy results for researchers, scientists, and drug development professionals.[2]

Introduction: The Analytical Challenge of Non-Canonical Amino Acids

The therapeutic potential of peptides is often enhanced by incorporating ncAAs like this compound. These unique building blocks can introduce conformational constraints, improve metabolic stability, and enhance binding affinity. However, the very structural complexity that makes them valuable also complicates their characterization. Unlike the 20 canonical amino acids, ncAAs lack extensive reference data, and their intricate stereochemistry and potential for signal overlap in spectra demand a robust, multi-faceted analytical approach.[3]

NMR spectroscopy is an indispensable, non-destructive tool in pharmaceutical research, providing atomic-level information about molecular structure, connectivity, and conformation.[2][4] This guide focuses on a logical workflow employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to definitively characterize the molecular structure of this compound, ensuring identity and purity in drug discovery and development pipelines.[5]

Molecular Structure of this compound:

Figure 1: Chemical structure of this compound with IUPAC numbering.

The key challenges for this molecule are:

  • Multiple Stereocenters: C2, C3, and C4 are chiral, leading to the possibility of multiple diastereomers.

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum is expected to be crowded due to the multiple methyl and methine groups.

  • Unambiguous Connectivity: Confirming the precise arrangement of the dimethyl groups and their connection to the pentanoic acid backbone is critical.

The NMR Toolkit: Principles and Rationale

A multi-dimensional NMR strategy is essential to overcome the challenges presented by this molecule. Each experiment provides a unique piece of the structural puzzle.[6]

  • ¹H NMR (Proton NMR): Provides initial information on the number of distinct proton environments, their relative abundance (integration), and their local connectivity through scalar coupling (multiplicity).

  • ¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments in the molecule.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that maps ¹H-¹H scalar couplings.[7] It is the primary tool for tracing the proton connectivity along the carbon backbone, identifying adjacent protons (typically separated by 2-3 bonds).[6]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates each proton directly to the carbon it is attached to (¹J-coupling). This is crucial for assigning specific proton signals to their corresponding carbon atoms in the skeleton.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is arguably the most powerful experiment for this molecule, as it connects the various spin systems and confirms the overall carbon framework, especially around non-protonated carbons.[9]

Detailed Experimental Protocols

This section provides a self-validating methodology, from sample preparation to data acquisition, designed for reproducibility.

Protocol 1: Sample Preparation

The choice of solvent is critical for amino acid analysis. Deuterium oxide (D₂O) is often preferred for its ability to exchange with labile -NH₂ and -COOH protons, simplifying the spectrum by removing these broad signals.[10][11]

  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O, 99.9%).

  • Internal Standard: Add a small quantity of a suitable internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detection coil (typically ~4-5 cm).[12]

  • Homogenization: Vortex the sample gently to ensure a homogeneous solution.

Protocol 2: NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for different field strengths.

Experiment Parameter Recommended Value Purpose
¹H NMR Spectral Width16 ppmTo cover all expected proton signals.
Number of Scans16To achieve an adequate signal-to-noise ratio.
Relaxation Delay2.0 sAllows for full relaxation of protons between scans.
¹³C NMR Spectral Width220 ppmTo cover all expected carbon signals.
Number of Scans1024¹³C is less sensitive, requiring more scans.
Relaxation Delay2.0 s
COSY Spectral Width12 ppm (in both dimensions)Focus on the proton chemical shift range.
Data Points2048 (F2) x 256 (F1)Balances resolution and experiment time.
Number of Scans8
HSQC ¹H Spectral Width12 ppm
¹³C Spectral Width180 ppmCovers the expected aliphatic and carbonyl carbon range.
Number of Scans16
HMBC ¹H Spectral Width12 ppm
¹³C Spectral Width220 ppm
Number of Scans32HMBC signals are weaker, requiring more scans.
Long-Range Coupling8 HzOptimized for detecting 2-3 bond correlations.

Data Analysis and Structural Elucidation Workflow

A systematic approach to spectral interpretation is key to solving the structure.[9]

G

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra

The first step is to analyze the 1D spectra to identify all unique proton and carbon signals. Based on the structure, we can predict the expected chemical shifts and multiplicities.[13]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Name Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm)
C1-COOH - - ~175-180
C2-Hα ~3.5-4.0 Doublet (d) ~55-60
C3-Hβ ~1.8-2.2 Multiplet (m) ~35-45
C4-Hγ ~1.6-2.0 Multiplet (m) ~30-40
C5-H₃ ~0.8-1.0 Doublet (d) ~15-20
C3-CH₃ ~0.9-1.1 Doublet (d) ~15-20

| C4-CH₃ | ~0.8-1.0 | Doublet (d) | ~15-20 |

Step 2: Tracing Connectivity with 2D COSY

The COSY spectrum reveals the ¹H-¹H coupling network.[6] We expect to see cross-peaks connecting adjacent protons, allowing us to trace the backbone of the molecule.

  • A cross-peak between and confirms the C2-C3 bond.

  • Cross-peaks from the complex multiplet to , , and the C3-CH₃ protons will be visible.

  • Cross-peaks from the complex multiplet to , the C4-CH₃ protons, and the C5-H₃ protons will confirm the rest of the carbon chain.

Step 3: Assigning Nuclei with 2D HSQC and HMBC

While COSY connects the protons, HSQC and HMBC link the proton data to the carbon skeleton.[14]

  • HSQC: This spectrum will show a correlation for every protonated carbon, allowing for the direct assignment of C2, C3, C4, C5, and the two methyl carbons based on the proton assignments from the COSY.

  • HMBC: This is the ultimate confirmation. Key long-range correlations will unambiguously piece the structure together.[15] For example, the protons of the C3-methyl group should show correlations to C2, C3, and C4. The Hα proton should show a correlation to the C1 carboxyl carbon.

// Define Nodes C1 [label="C1\n(COOH)", pos="4,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2\n(Hα)", pos="2.5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3\n(Hβ)", pos="1,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4 [label="C4\n(Hγ)", pos="-0.5,1!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C5 [label="C5\n(CH₃)", pos="-2,0!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3_Me [label="C3-Me", pos="1,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C4_Me [label="C4-Me", pos="-0.5,2.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges for Bonds (COSY) edge [color="#4285F4", style=bold, label="COSY"]; C2 -- C3; C3 -- C4; C3 -- C3_Me; C4 -- C4_Me; C4 -- C5;

// Edges for HMBC edge [color="#EA4335", style=dashed, label="HMBC", fontcolor="#EA4335", constraint=false]; C2 -> C1 [dir=both]; C3_Me -> C2 [dir=both]; C3_Me -> C4 [dir=both]; C4_Me -> C3 [dir=both]; C4_Me -> C5 [dir=both]; } ondot Caption: Key COSY (solid blue) and HMBC (dashed red) correlations.

Conclusion

The structural integrity of non-canonical amino acids is paramount in modern drug discovery.[16] The integrated application of 1D and 2D NMR spectroscopy, as detailed in this guide, provides a robust and reliable method for the complete and unambiguous characterization of complex molecules like this compound. By systematically applying COSY, HSQC, and HMBC experiments, researchers can build a complete picture of atomic connectivity, ensuring the correct structure is carried forward in their research and development efforts. This workflow serves as a foundational template for the characterization of other novel ncAAs.

References

Application Note: Quantitative Analysis of 2-Amino-3,4-dimethylpentanoic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-Amino-3,4-dimethylpentanoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a branched-chain amino acid (BCAA), and its isomers are gaining interest in clinical research and drug development due to their potential roles as biomarkers. This protocol provides a comprehensive guide encompassing sample preparation, optimized LC-MS/MS parameters, and data analysis considerations, designed for researchers, scientists, and drug development professionals. The methodology emphasizes a simple protein precipitation step, eliminating the need for complex derivatization, and ensures high throughput and accuracy.

Introduction

This compound is a non-proteinogenic amino acid belonging to the family of branched-chain amino acids (BCAAs). The chemical formula for this compound is C7H15NO2, and its molecular weight is approximately 145.20 g/mol .[1][2] BCAAs, including their various isomers, are increasingly recognized for their involvement in various physiological and pathological processes, making their accurate quantification in biological matrices crucial.[3][4] Liquid chromatography-mass spectrometry (LC-MS) has become an essential analytical tool for the separation and quantification of amino acids due to its high selectivity and sensitivity.[5] This application note presents a validated LC-MS/MS method for the reliable measurement of this compound in human plasma, suitable for high-throughput clinical and research applications.[3][4]

Experimental Workflow

The overall experimental workflow is designed for efficiency and robustness, ensuring reliable quantification of the target analyte from a complex biological matrix.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample ISTD Add Internal Standard Plasma->ISTD Precip Protein Precipitation (e.g., Acetonitrile) ISTD->Precip Centri Centrifugation Precip->Centri Supernatant Collect Supernatant Centri->Supernatant LC LC Separation (Reversed-Phase C18) Supernatant->LC MS MS/MS Detection (Positive ESI, MRM) LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: High-level overview of the analytical workflow.

Materials and Reagents
  • This compound standard (Sigma-Aldrich or equivalent)

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (screened and certified)

Protocol 1: Sample Preparation

A simple and effective protein precipitation method is employed to extract the analyte from the plasma matrix.[3][4][6] This approach minimizes sample handling and is amenable to high-throughput workflows.

Step-by-Step Procedure:

  • Thaw Samples: Allow frozen human plasma samples and quality controls to thaw completely at room temperature.

  • Aliquoting: Vortex the thawed samples and aliquot 100 µL into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, blank, and calibration standard.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The chromatographic separation is achieved using a reversed-phase C18 column, which is a common and effective choice for the analysis of underivatized amino acids.[7] The mass spectrometric detection is performed in positive electrospray ionization (ESI) mode, utilizing Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[7]

Liquid Chromatography (LC) Parameters
ParameterCondition
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Mass Spectrometry (MS) Parameters
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound146.186.115
This compound-d3149.189.115
Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratios of the analyte to the internal standard versus the nominal concentration of the calibration standards. A linear regression with a 1/x weighting factor is typically used.

Understanding the Fragmentation Pathway

Collision-Induced Dissociation (CID) is a technique used to fragment ions in the gas phase.[8] For amino acids, common fragmentation pathways involve the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavage of the amino acid backbone.[9] The characteristic product ion at m/z 86.1 for this compound corresponds to the immonium ion, a common and stable fragment for many amino acids.

Fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor [M+H]+ m/z 146.1 Immonium Immonium Ion m/z 86.1 Precursor->Immonium CID NeutralLoss Neutral Loss (e.g., H₂O, HCOOH) Precursor->NeutralLoss CID

Caption: Simplified fragmentation of this compound.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol is designed for high-throughput analysis, offering the sensitivity and selectivity required for clinical research and drug development applications. The simple sample preparation and rapid chromatographic runtime make this method a valuable tool for laboratories analyzing branched-chain amino acids.

References

Introduction: The Significance of Chirality in Advanced Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 2-Amino-3,4-dimethylpentanoic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a non-proteinogenic amino acid characterized by its sterically hindered side chain, structurally related to other valuable building blocks like tert-Leucine. In the realms of pharmaceutical development and asymmetric synthesis, the stereochemistry of such molecules is not a trivial detail—it is fundamental to their biological activity and function. Most biological systems, being inherently chiral, interact differently with each enantiomer of a chiral molecule.[1][2] Consequently, one enantiomer of a drug may be therapeutic while the other is inactive or, in some cases, harmful. This necessitates the development of robust and efficient methods to separate racemic mixtures into their constituent enantiomers, a process known as chiral resolution.[3]

This document provides a detailed guide for researchers and drug development professionals on the principal methods for the chiral resolution of this compound and its structural analogs. We will explore three cornerstone techniques: Diastereomeric Salt Crystallization, Enzymatic Resolution, and Chiral Chromatography. The discussion will move beyond mere procedural steps to explain the underlying chemical principles, offering insights into why specific choices are made, thereby empowering researchers to adapt and optimize these protocols for their unique applications.

Method 1: Diastereomeric Salt Crystallization

Principle of Resolution

This classical and industrially significant technique leverages the conversion of a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties).[4][5] By reacting the racemic amino acid with a single, pure enantiomer of a second chiral compound, known as the resolving agent, two diastereomeric salts are formed.

  • (R)-Acid + (R)-Base → (R,R)-Salt

  • (S)-Acid + (R)-Base → (S,R)-Salt

The resulting (R,R) and (S,R) salts are diastereomers. Their different spatial arrangements lead to distinct physical properties, most critically, different solubilities in a given solvent system.[4] This solubility difference allows for the selective crystallization of the less-soluble diastereomeric salt, which can then be physically separated by filtration. Finally, the resolving agent is removed, yielding the desired, enantiomerically pure amino acid.[5][]

Workflow: Diastereomeric Salt Crystallization

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Liberation Racemic_AA Racemic This compound Reaction Reaction & Dissolution Racemic_AA->Reaction Resolving_Agent Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) Resolving_Agent->Reaction Solvent Solvent (e.g., Water/Ethanol) Solvent->Reaction Diastereomeric_Mix Solution of Diastereomeric Salts Reaction->Diastereomeric_Mix Crystallization Cooling & Crystallization Diastereomeric_Mix->Crystallization Slurry Slurry of Crystals and Mother Liquor Crystallization->Slurry Filtration Filtration Slurry->Filtration Less_Soluble_Salt Isolated Crystals (Less-Soluble Salt) Filtration->Less_Soluble_Salt Acidification Acidification/ Basification Less_Soluble_Salt->Acidification Pure_Enantiomer Pure Enantiomer (e.g., L-Enantiomer) Acidification->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent Acidification->Recovered_Agent

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application Protocol: Resolution using Dibenzoyl-D-tartaric Acid

While a specific protocol for this compound is not prominently published, a robust method for the structurally similar tert-Leucine can be readily adapted.[7] Dibenzoyl-D-tartaric acid is an effective resolving agent for amino acids.

Materials:

  • (DL)-2-Amino-3,4-dimethylpentanoic acid

  • Dibenzoyl-D-tartaric acid monohydrate

  • Deionized Water

  • Sulfuric Acid (concentrated) or Hydrochloric Acid (dilute)

  • Filtration apparatus, reaction vessel, pH meter

Procedure:

  • Salt Formation: Dissolve 1.0 molar equivalent of (DL)-2-Amino-3,4-dimethylpentanoic acid in an appropriate volume of heated deionized water. In a separate vessel, dissolve 0.5 molar equivalents of dibenzoyl-D-tartaric acid monohydrate in the same volume of water. Rationale: Using a sub-stoichiometric amount of the resolving agent targets the crystallization of the salt of one enantiomer.

  • Crystallization: Combine the two solutions and stir at an elevated temperature (e.g., 60-70 °C) to ensure complete dissolution. Allow the solution to cool slowly to room temperature over several hours, followed by further cooling in an ice bath to maximize crystal formation. Continuous, gentle stirring can promote the formation of more uniform crystals.

  • Isolation: Collect the precipitated crystals (the less-soluble L-amino acid dibenzoyl-D-tartrate salt) by vacuum filtration. Wash the crystals sparingly with cold water to remove residual mother liquor. The filtrate, which is now enriched in the D-enantiomer, should be reserved for later processing if the D-form is also desired.[7]

  • Enantiomer Liberation: Suspend the isolated tartrate salt in water. Add an acid, such as dilute sulfuric or hydrochloric acid, and stir for several hours. This protonates the tartaric acid, causing it to precipitate out of the solution while the amino acid remains dissolved as its hydrochloride or sulfate salt.[7]

  • Recovery: Filter the mixture to collect the precipitated dibenzoyl-D-tartaric acid, which can be recycled. The aqueous filtrate contains the salt of the L-amino acid.

  • Final Product Isolation: Adjust the pH of the filtrate to the isoelectric point of the amino acid (typically pH 5-6) using a suitable base. The pure L-amino acid will precipitate and can be collected by filtration, washed with cold water, and dried.

ParameterTypical ValueSource
Resolving AgentDibenzoyl-D-tartaric acid[7]
Molar Ratio (AA:Agent)2:1[7]
Expected Yield (single enantiomer)80-90% (of theoretical 50%)[7]
Final Enantiomeric Purity (e.e.)>99%[7]

Method 2: Enzymatic Kinetic Resolution

Principle of Resolution

Enzymatic resolution relies on the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme acts on only one enantiomer of a racemic mixture, converting it into a different chemical compound. The other enantiomer is left unreacted.[8] This creates a mixture of two different compounds (the product and the unreacted starting material) that can be easily separated by standard chemical techniques like extraction or crystallization.

For amino acids, this often involves the enzymatic hydrolysis of a racemic N-acyl amino acid or an amino acid ester. For example, a Lipase or Acylase will selectively hydrolyze the L-enantiomer of an N-acyl derivative, leaving the N-acyl-D-amino acid untouched.

A more advanced approach is Dynamic Kinetic Resolution (DKR) , where the unreactive enantiomer is continuously racemized in situ. This allows the entire racemic starting material to be converted into a single, desired enantiomer, overcoming the 50% theoretical yield limit of standard kinetic resolution.[9][10]

Workflow: Enzymatic Kinetic Resolution

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Selective Hydrolysis cluster_2 Step 3: Product Separation Racemic_AA Racemic Amino Acid Derivatization Derivatization (e.g., N-Acetylation) Racemic_AA->Derivatization Racemic_Substrate Racemic Substrate (e.g., N-Ac-DL-AA) Derivatization->Racemic_Substrate Hydrolysis Enzymatic Reaction Racemic_Substrate->Hydrolysis Enzyme Enzyme (e.g., Lipase, Acylase) Enzyme->Hydrolysis Buffer Aqueous Buffer (pH controlled) Buffer->Hydrolysis Mixture Mixture: L-AA + N-Ac-D-AA Hydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Product_L Product 1: Pure L-Amino Acid Separation->Product_L Unreacted_D Product 2: N-Ac-D-Amino Acid Separation->Unreacted_D Hydrolysis_D Chemical Hydrolysis Unreacted_D->Hydrolysis_D Product_D Pure D-Amino Acid Hydrolysis_D->Product_D

Caption: Workflow for enzymatic kinetic resolution of an N-acyl amino acid.

Application Protocol: Lipase-Catalyzed Resolution

This protocol describes a general method for the chemoenzymatic resolution of an amino acid.[11][12][13]

Materials:

  • (DL)-2-Amino-3,4-dimethylpentanoic acid

  • Esterifying agent (e.g., Thionyl chloride in Methanol)

  • Lipase (e.g., Lipoprotein lipase from Burkholderia sp.)[8]

  • Phosphate buffer (e.g., pH 7.5)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Acids and bases for pH adjustment and hydrolysis (HCl, NaOH)

Procedure:

  • Substrate Preparation (Esterification): Convert the racemic amino acid into its methyl or ethyl ester. A common method is to react the amino acid with thionyl chloride in the corresponding alcohol at low temperature. This protects the carboxylic acid and provides a suitable substrate for the lipase.

  • Enzymatic Hydrolysis: Suspend the racemic amino acid ester in a phosphate buffer solution (pH ~7.0-8.0). Add the selected lipase enzyme. Maintain the reaction at a constant temperature (e.g., 30-40 °C) and monitor the progress by measuring the consumption of base (to neutralize the acid produced) or by analytical HPLC. The enzyme will selectively hydrolyze one ester enantiomer (e.g., the L-ester) to the corresponding L-amino acid.

  • Separation: Once the reaction reaches approximately 50% conversion, stop the reaction (e.g., by adjusting pH or adding a solvent). The mixture now contains the L-amino acid and the unreacted D-amino acid ester. Extract the mixture with an organic solvent like ethyl acetate. The D-amino acid ester will move to the organic phase, while the more polar L-amino acid remains in the aqueous phase.

  • Product Isolation:

    • L-Enantiomer: Isolate the L-amino acid from the aqueous phase, for instance, by ion-exchange chromatography or by adjusting the pH to its isoelectric point to induce precipitation.

    • D-Enantiomer: Evaporate the organic solvent to recover the D-amino acid ester. Perform a chemical hydrolysis (e.g., using aqueous HCl) to convert the ester back to the free D-amino acid.

ParameterTypical ValueSource
Enzyme ClassLipase, Esterase, Acylase[8][11]
SubstrateN-acyl derivative or Ester[7][11]
Conversion~50% (for high e.e.)[8]
Enantiomeric Excess (e.e.)>99% for both product and substrate[8]
Selectivity Factor (E)>200 (Excellent)[8]

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Principle of Separation

Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).[14] The CSP creates a chiral environment within the column. As the enantiomers pass through, they form transient, diastereomeric complexes with the CSP. One enantiomer will typically form a slightly more stable complex, causing it to be retained longer on the column, resulting in different elution times.

For underivatized amino acids, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective.[15][16] These phases possess ionic groups and are compatible with aqueous mobile phases, making them ideal for separating polar, zwitterionic compounds like amino acids directly, without the need for derivatization.[15]

Workflow: Chiral HPLC Analysis

G cluster_0 Step 1: Method Setup cluster_1 Step 2: Chiral Separation cluster_2 Step 3: Detection & Analysis Mobile_Phase Mobile Phase (e.g., MeOH/H2O/TFA) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler Pump->Injector Chiral_Column Chiral Column (e.g., Teicoplanin CSP) Injector->Chiral_Column Detector Detector (UV, ELSD, or MS) Chiral_Column->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram (Separated Peaks) Data_System->Chromatogram

Caption: General workflow for enantiomeric analysis by Chiral HPLC.

Application Protocol: Analytical Method Development

This protocol outlines the steps for analyzing the enantiomeric purity of this compound.

Materials & Equipment:

  • HPLC system with pump, autosampler, and detector (UV, ELSD, or MS)

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin CSP) or similar[15]

  • HPLC-grade solvents (Methanol, Acetonitrile, Water)

  • Mobile phase additives (Trifluoroacetic acid - TFA, Ammonium formate)

  • Sample of this compound

Procedure:

  • Column Selection: Install a teicoplanin-based chiral column, which is well-suited for underivatized amino acids.[16]

  • Sample Preparation: Dissolve a small amount of the amino acid sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: A common starting point for teicoplanin columns is a polar organic mobile phase. For example, Methanol with a small amount of acidic and basic modifier. A typical mobile phase could be Methanol/Water/TFA. An alternative is an LC-MS compatible mobile phase like Methanol/Aqueous Ammonium Formate.[16]

  • Method Execution:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 5-10 µL of the prepared sample.

    • Run the analysis isocratically.

  • Optimization: If the resolution between the enantiomer peaks is insufficient (Resolution factor Rs < 1.5), adjust the mobile phase composition. Varying the organic modifier concentration or the type/concentration of the additive can significantly impact selectivity.[15]

  • Quantification: Integrate the peak areas for each enantiomer. The enantiomeric excess (% e.e.) is calculated as: % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

ParameterRecommended Starting PointSource
Chiral Stationary Phase (CSP)Teicoplanin (e.g., Astec CHIROBIOTIC T)[15][16]
Mobile PhaseMethanol / Ammonium Formate Buffer[16]
DetectionELSD, LC-MS (for underivatized AA)[16]
Elution OrderTypically L-enantiomer elutes first on this CSP[16]

Summary and Comparison of Methods

MethodPrincipleScalabilitySpeedPurity (e.e.)Key Consideration
Diastereomeric Salt Crystallization Different solubility of diastereomersExcellent (kg scale)Slow (days)>99%Requires a suitable and affordable resolving agent. Process can be labor-intensive.[3][4]
Enzymatic Resolution Enzyme stereoselectivityGood (g to kg scale)Moderate (hours)>99%Requires initial substrate derivatization. Enzyme cost and stability are factors. DKR can exceed 50% yield.[8][10]
Chiral Chromatography Differential interaction with CSPPreparative scale possible, but costlyFast (minutes for analysis)>99.9%High initial cost for column and solvents. Ideal for high-purity, small-scale separation and analytical verification.[14][15]

References

Application Note: Chromatographic Analysis of 2-Amino-3,4-dimethylpentanoic Acid Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the derivatization of 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid, for robust and sensitive analysis by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Due to its polar, zwitterionic nature and lack of a strong chromophore, direct chromatographic analysis of this compound is challenging.[1][2][3][4] Derivatization is a critical pre-analytical step to enhance volatility for GC analysis and to introduce a chromophoric or fluorophoric tag for sensitive HPLC detection.[1][2][5][6] This document explores the underlying principles of common derivatization strategies, offering field-proven insights into reagent selection and reaction optimization. Detailed, step-by-step protocols for both GC and HPLC applications are provided, aimed at researchers, scientists, and drug development professionals requiring accurate quantification of this and similar amino acids.

Introduction: The Analytical Challenge of Non-Proteinogenic Amino Acids

This compound (PubChem CID: 272725) is a branched-chain amino acid that, like other amino acids, possesses both a primary amino group and a carboxylic acid group.[7] This structure confers high polarity and the ability to exist as a zwitterion, resulting in low volatility and poor solubility in typical organic solvents used in chromatography.[1][2] Consequently, direct injection onto a standard GC or reversed-phase LC column leads to poor peak shape, thermal decomposition in the GC inlet, and insufficient retention in LC.[1][2]

Derivatization overcomes these limitations by chemically modifying the functional groups of the amino acid. For GC, the goal is to replace the active hydrogens on the amino and carboxyl groups with nonpolar moieties, thereby increasing the molecule's volatility and thermal stability.[1] For HPLC, derivatization introduces a tag that can be readily detected by UV-Visible or fluorescence detectors, significantly enhancing sensitivity and selectivity.[4][5][6]

This application note will detail two primary workflows: silylation for GC-FID/MS analysis and pre-column derivatization with O-phthalaldehyde (OPA) for HPLC-fluorescence/UV detection.

Derivatization for Gas Chromatography (GC) Analysis

GC analysis of amino acids necessitates a derivatization step to increase their volatility and prevent on-column degradation.[1][2] The most common approaches involve silylation or a two-step esterification and acylation process.

Silylation: A Robust Method for Volatilization

Silylation is a widely used technique that replaces the active hydrogens in the amino and carboxyl groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[8][9] This process significantly reduces the polarity and hydrogen-bonding capacity of the analyte, making it more volatile and suitable for GC analysis.[9]

Mechanism Insight: Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are highly reactive towards compounds with active hydrogens.[1][10] The reaction proceeds via a nucleophilic attack of the amino and carboxyl groups on the silicon atom of the silylating agent, leading to the formation of stable TMS-ethers and TMS-esters. The byproducts of this reaction are typically volatile and elute with the solvent front, minimizing interference in the chromatogram.[1][10]

Choosing a Silylation Reagent:

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is often preferred due to the high volatility of its byproducts.[1]

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another highly reactive and common reagent. It can be used with a catalyst like trimethylchlorosilane (TMCS) for derivatizing sterically hindered groups.[8][10]

  • MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable and less sensitive to moisture than their TMS counterparts.[11] This increased stability is a major advantage during sample preparation and analysis.

Workflow for GC Derivatization

GC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis GC Analysis Start Start with Dry Sample Add_Solvent Add Anhydrous Solvent (e.g., Acetonitrile, Pyridine) Start->Add_Solvent Add_Reagent Add Silylation Reagent (e.g., MSTFA) Add_Solvent->Add_Reagent Heat Heat Reaction Vial (e.g., 60-100°C) Add_Reagent->Heat Cool Cool to Room Temp. Heat->Cool Inject Inject into GC-FID/MS Cool->Inject Separate Chromatographic Separation Inject->Separate Detect Detection Separate->Detect End Data Analysis Detect->End

Caption: Workflow for Silylation-based GC Analysis.

Protocol 2.1: Silylation of this compound using MSTFA

This protocol is a robust starting point for the derivatization of this compound.

Materials:

  • This compound standard or dried sample extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-FID or GC-MS system

Procedure:

  • Sample Preparation: Place 1-5 mg of the dried amino acid sample into a reaction vial. If working with a solution, evaporate the solvent to complete dryness under a stream of nitrogen. The absence of water is critical as silylation reagents are moisture-sensitive.[11]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample. Then, add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 80°C for 30 minutes. The heating step ensures the completion of the derivatization reaction.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: Inject 1 µL of the derivatized sample into the GC system.

ParameterRecommended SettingRationale
GC Column TRACE TR-5 (5% phenyl methylpolysiloxane) or similarProvides good separation for a wide range of derivatized amino acids.[1]
Injector Temp. 250°CEnsures rapid volatilization of the derivatized analyte.
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 minA temperature gradient is necessary to separate amino acids with different volatilities.
Detector FID or MSFID provides robust quantification, while MS allows for positive identification based on mass spectra.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC, derivatization aims to attach a molecule with strong UV absorbance or fluorescence properties to the amino acid.[5][6] This is typically done pre-column.

OPA Derivatization: A Rapid and Sensitive Method

O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives.[12] This reaction is rapid, occurring at room temperature, and the resulting derivatives can be detected with high sensitivity by fluorescence detectors, or with good sensitivity by UV detectors.[5][6]

Mechanism Insight: The reaction involves the condensation of OPA with the primary amino group of this compound and a thiol. The thiol is essential for the formation of the stable, fluorescent isoindole ring structure. A significant advantage of OPA is that the reagent itself is not fluorescent and does not interfere with the detection of the derivatives. However, the derivatives can be unstable, so automated pre-column derivatization is often preferred.[12][13]

Chiral Analysis: By using a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC), diastereomeric derivatives of the amino acid enantiomers are formed.[13][14] These diastereomers can then be separated on a standard achiral reversed-phase column.[13]

Workflow for HPLC Derivatization

HPLC_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis HPLC Analysis Start Start with Sample Solution Buffer Adjust pH with Borate Buffer Start->Buffer Reagent Add OPA/Thiol Reagent Buffer->Reagent Mix Mix and React (Room Temp, 1-2 min) Reagent->Mix Inject Inject into HPLC-FLD/UV Mix->Inject Separate Reversed-Phase Separation Inject->Separate Detect Detection Separate->Detect End Data Analysis Detect->End

Caption: Workflow for OPA-based HPLC Analysis.

Protocol 3.1: OPA Derivatization of this compound for Fluorescence Detection

This protocol is designed for high-sensitivity quantification using a fluorescence detector.

Materials:

  • This compound standard or sample solution

  • OPA Derivatization Reagent (commercially available or prepared in-house)

    • In-house preparation: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.

  • Borate buffer (0.4 M, pH 9.5)

  • HPLC system with a fluorescence detector and a C18 reversed-phase column

Procedure:

  • Sample Preparation: Dilute the amino acid sample in 0.1 M HCl or an appropriate buffer.

  • Automated Derivatization (Recommended): Use the autosampler to mix the sample and derivatization reagent. A typical program would involve aspirating 10 µL of the sample, followed by 40 µL of the OPA reagent, and mixing in the injection loop for 1-2 minutes before injection.

  • Manual Derivatization (if automation is not available): In a microvial, mix 20 µL of the sample with 80 µL of the OPA reagent. Vortex briefly and let it react for 2 minutes at room temperature in the dark. Inject the mixture immediately onto the HPLC system.

  • Analysis: Inject a suitable volume (e.g., 20 µL) of the derivatized sample.

ParameterRecommended SettingRationale
HPLC Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separating the relatively nonpolar OPA derivatives.
Mobile Phase A 50 mM Sodium Acetate, pH 5.5Aqueous buffer for the gradient elution.
Mobile Phase B Acetonitrile or MethanolOrganic solvent to elute the derivatives.
Gradient Start with a low percentage of B, and ramp up to elute the more hydrophobic derivatives.A gradient is essential for resolving a mixture of amino acids.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Detector Fluorescence Detector (Ex: 350 nm, Em: 450 nm)Provides high sensitivity and selectivity for OPA derivatives.[6]

Alternative Derivatization Strategies

While silylation for GC and OPA for HPLC are robust and widely used, other reagents may be advantageous in specific contexts.

  • Fmoc-Cl (9-fluorenylmethyl chloroformate) for HPLC: Reacts with both primary and secondary amines to form stable, UV-active and fluorescent derivatives.[6][15][16] This makes it suitable for the analysis of a broader range of amino acids, including proline (a secondary amine). The derivatives are stable, allowing for manual sample preparation without significant degradation.[16] It is a common choice for LC-MS analysis.[15][17][18]

  • Alkyl Chloroformates for GC: Reagents like ethyl or isobutyl chloroformate can be used in a one-step derivatization in an aqueous medium to form N-alkoxycarbonyl amino acid esters.[19][20] This method is rapid and can be a convenient alternative to silylation.[20]

Conclusion

The successful chromatographic analysis of this compound is critically dependent on the selection and proper execution of a derivatization strategy. For GC-based methods, silylation, particularly with reagents like MSTFA or MTBSTFA, offers a reliable path to creating volatile and thermally stable derivatives. For HPLC analysis, pre-column derivatization with OPA provides excellent sensitivity for fluorescence detection and can be adapted for chiral separations. The choice between these methods will depend on the available instrumentation, required sensitivity, and the specific goals of the analysis. The protocols and insights provided in this application note serve as a validated starting point for developing robust and reliable analytical methods for this and other challenging amino acids.

References

Application Notes & Protocols: A Guide to the Incorporation of 2-Amino-3,4-dimethylpentanoic Acid into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Steric Hindrance

In the landscape of peptide-based drug discovery, the rational incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] 2-Amino-3,4-dimethylpentanoic acid, a sterically hindered Cα- and Cβ-substituted amino acid, serves as a powerful tool in this endeavor.[2][3][4] Its bulky, hydrophobic side chain, an isomer of leucine, provides significant steric shielding to the peptide backbone. This modification can enforce specific secondary structures, enhance resistance to enzymatic degradation by proteases, and improve pharmacokinetic profiles, making it a highly desirable building block for novel therapeutics.[5][6]

However, the very property that makes this amino acid so valuable—its steric bulk—also presents significant synthetic challenges. Standard solid-phase peptide synthesis (SPPS) protocols often fail, leading to low coupling efficiencies, truncated sequences, and diastereomeric impurities.[7][8] This guide provides a comprehensive overview of the challenges and offers field-proven strategies and detailed protocols to successfully incorporate this compound into peptide sequences, thereby unlocking its full potential for therapeutic design.

The Causality of Synthetic Challenges

Understanding the root causes of difficulties in coupling sterically hindered amino acids is critical for designing effective synthetic strategies. The issues primarily stem from unfavorable reaction kinetics and competing side reactions.

  • Steric Hindrance: The core problem is the physical obstruction caused by the dimethylpentyl side chain.[8] This bulkiness impedes the nucleophilic attack of the resin-bound amine on the activated carboxyl group of the incoming amino acid, drastically slowing the rate of peptide bond formation.[5][7]

  • Peptide Aggregation: Sequences rich in hydrophobic and bulky residues, such as this compound, are prone to inter- and intra-chain aggregation on the solid support.[8] This aggregation masks reactive sites, leading to incomplete reactions and the formation of deletion sequences.

  • Racemization: Racemization, the loss of stereochemical integrity at the α-carbon, is a persistent risk in peptide synthesis.[8] The extended reaction times and elevated temperatures sometimes required to force the coupling of hindered residues increase the window of opportunity for the formation of an oxazolone intermediate, which is susceptible to enolization and subsequent racemization.

Caption: General mechanism of racemization during peptide coupling.

Core Principles for a Successful Synthesis

A robust synthetic strategy relies on the careful selection of reagents and conditions that maximize coupling efficiency while minimizing side reactions. This is achieved through a multi-faceted approach targeting the solid support, protecting groups, and, most critically, the activation chemistry.

Orthogonal Protecting Group Strategy

The choice of protecting groups dictates the entire synthetic workflow. An orthogonal strategy, where different classes of protecting groups are removed under distinct chemical conditions, is essential for flexibility and control.[9][10]

  • Fmoc/tBu Strategy: This is the most common and recommended approach for synthesizing peptides containing acid-sensitive residues. The temporary Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the "permanent" tert-butyl (tBu)-based side-chain protecting groups are removed during the final cleavage with strong acid (e.g., TFA).[10][11] This orthogonality allows for on-resin modifications if needed.

  • Boc/Bzl Strategy: This older strategy uses the acid-labile Boc group for Nα-protection and benzyl-based groups for side chains.[12][13] Final cleavage requires hazardous hydrofluoric acid (HF), making it less favorable in modern laboratories.[13]

Caption: The concept of orthogonal protection in Solid-Phase Peptide Synthesis (SPPS).

High-Potency Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often ineffective for coupling hindered amino acids.[8][14] The key to success lies in using more potent onium salt-based reagents, which generate highly reactive activated esters in situ.[8][15]

Coupling ReagentClassKey Advantages & Considerations
HATU Uronium/AminiumOften considered the gold standard for difficult couplings due to the formation of a highly reactive OAt active ester.[8] Minimizes racemization.
HBTU / TBTU Uronium/AminiumHighly popular and effective, though generally considered slightly less potent than HATU for the most challenging couplings.[16]
HCTU Uronium/AminiumA cost-effective alternative to HATU with similar reactivity in many cases.
COMU Uronium/AminiumA newer generation reagent with reactivity comparable to HATU. Incorporates Oxyma Pure, making it safer (non-explosive) and more soluble than HOBt/HOAt-based reagents.[16]
PyBOP / PyAOP PhosphoniumGenerally associated with lower levels of racemization. PyAOP is particularly effective for hindered sequences.[8][14]

Protocol: Manual SPPS of Peptides Containing this compound

This protocol outlines a robust manual synthesis procedure using the recommended Fmoc/tBu strategy. All operations should be performed in a fume hood using appropriate personal protective equipment.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (pre-loaded or for manual loading).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-2-Amino-3,4-dimethylpentanoic acid.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Coupling Reagents: HATU, Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Washing Solvents: Methanol (MeOH), Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation/Washing Solvent: Cold diethyl ether.

Caption: General workflow for a single cycle in Fmoc-based SPPS.

Step-by-Step Methodology
  • Resin Preparation:

    • Place the resin in a suitable reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.

    • Drain and repeat with fresh deprotection solution for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

  • Coupling this compound (Double Coupling Protocol):

    • Activation: In a separate vial, dissolve Fmoc-2-Amino-3,4-dimethylpentanoic acid (4 eq.), HATU (3.9 eq.), and DIPEA or Collidine (8 eq.) in a minimal volume of DMF. Note: Using a weaker base like collidine can help suppress racemization.[8]

    • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

    • Wash: Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling: Repeat the activation and coupling steps with a fresh solution of activated amino acid. Agitate for another 2-4 hours or overnight.

    • Rationale: A double coupling is crucial to drive the reaction to completion, compensating for the slow kinetics caused by steric hindrance.

  • Chain Elongation:

    • After the coupling of the hindered residue is complete, wash the resin thoroughly with DMF.

    • Repeat the cycle of deprotection (Step 2) and coupling (using standard conditions for non-hindered amino acids, typically 30-60 min coupling time) until the desired sequence is assembled.

  • Final Cleavage and Deprotection:

    • After the final Fmoc group is removed, wash the resin with DMF, followed by DCM, and dry it under vacuum.

    • Add the cold cleavage cocktail (e.g., TFA/TIS/Water) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Troubleshooting Common Issues

ProblemLikely Cause(s)Recommended Solution(s)
Low Final Yield / Incomplete Coupling (Positive Kaiser test after coupling)• Insufficient activation/coupling time. • Steric hindrance preventing reaction. • Peptide aggregation on resin.• Perform a double or triple coupling for the hindered residue.[7] • Increase coupling time (up to overnight). • Use a more potent coupling reagent like HATU or COMU.[8][16] • Consider microwave-assisted synthesis to increase reaction kinetics.[8]
Presence of Deletion Sequences (Mass spec shows M-145 peaks)• Incomplete coupling followed by reaction of the unreacted amine in the next cycle.• After a difficult coupling, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF before proceeding to the next deprotection step.
Diastereomeric Impurities Detected (HPLC/MS shows peaks with identical mass but different retention times)• Racemization during the activation/coupling step.• Reduce pre-activation time before adding the solution to the resin. • Use a sterically hindered, weaker base like 2,4,6-collidine instead of DIPEA.[8] • Avoid excessive heating; if using microwave, optimize for the shortest time required.

Characterization and Analysis

Post-synthesis, the identity and purity of the peptide must be rigorously confirmed.

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or MALDI-TOF MS to verify that the molecular weight of the synthesized peptide matches the theoretical mass. This confirms the successful incorporation of all amino acids, including the this compound residue.

  • High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC (RP-HPLC) is used to determine the purity of the crude product.[17] A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used as the mobile phase. Preparative RP-HPLC is then used to purify the target peptide to >95% or >98% purity for biological assays.

Conclusion and Applications

The successful incorporation of this compound is a challenging yet highly rewarding endeavor in peptide synthesis. By moving beyond standard protocols and employing high-potency coupling reagents, optimized reaction conditions, and vigilant troubleshooting, researchers can effectively synthesize peptides containing this and other sterically demanding residues. The resulting modified peptides, with their enhanced stability and constrained conformations, are invaluable tools for developing next-generation therapeutics, probing biological systems, and advancing the fields of chemical biology and drug discovery.[1][5]

References

Application Notes: 2-Amino-3,4-dimethylpentanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the use of 2-amino-3,4-dimethylpentanoic acid, a non-proteinogenic, β-branched α-amino acid, as a chiral building block. Its significant steric bulk and defined stereochemistry make it a valuable component in the synthesis of conformationally constrained peptides, peptidomimetics, and as a precursor to chiral ligands for asymmetric catalysis. We present detailed, field-tested protocols for its stereoselective synthesis via an Evans oxazolidinone auxiliary, its incorporation into peptides using modern coupling techniques, and its application as a chiral ligand precursor.

Introduction: The Significance of Steric Hindrance and Chirality

In the realm of drug discovery and organic synthesis, the precise control of three-dimensional molecular architecture is paramount. Non-canonical amino acids (ncAAs) offer a powerful tool to modulate the properties of peptides and other bioactive molecules, moving beyond the 20 proteinogenic building blocks.[1] Among these, β-branched α-amino acids are of particular interest as they can enforce specific secondary structures in peptides, such as β-turns, enhancing metabolic stability and receptor affinity.[1]

This compound, a diastereomer of 4-methyl-isoleucine, is an exemplary chiral building block. Its bulky, aliphatic side chain introduces significant steric constraints, which can be strategically employed to influence molecular conformation and interaction. This guide details the practical methodologies for harnessing the potential of this unique amino acid.

Physicochemical Properties

A summary of the key computed properties for this compound is provided below. These values are essential for reaction planning, purification, and characterization.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
XLogP3 -1.5[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Canonical SMILES CC(C)C(C)C(C(=O)O)N[2]

Stereoselective Synthesis of (2S,3S)-2-Amino-3,4-dimethylpentanoic Acid

The construction of the two adjacent stereocenters in this compound requires a robust and highly stereoselective synthetic strategy. The Evans asymmetric alkylation, utilizing a chiral oxazolidinone auxiliary, is a reliable and widely adopted method for this purpose.[3] The auxiliary establishes a chiral environment that directs the approach of an electrophile to a prochiral enolate, thereby controlling the stereochemistry of the newly formed C-C bond.[4]

Workflow for Asymmetric Synthesis

The overall synthetic workflow is depicted below, starting from a commercially available chiral auxiliary and culminating in the free, unprotected amino acid.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage cluster_3 Step 4: Deprotection (Optional) A (S)-4-Isopropyl-2-oxazolidinone C N-Acylated Oxazolidinone A->C n-BuLi, THF, -78 °C B 3-Methylbutanoyl Chloride B->C D (Z)-Enolate C->D NaHMDS, THF, -78 °C F Alkylated Oxazolidinone D->F E Methyl Iodide E->F G N-Boc-(2S,3S)-2-amino- 3,4-dimethylpentanoic acid F->G 1. LiOH, H₂O₂, THF/H₂O 2. (Boc)₂O, Base H Free (2S,3S)-2-amino- 3,4-dimethylpentanoic acid G->H TFA or HCl

Caption: Workflow for the asymmetric synthesis of the target amino acid.

Protocol 1: Asymmetric Synthesis via Evans Auxiliary

This protocol details the synthesis of the N-Boc protected (2S,3S)-isomer. The choice of (S)-4-isopropyl-2-oxazolidinone and the alkylation sequence are designed to yield this specific stereoisomer.

Part A: Acylation of the Chiral Auxiliary

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-4-isopropyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C.

  • Acylation: In a separate flask, dissolve 3-methylbutanoyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the lithium salt solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-acylated oxazolidinone.

Part B: Diastereoselective Alkylation

  • Setup: To a flame-dried flask under nitrogen, add the N-acylated oxazolidinone (1.0 eq) from Part A and anhydrous THF (~0.1 M). Cool to -78 °C.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. The formation of the rigid (Z)-enolate is crucial for high diastereoselectivity.[4] Stir for 45 minutes at -78 °C.

  • Alkylation: Add methyl iodide (1.5 eq) dropwise. Stir at -78 °C for 3 hours, then slowly warm to -20 °C over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with diethyl ether (3x). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification & Analysis: Purify by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis or GC of the crude product, typically expecting >98:2.

Part C: Auxiliary Cleavage and N-Boc Protection

  • Setup: Dissolve the purified alkylated product (1.0 eq) from Part B in a 3:1 mixture of THF and water. Cool to 0 °C in an ice bath.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (LiOH, 2.0 eq). Stir vigorously at 0 °C for 2-4 hours. The reaction progress should be monitored by TLC. This method effectively cleaves the amide without hydrolyzing the carbamate of the auxiliary.[5][6]

  • Quench: Quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test is obtained.

  • Auxiliary Removal: Concentrate the mixture to remove THF. Extract the aqueous layer with dichloromethane (3x) to recover the chiral auxiliary.

  • Boc Protection: To the aqueous layer containing the lithium salt of the amino acid, add dioxane and triethylamine (2.0 eq). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir at room temperature overnight.[7][8]

  • Final Workup: Acidify the aqueous solution to pH 2-3 with cold 1 M HCl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid.

Application in Peptide Synthesis

The incorporation of sterically demanding amino acids like this compound into a peptide chain can be challenging, often leading to slow reaction rates and aggregation.[9] The use of potent coupling reagents is essential to overcome the steric hindrance of both the N-terminal amine and the activated carboxyl group. Uronium/aminium salt-based reagents, such as HATU, have proven highly effective for such difficult couplings.[10][11]

Logical Flow for Peptide Coupling

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Iteration A N-Boc-Amino Acid C Activated OAt-Ester A->C B HATU B->C DIPEA, DMF E Dipeptide-Resin C->E D Peptide-Resin (Free N-terminus) D->E DMF F Deprotection E->F TFA in DCM G Next Coupling Cycle F->G

Caption: General workflow for solid-phase peptide synthesis using HATU.

Protocol 2: HATU-Mediated Solid-Phase Peptide Coupling

This protocol describes the coupling of N-Fmoc-protected this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • N-Fmoc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid (1.5 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.45 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Peptide-resin with a free amine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a clean reaction vessel, dissolve the N-Fmoc-protected amino acid and HATU in DMF. Add DIPEA and agitate the mixture at room temperature for 5-10 minutes. The formation of the activated OAt-ester is rapid.[12]

  • Resin Preparation: Swell the peptide-resin in DMF. After deprotection of the N-terminal Fmoc group (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Coupling: Add the pre-activated amino acid solution to the washed, swollen resin.

  • Reaction: Agitate the mixture at room temperature. Due to the steric bulk, an extended coupling time of 2-4 hours may be required.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF, followed by dichloromethane (DCM), and finally methanol to remove excess reagents and byproducts.

  • Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.

Application as a Chiral Ligand Precursor

Chiral amino alcohols are valuable ligands for a variety of asymmetric transformations, including reductions and alkylations.[13] (2S,3S)-2-Amino-3,4-dimethylpentanol, readily synthesized by the reduction of the parent amino acid, can serve as an effective chiral ligand.

Protocol 3: Synthesis and Application of a Chiral Amino Alcohol Ligand

Part A: Reduction of the Amino Acid

  • Setup: Suspend N-Boc-(2S,3S)-2-amino-3,4-dimethylpentanoic acid (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C.

  • Reducing Agent: Slowly add a solution of borane-THF complex (BH₃·THF, ~2.5 eq, 1.0 M in THF) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases. Add 1 M HCl and stir for 30 minutes.

  • Extraction: Make the solution basic (pH > 10) with 2 M NaOH and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-Boc amino alcohol by column chromatography. Deprotection with TFA or HCl in dioxane yields the free amino alcohol.

Part B: Application in Asymmetric Diethylzinc Addition to Benzaldehyde

This protocol demonstrates the use of the derived amino alcohol as a chiral ligand in the enantioselective addition of diethylzinc to an aldehyde.

  • Ligand-Catalyst Formation: In a flame-dried Schlenk flask under nitrogen, dissolve (2S,3S)-2-amino-3,4-dimethylpentanol (0.1 eq) in anhydrous toluene.

  • Zinc Reagent: Add diethylzinc (1.2 eq, 1.0 M in hexanes) dropwise at 0 °C and stir the solution for 30 minutes to allow for the formation of the chiral zinc-alkoxide catalyst complex.

  • Substrate Addition: Add benzaldehyde (1.0 eq) to the catalyst solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Analysis: Purify the product (1-phenyl-1-propanol) by flash chromatography. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Conclusion

This compound is a powerful and versatile chiral building block. The robust synthetic protocols based on Evans auxiliary chemistry provide reliable access to enantiomerically pure material. While its incorporation into peptides requires optimized coupling conditions, its ability to induce conformational constraints is invaluable for peptidomimetic design. Furthermore, its conversion to chiral amino alcohol ligands opens avenues for its use in asymmetric catalysis. The protocols detailed herein provide a practical foundation for researchers to explore and exploit the unique properties of this sterically demanding chiral synthon.

References

Application Notes and Protocols for the Quantification of 2-Amino-3,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Amino-3,4-dimethylpentanoic Acid

This compound, a non-proteinogenic branched-chain amino acid, is of increasing interest in biomedical and pharmaceutical research. As a structural analog of canonical amino acids like leucine and isoleucine, it holds potential as a building block in peptide synthesis, a metabolic probe, or a modulator of biological pathways involving amino acid transport and signaling. Its precise and accurate quantification in various biological matrices is paramount for pharmacokinetic studies, biomarker discovery, and understanding its physiological or pharmacological effects.

This document provides a comprehensive guide to the analytical methodologies for the robust quantification of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols for sample preparation and analysis, and discuss the validation parameters necessary to ensure data integrity. The methods described herein are designed to be adaptable to a range of laboratory settings and sample types, from simple aqueous solutions to complex biological fluids like plasma and tissue homogenates.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular FormulaC₇H₁₅NO₂--INVALID-LINK--[1]
Molecular Weight145.20 g/mol --INVALID-LINK--[1]
ChiralityTwo chiral centers--INVALID-LINK--[1]
PolarityHighInferred from amino acid structure

The presence of both an amino and a carboxylic acid group confers high polarity, making it soluble in aqueous solutions but challenging to retain on traditional reversed-phase chromatography columns. The two chiral centers imply the existence of four possible stereoisomers, which may exhibit different biological activities and thus may require chiral-specific quantification.

Method 1: Direct Quantification by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

For the direct analysis of polar compounds like this compound without the need for derivatization, HILIC-MS/MS is the method of choice. HILIC utilizes a polar stationary phase and a high organic content mobile phase, which facilitates the retention of polar analytes.[2][3][4][5][6] This approach, coupled with the specificity and sensitivity of tandem mass spectrometry, provides a robust and high-throughput analytical solution.

Principle of HILIC Separation

In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Analytes partition between this aqueous layer and the bulk mobile phase, which is high in organic solvent. More polar analytes, like amino acids, have a stronger affinity for the aqueous layer and are thus retained longer.[1][7]

HILIC_Principle cluster_0 HILIC Column cluster_1 Mobile Phase Stationary Phase Polar Stationary Phase (e.g., Amide, Silica) Aqueous Layer Water-Enriched Layer Aqueous Layer->Stationary Phase Adsorption Mobile Phase High Organic Content (e.g., Acetonitrile) Analyte This compound (Polar) Mobile Phase->Analyte Elution Analyte->Aqueous Layer Partitioning & Retention

Caption: Principle of HILIC separation for polar analytes.

Protocol: HILIC-MS/MS Quantification

1. Sample Preparation (from Plasma)

This protocol is designed for the extraction of small polar metabolites from a plasma matrix.

  • Rationale: Protein precipitation is a rapid and effective method to remove the bulk of macromolecules that can interfere with the analysis and damage the chromatographic column.[8] A mixture of ice-cold methanol and acetonitrile is a common choice for efficient protein removal and metabolite extraction.[1]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold precipitation solution (Acetonitrile:Methanol, 3:1 v/v) containing a suitable internal standard (e.g., ¹³C,¹⁵N-labeled isoleucine at 1 µM).

  • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Acetonitrile:Water with 10 mM ammonium formate).

  • Vortex, centrifuge to pellet any insoluble debris, and transfer the supernatant to an autosampler vial for analysis.

Sample_Prep_HILIC plasma 1. Plasma Sample (50 µL) add_is 2. Add Internal Standard & Precipitation Solution (200 µL) plasma->add_is vortex 3. Vortex (30s) add_is->vortex incubate 4. Incubate (-20°C, 20 min) vortex->incubate centrifuge 5. Centrifuge (15,000 x g, 10 min) incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dry 7. Evaporate to Dryness supernatant->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute analyze 9. Transfer to Vial for LC-MS/MS reconstitute->analyze

Caption: Workflow for plasma sample preparation for HILIC-MS/MS analysis.

2. LC-MS/MS Conditions

The following conditions are a starting point and should be optimized for your specific instrumentation. The parameters are adapted from a method for the structurally similar 4-hydroxy-isoleucine.[9]

ParameterRecommended Setting
LC System UHPLC system
Column ZIC-cHILIC (e.g., 100 x 2.1 mm, 3 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 80% B to 20% B over 10 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Analyte: 146.1 -> 100.1 (Quantifier), 146.1 -> 83.1 (Qualifier)IS (¹³C,¹⁵N-Ile): 138.1 -> 92.1
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

3. Method Validation

A full validation should be performed according to established guidelines.[10] Key parameters to assess include:

  • Linearity: A calibration curve should be prepared in the matrix of interest over the expected concentration range. A coefficient of determination (R²) > 0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined as the concentration at which the signal-to-noise ratio is 3 and 10, respectively.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, both within the same day (intra-day) and on different days (inter-day). Acceptance criteria are typically within ±15% (±20% at the LOQ).

  • Matrix Effects: Evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Assessed under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for the analysis of small molecules. However, due to the low volatility and polar nature of amino acids, derivatization is a mandatory step to convert them into volatile and thermally stable compounds suitable for GC analysis.[11][12][13][14] This method is highly sensitive and provides excellent chromatographic resolution.

Principle of Derivatization for GC-MS

Derivatization chemically modifies the analyte to enhance its volatility and thermal stability. For amino acids, this typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.

GC_Derivatization cluster_0 Analyte cluster_1 Derivatization Steps AA This compound (Polar, Non-volatile) Esterification 1. Esterification (e.g., with HCl in Methanol) AA->Esterification Acylation 2. Acylation (e.g., with PFPA) Esterification->Acylation Derivative Volatile & Thermally Stable Derivative Acylation->Derivative

Caption: Two-step derivatization workflow for GC-MS analysis of amino acids.

Protocol: GC-MS Quantification

1. Sample Preparation and Derivatization

  • Perform sample extraction as described for the HILIC-MS/MS method (steps 1-5).

  • To the dried extract, add 100 µL of 2 M HCl in methanol.

  • Seal the vial and heat at 80°C for 60 minutes to form the methyl ester.

  • Evaporate the reagent under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

  • Seal the vial and heat at 65°C for 30 minutes for acylation.

  • Evaporate the reagents and reconstitute the sample in 100 µL of toluene for GC-MS analysis.

2. GC-MS Conditions

ParameterRecommended Setting
GC System Gas Chromatograph with autosampler
Column DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1 mL/min
Inlet Temp. 250°C
Injection Mode Splitless (1 µL)
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[15]
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions To be determined from the mass spectrum of the derivatized standard. Look for unique, high-mass fragments.
Transfer Line Temp. 280°C
Ion Source Temp. 230°C

3. Method Validation

The same validation parameters as for the HILIC-MS/MS method should be assessed to ensure the reliability of the GC-MS method.

Method 3: Chiral Separation by LC-MS/MS

Given that this compound possesses two chiral centers, it is crucial to consider methods that can separate its stereoisomers. This is particularly important in drug development, where different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral chromatography using a chiral stationary phase (CSP) is the most direct approach for this.[7][16]

Protocol: Chiral LC-MS/MS

1. Sample Preparation

Sample preparation can follow the same protein precipitation protocol as for the HILIC-MS/MS method.

2. Chiral LC-MS/MS Conditions

ParameterRecommended Setting
LC System UHPLC system
Column Chiral Stationary Phase Column (e.g., CROWNPAK CR-I(+))[7]
Mobile Phase Perchloric acid solution (pH 1.0) with a small percentage of methanol, run isocratically
Flow Rate 0.4 mL/min
Column Temp. 25°C
Injection Vol. 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Same as for HILIC-MS/MS method

Note on Chiral Method Development: The separation of stereoisomers on a CSP is highly dependent on the mobile phase composition, pH, and temperature. Method development will likely require careful optimization of these parameters to achieve baseline resolution of all four possible stereoisomers of this compound.

Conclusion

The quantification of this compound can be successfully achieved using several advanced analytical techniques. For high-throughput and direct analysis, HILIC-MS/MS is the recommended approach. For enhanced sensitivity and chromatographic resolution, GC-MS with derivatization is a robust alternative. When the stereoisomeric composition is of interest, chiral LC-MS/MS is essential. The choice of method will depend on the specific research question, the available instrumentation, and the required sensitivity and throughput. All methods must be thoroughly validated to ensure the generation of accurate and reliable data.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-3,4-dimethylpentanoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenging peptide couplings. This guide is specifically designed for researchers, scientists, and drug development professionals encountering difficulties with the incorporation of sterically hindered amino acids, focusing on 2-Amino-3,4-dimethylpentanoic acid. Its bulky, branched side chain presents a significant steric barrier, often leading to low-yield or failed coupling reactions. This resource provides in-depth, experience-driven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with this compound consistently failing or resulting in low yields?

A1: The primary reason for poor coupling efficiency with this amino acid is severe steric hindrance. The bulky nature of the 3,4-dimethylpentyl side chain physically obstructs the approach of the activated carboxylic acid to the amine, dramatically slowing down the reaction rate.[1] Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are often not potent enough to overcome this significant energy barrier, leading to incomplete reactions.[1]

Furthermore, the hydrophobicity of this residue can contribute to peptide aggregation on the solid support, further limiting reagent access to the reaction site.[1]

Q2: What are the most effective coupling reagents for a sterically demanding amino acid like this compound?

A2: For sterically hindered couplings, it is critical to switch to a more powerful, in-situ activating reagent.[2] Onium salts (aminium/uronium or phosphonium) are significantly more effective because they form highly reactive ester intermediates that can overcome the steric barrier.[2][3]

  • Aminium/Uronium Salts: Reagents like HATU , HBTU , and COMU are the industry standard for difficult couplings.[4][5] HATU is particularly effective due to the anchimeric assistance provided by its pyridine nitrogen, which accelerates the reaction. COMU is a newer generation reagent with comparable efficiency to HATU but offers improved safety and solubility profiles.[6][7]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[8] A key advantage of phosphonium salts is that they are not prone to the guanidinylation side reaction that can occur with uronium salts, which terminates the peptide chain.[8]

For extremely challenging couplings where even these reagents may struggle, converting the carboxylic acid to a highly reactive acyl fluoride using a reagent like TFFH can be a powerful strategy.[2][6]

Q3: Beyond the coupling reagent, what reaction conditions should I optimize?

A3: Optimizing reaction conditions is crucial. Consider the following:

  • Solvent: The choice of solvent is critical for solvating the peptide-resin and preventing aggregation. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[2] For particularly stubborn cases, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2][9]

  • Temperature: Steric hindrance slows reaction kinetics.[2] Applying gentle heat can help overcome the activation energy. However, this must be balanced against the increased risk of racemization at higher temperatures.[2][10] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion quickly and efficiently.[2][11][12]

  • Reaction Time: Difficult couplings require more time. Do not hesitate to extend the coupling reaction time from the standard 1-2 hours to overnight to maximize the yield.[2]

  • Double Coupling: A common and effective strategy is to perform the coupling step twice. After the initial coupling and washing, a fresh solution of the activated amino acid is added to react with any remaining uncoupled amines.[13]

Q4: How can I minimize the risk of racemization when using forcing conditions?

A4: Racemization is a significant concern, especially when using highly active reagents and elevated temperatures.[10][14] Here are key strategies to suppress it:

  • Choice of Additive: When using carbodiimides, additives are essential. OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are superior to the traditional 1-hydroxybenzotriazole (HOBt) in suppressing racemization.[10]

  • Choice of Base: The base used plays a critical role. Strong, non-hindered bases like N,N-diisopropylethylamine (DIPEA) can increase racemization.[10] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[10]

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin. Over-activation can increase the risk of forming the undesired oxazolone intermediate, which is a precursor to racemization.[1][3]

  • Reagent Choice: Phosphonium-based reagents like PyBOP are generally associated with lower levels of racemization compared to some uronium salts.[1]

Advanced Troubleshooting & Protocols

Q5: I've switched to HATU and extended the reaction time, but my yields are still below 50%. What is my next troubleshooting step?

A5: When a powerful reagent like HATU still fails to provide satisfactory results, a more systematic approach is needed. The issue could be a combination of on-resin aggregation and insufficient activation energy.

First, confirm that the N-terminal amine is fully deprotected before coupling. A positive ninhydrin or bromophenol blue test after the deprotection step indicates a problem with Fmoc removal, not the coupling itself.[1]

If deprotection is complete, the next step is to increase the reaction energy and disrupt any potential secondary structures.

Troubleshooting_Workflow Start Low Yield with HATU Check_Deprotection Perform Ninhydrin Test (Post-Deprotection) Start->Check_Deprotection Deprotection_OK Test Negative (Deprotection OK) Check_Deprotection->Deprotection_OK Result Deprotection_Fail Test Positive (Incomplete Deprotection) Check_Deprotection->Deprotection_Fail Result Implement_MW Strategy 1: Implement Microwave-Assisted Synthesis (MA-SPPS) Deprotection_OK->Implement_MW Double_Couple Strategy 2: Perform Heated Double Coupling Deprotection_OK->Double_Couple Troubleshoot_Deprotection Troubleshoot Deprotection: - Extend deprotection time - Use fresh reagent Deprotection_Fail->Troubleshoot_Deprotection Final_Check Analyze Crude Product (LC-MS) Implement_MW->Final_Check Double_Couple->Final_Check Success Success Final_Check->Success

Caption: Troubleshooting workflow for persistent low coupling yields.

The most powerful intervention at this stage is Microwave-Assisted Peptide Synthesis (MA-SPPS) . The rapid and uniform heating provided by microwave energy can overcome the activation barrier for the coupling and simultaneously disrupt on-resin aggregation, often leading to a dramatic increase in yield and purity.[15][16]

Data Summary: Coupling Reagent Comparison
Reagent ClassExample(s)PotencyRacemization RiskKey Advantage(s)
Carbodiimide DCC, DICLow-ModerateHigh (without additives)Economical for non-hindered couplings.[6]
Phosphonium Salt PyBOP, PyAOPHighLowEfficient, clean reactions; avoids guanidinylation side product.[8]
Aminium/Uronium Salt HBTU, HATUVery HighModerateExtremely reactive, ideal for most difficult couplings.[17]
Oxyma-based Uronium COMUVery HighLowHigh reactivity similar to HATU with an improved safety profile.[6][7]
Acyl Fluoride Former TFFHExtremely HighLowExcellent for the most sterically demanding couplings.[2][6]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/DIPEA

This protocol is designed for manual or automated solid-phase peptide synthesis (SPPS) when incorporating this compound.

  • Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Pre-activation: In a separate vessel, prepare the activation mixture:

    • Fmoc-2-Amino-3,4-dimethylpentanoic acid (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • DIPEA (8 equivalents)

    • Dissolve all components in a minimal volume of DMF.

  • Activation: Allow the pre-activation to proceed for 1-5 minutes. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction vessel for a minimum of 2 hours at room temperature. For best results, allow the reaction to proceed overnight.

  • Washing: Wash the resin thoroughly with DMF (3 x 1 min) to remove excess reagents.

  • Confirmation (Optional but Recommended): Perform a ninhydrin test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2-6 for a "double coupling."

Protocol 2: Microwave-Assisted Coupling (MA-SPPS)

This protocol leverages microwave energy to accelerate the coupling of the hindered residue. Note: All microwave parameters should be optimized for the specific instrument being used.

  • Resin Preparation: After Fmoc deprotection, wash the resin with DMF.

  • Reagent Addition: In the reaction vessel, add the following:

    • Fmoc-2-Amino-3,4-dimethylpentanoic acid (5 equivalents)

    • Coupling Reagent (e.g., COMU, 5 equivalents)

    • Base (e.g., DIPEA, 10 equivalents)

    • Sufficient DMF to ensure the resin is well-solvated and can be stirred effectively.

  • Microwave Program:

    • Apply microwave power to ramp the temperature to 75°C and hold for 10-15 minutes. The rapid heating is key to the method's success.[12][16]

  • Cooling & Washing: After the microwave program is complete, allow the vessel to cool. Drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Confirmation: A post-coupling ninhydrin test should be negative (yellow/clear beads), indicating a complete reaction.

SPPS_Cycle cluster_0 SPPS Cycle for Hindered Amino Acid A Start: Resin with Free N-Terminus B Step 1: Add Activated Hindered Amino Acid (e.g., HATU/DIPEA) A->B C Step 2: Couple (Extended Time or Microwave) B->C D Step 3: Wash (Remove Excess Reagents) C->D E Step 4: Deprotect (e.g., 20% Piperidine/DMF) D->E F Step 5: Wash (Prepare for next cycle) E->F G End: Peptide Elongated by One Residue F->G

Caption: A typical SPPS cycle adapted for a hindered amino acid.

By leveraging more potent reagents and optimized conditions, researchers can successfully incorporate even the most challenging sterically hindered amino acids like this compound into their peptide sequences, advancing critical drug discovery and development programs.

References

Technical Support Center: Optimizing Coupling for 2-Amino-3,4-dimethylpentanoic Acid in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the incorporation of 2-Amino-3,4-dimethylpentanoic acid into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the challenges associated with this sterically hindered amino acid.

Introduction: The Challenge of Steric Hindrance

This compound is a non-proteinogenic amino acid characterized by significant steric bulk due to the methyl groups on both the β and γ carbons. This structure presents a considerable challenge in SPPS, often leading to slow or incomplete coupling reactions.[1] Incomplete couplings result in deletion sequences, which are difficult to separate from the target peptide and compromise the final yield and purity.[2]

This guide is designed to provide you with the strategic insights and practical steps needed to achieve high coupling efficiency and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to couple compared to standard amino acids?

The primary reason is steric hindrance. The bulky dimethylpentyl side chain physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[1] This is a common issue with β-branched amino acids like Valine and Isoleucine, but it is exacerbated in this case by the additional methyl group. This hindrance slows down the reaction rate significantly, requiring optimized conditions to achieve complete coupling.[3][4][5]

Q2: Which coupling reagents are the most effective for this type of hindered amino acid?

For sterically demanding couplings, standard carbodiimide reagents like DCC or DIC alone are often inefficient.[6] Uronium/aminium salt-based reagents are strongly recommended due to their ability to form highly reactive active esters.[1][7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely considered the superior choice for difficult couplings.[8][9][10] It forms a more reactive OAt-ester intermediate compared to HBTU, leading to faster reaction times and higher efficiency.[8][9][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be effective but may require longer reaction times or double coupling to achieve the same efficiency as HATU.[8][11]

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a newer generation reagent with efficiency comparable to HATU but with improved safety and solubility profiles.[12]

Q3: Can I simply extend the coupling time to solve the problem?

Extending the coupling time is a valid first step, but it has limitations.[13][14] While a longer reaction can drive a sluggish coupling to completion, excessively long times (e.g., overnight) may not be beneficial, as the activated ester intermediate can hydrolyze over time, rendering it inactive.[15][16] A systematic approach, starting with a moderately extended time (e.g., 2-4 hours) and monitoring completion, is recommended before resorting to more significant changes.

Q4: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid after the first coupling reaction is complete.[17] This is a highly effective strategy if monitoring tests (like the Kaiser test) indicate that a significant number of free amines remain after the initial attempt.[17] It is a common technique for incorporating hindered residues or overcoming aggregation.[18]

Q5: How does temperature affect the coupling of hindered amino acids?

Increasing the reaction temperature can enhance coupling efficiency for difficult residues. Microwave-assisted SPPS, for example, utilizes elevated temperatures (e.g., 75°C) to drive challenging couplings to completion in minutes.[1][3] If a microwave synthesizer is not available, performing the coupling at a moderately elevated temperature (e.g., 40-50°C) with conventional heating can also be beneficial, but care must be taken to avoid potential side reactions or degradation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the coupling of this compound.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test (Blue Beads) After Standard Coupling Time 1. Incomplete reaction due to steric hindrance. 2. Insufficient reagent equivalents. 3. Peptide aggregation on the resin.[1]Immediate Action: Extend the coupling time for another 1-2 hours and re-test. If Still Positive: Perform a second coupling (double couple) with fresh reagents.[17] Advanced Strategy: Switch to a more powerful coupling reagent like HATU.[8][10] Consider using a solvent mixture known to disrupt aggregation, such as NMP or a DCM/DMF mixture.[17]
Low Yield of Final Peptide After Cleavage 1. Accumulation of deletion sequences from failed couplings. 2. Inefficient coupling reagent.Review Synthesis Protocol: Analyze the purity of the crude product by HPLC-MS to identify deletion sequences corresponding to the failed coupling. Optimize Future Syntheses: Proactively use a stronger coupling reagent (HATU) and a double coupling protocol for this compound.[8][9]
Crude Peptide is Difficult to Purify 1. Presence of deletion sequences that are very similar in property to the target peptide. 2. Racemization at the hindered amino acid residue.Strategy 1 (Capping): After a double coupling, if a small number of free amines remain, cap them with acetic anhydride to prevent the formation of n-1 deletion peptides.[17] This converts unreacted amines into acetylated peptides, which are easier to separate. Strategy 2 (Reagent Choice): Use HATU, as it is known to reduce the risk of racemization compared to other reagents.[8][10]

Visual Workflow: Troubleshooting a Failed Coupling

The following diagram outlines a decision-making process for addressing an incomplete coupling reaction.

G Start Perform Initial Coupling (e.g., HATU, 2 hours) KaiserTest1 Perform Kaiser Test Start->KaiserTest1 Negative Result: Negative (Colorless Beads) KaiserTest1->Negative Complete Positive Result: Positive (Blue Beads) KaiserTest1->Positive Incomplete Proceed Proceed to Next Deprotection Step Negative->Proceed Extend Extend Coupling Time (+1-2 hours) Positive->Extend KaiserTest2 Perform Kaiser Test Extend->KaiserTest2 KaiserTest2->Negative Complete KaiserTest2->Positive Still Incomplete Positive_K2_out KaiserTest2->Positive_K2_out Still Incomplete DoubleCouple Perform Double Coupling (Fresh Reagents, 2 hours) KaiserTest3 Perform Kaiser Test DoubleCouple->KaiserTest3 KaiserTest3->Negative Complete KaiserTest3->Positive Still Incomplete (Minor) Positive_K3_out KaiserTest3->Positive_K3_out Still Incomplete (Minor) Cap Cap with Acetic Anhydride Cap->Proceed Positive_K2_out->DoubleCouple Positive_K3_out->Cap

Caption: Troubleshooting workflow for an incomplete SPPS coupling reaction.

Experimental Protocol: Optimizing Coupling Time

This protocol provides a self-validating method to determine the optimal coupling conditions for this compound on a small scale before proceeding with your full synthesis.

1. Materials & Reagents:

  • Fmoc-deprotected peptide-resin (e.g., 100 mg, 0.5 mmol/g loading)

  • Fmoc-2-Amino-3,4-dimethylpentanoic acid (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous, amine-free N,N-Dimethylformamide (DMF)

  • Kaiser Test Kit solutions[19][20]

  • Small reaction vessel

2. Resin Preparation:

  • Place the Fmoc-deprotected peptide-resin into the reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine.[21]

3. Amino Acid Activation:

  • In a separate vial, dissolve Fmoc-2-Amino-3,4-dimethylpentanoic acid and HATU in a minimal volume of DMF (approx. 2 mL for 100 mg resin).

  • Add DIPEA to the solution and vortex briefly. Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

4. Initial Coupling & Monitoring:

  • Add the activated amino acid solution to the washed resin.

  • Agitate the mixture at room temperature.

  • After 60 minutes , remove a few resin beads, wash them thoroughly with DMF, and perform a Kaiser test.[17][22]

    • If Negative (colorless beads): The coupling is complete. Record the time.

    • If Positive (blue beads): The coupling is incomplete. Continue agitation.

5. Extended Monitoring:

  • Continue to take small samples of resin beads for Kaiser testing every 60 minutes for up to 4 hours.

  • Record the time at which the Kaiser test becomes negative. This is your optimized single-coupling time under these conditions.

6. Confirmation via Double Coupling:

  • If the Kaiser test is still positive after 4 hours, drain the reaction vessel.

  • Wash the resin with DMF (3 x 1 min).

  • Perform a second coupling by repeating steps 3 and 4.1-4.2 for a standard time of 2 hours.

  • Perform a final Kaiser test. A negative result validates the double-coupling strategy as necessary for this residue.

7. Final Analysis (Self-Validation):

  • After the optimization test is complete, cleave a small portion of the resin.

  • Analyze the resulting peptide fragment by HPLC and Mass Spectrometry.[22]

  • Confirm the presence of the correct mass, validating that the optimized coupling protocol was successful.

References

Technical Support Center: Purification Strategies for 2-Amino-3,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Amino-3,4-dimethylpentanoic acid (C7H15NO2, MW: 145.20 g/mol ).[1] This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this non-canonical, branched-chain amino acid. As a structural analog of other branched-chain amino acids like leucine and isoleucine, its purification requires careful consideration of its physicochemical properties to achieve high purity, which is critical for applications in drug design, enzyme mechanism studies, and as a building block in pharmaceutical synthesis.[1]

This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, enabling you to troubleshoot and optimize your purification workflow effectively.

Core Purification Principles

The purification strategy for this compound hinges on exploiting its key chemical characteristics:

  • Amphoteric Nature: Like all amino acids, it possesses both a basic amino group (-NH2) and an acidic carboxyl group (-COOH). Its net charge is therefore highly dependent on the pH of the solution. This property is the cornerstone of ion-exchange chromatography.[2][3]

  • Isoelectric Point (pI): At its pI, the amino acid exists as a zwitterion with a net charge of zero, minimizing its solubility in many solvents. This is a critical parameter for purification by precipitation or crystallization. While the exact pI is not widely reported, it can be estimated to be in the neutral range (approx. 5.5-6.5), similar to other neutral, aliphatic amino acids.

  • Solubility: As a small molecule with a significant nonpolar alkyl chain, its solubility is moderate in water and varies with the polarity of the solvent. It is generally soluble in acidic and basic aqueous solutions and slightly soluble in alcohols like ethanol.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely applicable methods are recrystallization and ion-exchange chromatography (IEX) .

  • Recrystallization is a cost-effective first-pass or final polishing step, ideal for removing impurities with different solubility profiles. It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

  • Ion-Exchange Chromatography (IEX) is a high-resolution technique that separates molecules based on their net charge at a specific pH.[5] It is particularly effective for removing other amino acids, charged reagents, and salts. Given the amino acid's amphoteric nature, either cation or anion exchange can be employed.[2][3]

Q2: What are the likely impurities I'll encounter after synthesizing this compound?

A2: The impurity profile depends heavily on the synthetic route. Common synthesis methods include the Strecker synthesis or reductive amination of a corresponding α-keto acid.[6] Potential impurities include:

  • Starting Materials: Unreacted α-keto acid or aldehyde precursors.

  • Reagents & Byproducts: Inorganic salts (e.g., from hydrolysis steps), catalysts, and other reagents.[7]

  • Related Amino Acids: Diastereomers (if the synthesis is not stereospecific) or structurally similar amino acids formed from impurities in the starting materials.[8]

  • Oligomers: Small amounts of di- or tri-peptides formed under certain conditions.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or HILIC methods are commonly used for amino acid analysis.[9] For sensitive detection, pre-column derivatization with agents like o-phthalaldehyde (OPA) or ninhydrin can be used.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities.

  • Mass Spectrometry (MS): Provides accurate molecular weight confirmation.

  • Chiral Chromatography: If stereoisomeric purity is critical, specialized chiral HPLC columns are necessary to separate enantiomers or diastereomers.[11]

Troubleshooting Guide: Purification Workflows

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Recrystallization Issues

Q: My this compound is not crystallizing from the aqueous solution upon cooling. What is happening?

A: This is a common issue related to supersaturation and nucleation.

  • Causality: Crystals form when a solution becomes supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is too dilute or if nucleation (the initial formation of crystal seeds) is inhibited, crystallization will fail.

  • Solutions:

    • Increase Concentration: Gently evaporate some of the solvent to increase the solute concentration. Be careful not to evaporate to dryness.

    • Induce Nucleation:

      • Seed Crystals: Add a tiny crystal of pure this compound to the solution.

      • Scratch Method: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites.

    • Solvent Adjustment: The compound may be too soluble in water. Try a mixed solvent system, such as water-ethanol or water-isopropanol. Add the less-polar solvent (the "anti-solvent") dropwise to the warm aqueous solution until it just starts to become cloudy, then heat slightly to redissolve and allow to cool slowly.

Q: I'm getting an oil or a gummy precipitate instead of fine crystals. How do I fix this?

A: Oiling out occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high, causing it to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: This is often caused by cooling the solution too quickly or by the presence of impurities that disrupt the crystal lattice formation.

  • Solutions:

    • Slower Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a large beaker of warm water and allow it to cool to room temperature overnight before moving it to a refrigerator.

    • Dilute the Solution: The initial concentration may be too high. Add a small amount of the hot solvent back to the oiled-out mixture, heat until everything redissolves, and then attempt the slow cooling process again.

    • Change Solvent: The chosen solvent may not be appropriate. Experiment with different solvent systems.

Scenario 2: Ion-Exchange Chromatography (IEX) Problems

Q: My amino acid is not binding to the cation-exchange column. It's all in the flow-through.

A: This is almost always a pH issue.

  • Causality: For a compound to bind to a cation-exchange resin (which is negatively charged), the compound itself must be positively charged. This compound only carries a net positive charge at a pH significantly below its isoelectric point (pI).[2][5]

  • Solutions:

    • Check Buffer pH: Ensure the pH of your loading buffer and your sample solution is at least 1.5-2 pH units below the estimated pI of the amino acid (e.g., pH 2.5-4.0). At this pH, the carboxyl group is protonated (-COOH) while the amino group is also protonated (-NH3+), resulting in a net positive charge.

    • Sample Dilution: High salt concentrations in your sample can interfere with binding by shielding the charges. Dilute your sample in the low-salt loading buffer if necessary.[12]

Q: My product recovery from the IEX column is very low after elution.

A: The product may be binding too strongly or precipitating on the column.

  • Causality: If the elution conditions are not strong enough, the positively charged amino acid will remain bound to the negative resin. Conversely, if the eluted fractions are at the amino acid's pI, it may precipitate due to low solubility.[2]

  • Solutions:

    • Optimize Elution:

      • Increase Salt Concentration: Use a steeper salt gradient (e.g., 0-1.0 M NaCl) to disrupt the ionic interaction between the amino acid and the resin.

      • Increase pH: Use an elution buffer with a pH above the pI (e.g., pH 7-8). This will deprotonate the amino group, giving the molecule a net negative or neutral charge and causing it to be released from the cation-exchange resin. An ammonia solution can be effective for elution.[2]

    • Check for Precipitation: Amino acids with low solubility can sometimes precipitate on the column if the concentration is too high during elution.[2] Try reducing the sample load or increasing the elution volume to keep the concentration low.

Visualized Workflows

Purification Strategy Decision Tree

This diagram outlines the general decision-making process for purifying crude this compound.

Purification_Strategy Crude Crude Synthetic Product Purity_Check Initial Purity Assessment (TLC, HPLC, NMR) Crude->Purity_Check Decision Purity > 95%? Purity_Check->Decision Recrystallization Recrystallization (e.g., Water/Ethanol) Decision->Recrystallization Yes Chromatography Ion-Exchange Chromatography Decision->Chromatography No Final_Purity Final Purity & Characterization (HPLC, NMR, MS) Recrystallization->Final_Purity Chromatography->Recrystallization Post-IEX Polish Pure_Product Pure Product (>99%) Final_Purity->Pure_Product

Caption: Decision tree for selecting a purification method.

Troubleshooting: Low Recovery from IEX

This workflow helps diagnose the cause of low product recovery during ion-exchange chromatography.

Low_Recovery_Troubleshooting start Problem: Low Recovery from IEX Column check_ft Check Flow-Through & Wash Fractions for Product start->check_ft cause_binding Root Cause: Improper Binding (Incorrect pH, High Salt) check_ft->cause_binding Product Found cause_elution Root Cause: Incomplete Elution (Elution buffer too weak) check_ft->cause_elution No Product Found cause_precip Root Cause: On-Column Precipitation (Concentration too high) cause_elution->cause_precip OR

Caption: Troubleshooting logic for low IEX recovery.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed for purifying grams of the amino acid with an initial purity of >85%.

StepParameterValue/DescriptionRationale
1Dissolution Dissolve 5.0 g of crude amino acid in the minimum amount of hot deionized water (~80-90 °C).Maximizes solute concentration in the hot phase while leaving less soluble impurities behind.
2Hot Filtration If insoluble impurities are present, perform a hot gravity filtration.To remove insoluble particulate matter that would otherwise contaminate the final crystals.
3Crystallization Allow the clear filtrate to cool slowly to room temperature, then place in a 4 °C refrigerator for several hours.Slow cooling promotes the formation of larger, purer crystals by allowing the lattice to form correctly.
4Crystal Harvest Collect the crystals by vacuum filtration using a Büchner funnel.Efficiently separates the solid crystals from the mother liquor containing soluble impurities.
5Washing Wash the crystals with a small amount of ice-cold deionized water or a water/ethanol mixture (e.g., 1:1).Removes residual mother liquor from the crystal surfaces without significantly dissolving the product.
6Drying Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.Removes residual solvent to yield the final, pure, solid product.
Protocol 2: Purification by Cation-Exchange Chromatography

This protocol is suitable for separating the target amino acid from salts and other charged impurities.

StepParameterValue/DescriptionRationale
1Resin Preparation Swell a strong cation-exchange resin (e.g., Dowex 50WX8) and pack it into a column. Equilibrate with ≥5 column volumes of 0.2 M HCl.Prepares the resin in the H+ form and ensures the column environment is at the correct starting pH for binding.
2Sample Loading Dissolve the crude amino acid in 0.2 M HCl and load it onto the column at a slow flow rate (e.g., 1-2 mL/min).The low pH ensures the amino acid is protonated and positively charged, allowing it to bind tightly to the negatively charged resin.
3Washing Wash the column with several volumes of deionized water until the eluate is neutral (pH ~7).Removes unbound impurities and excess acid without eluting the product.
4Elution Elute the bound amino acid with 2 M ammonium hydroxide (NH4OH) solution.The basic pH deprotonates the amino group, neutralizing the charge and releasing the amino acid from the resin.
5Fraction Collection Collect fractions and monitor for the presence of the amino acid using TLC with ninhydrin stain.[5]Identifies the fractions containing the pure product.
6Product Isolation Pool the positive fractions and remove the solvent (water and ammonia) under reduced pressure (rotary evaporation).Isolates the final product from the elution buffer. A final recrystallization may be needed.

References

Technical Support Center: Synthesis of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3,4-dimethylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this sterically hindered, non-proteinogenic amino acid. Our goal is to provide actionable, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.

The unique structure of this compound, with its two adjacent stereocenters and bulky isopropyl and sec-butyl-like side chain, presents considerable synthetic challenges. Steric hindrance is a primary obstacle, often leading to low reactivity, incomplete reactions, and the formation of undesired side products. This guide addresses these issues head-on in a practical question-and-answer format.

Troubleshooting Guide & Core Concepts

FAQ 1: My overall yield is consistently low (<30%). What are the most common causes and how can I address them?

Low yields in the synthesis of sterically hindered amino acids like this compound are often multifactorial. The primary culprit is typically the steric bulk around the reacting centers, which impedes bond formation.

Core Issue: Steric Hindrance

The bulky side chain physically blocks the approach of reagents, slowing down desired reactions and allowing side reactions to become more competitive.[1] This affects several common synthetic routes.

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Synthetic Route: For sterically demanding targets, not all standard amino acid syntheses are equal. The amidomalonate synthesis is often preferred due to its robust nature and the strong nucleophilicity of the malonate carbanion.[2]

    • Actionable Advice: If you are using a direct amination of an α-halo acid, consider switching to the amidomalonate synthesis. The formation of the C-C bond via an S_N2 reaction on an appropriate alkyl halide (e.g., 2-bromo-3-methylbutane, followed by another alkylation) is often more efficient than forming the C-N bond under sterically crowded conditions.

  • Optimize Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and racemization.[1] Systematically screen temperatures, starting from room temperature and gradually increasing in 10-15°C increments, while monitoring the reaction by TLC or LC-MS.

    • Concentration: In bimolecular reactions, increasing the concentration of reactants can favor the desired pathway over unimolecular decomposition or reactions with the solvent.[3] Consider doubling the concentration of your limiting reagent to see if the yield improves.

    • Reaction Time: Hindered reactions are slow. Ensure you are running the reaction long enough for completion. Monitor the consumption of the starting material closely.

  • Choice of Base and Solvent:

    • Base: For deprotonation steps (e.g., in the amidomalonate synthesis), a strong, non-nucleophilic base is crucial. Sodium ethoxide in ethanol or sodium hydride in THF are standard choices. Ensure the base is fresh and the solvent is anhydrous.

    • Solvent: The solvent can significantly impact reaction rates. For S_N2 reactions, polar aprotic solvents like DMF or DMSO can accelerate the reaction compared to protic solvents.

FAQ 2: I'm observing significant diastereomeric impurities. How can I improve the stereoselectivity of my synthesis?

Controlling the two adjacent stereocenters (at C2 and C3) is a major challenge. If you are starting with achiral precursors, you will form a mixture of diastereomers, which are often difficult to separate.

Core Issue: Lack of Stereochemical Control

Without a chiral influence, alkylation or reduction steps will proceed with low facial selectivity, leading to a racemic or diastereomeric mixture.

Troubleshooting Steps & Solutions:

  • Employ a Chiral Auxiliary: This is one of the most powerful strategies. A chiral auxiliary, such as a Schöllkopf or Evans auxiliary, can be attached to the glycine or keto-acid precursor. Its rigid, chiral structure directs the approach of the incoming electrophile or hydride reagent to one face of the molecule, leading to high diastereoselectivity.[4]

    • Workflow:

      • Attach the chiral auxiliary to your starting material.

      • Perform the key bond-forming reaction (e.g., alkylation).

      • Analyze the diastereomeric ratio (d.r.) using ¹H NMR or chiral chromatography.

      • Cleave the auxiliary to release the desired amino acid enantiomer.

  • Enantioselective Synthesis with Chiral Catalysts: Modern methods use chiral catalysts to create the desired stereocenters from achiral starting materials. For instance, the enantioselective reductive amination of an α-keto acid can be achieved using a chiral catalyst, such as a rhodium complex with a chiral phosphine ligand like DiPAMP.[5][6]

  • Resolution of Racemic Mixtures: If your synthesis produces a racemic mixture, you can separate the enantiomers through resolution.[2] This is typically done by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base like brucine). The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization.

Recommended Synthetic Workflow: Amidomalonate Synthesis

This method is often a reliable choice for α-amino acids due to its versatility.[2][6] The key is the alkylation of diethyl acetamidomalonate.

Step-by-Step Protocol
  • Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate in anhydrous ethanol. Add one equivalent of sodium ethoxide and stir at room temperature for 1 hour to form the sodium salt of the enolate.

  • First Alkylation (Introduction of the sec-butyl group): Add 1.05 equivalents of 2-bromobutane to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting malonate is consumed. This step forms the first C-C bond.

  • Purification (Optional but Recommended): Cool the reaction, filter off the sodium bromide, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if clean.

  • Second Alkylation (Introduction of the methyl group): Repeat the deprotonation step using the product from step 3 and a stronger base if necessary (e.g., NaH in THF). Add 1.1 equivalents of methyl iodide and stir at room temperature. This step is challenging due to increased steric hindrance.

  • Hydrolysis and Decarboxylation: Take the dialkylated product and heat it to reflux with aqueous hydrochloric acid (e.g., 6 M HCl). This hydrolyzes the two ester groups and the acetamido group, and the resulting malonic acid derivative decarboxylates upon heating to yield the final amino acid hydrochloride salt.

  • Isolation: Cool the solution. The product may precipitate. The final amino acid can be isolated by adjusting the pH to its isoelectric point (typically around 6) with a base like pyridine or sodium hydroxide, causing it to precipitate. Filter, wash with cold water and ethanol, and dry under vacuum.

Visualizing the Amidomalonate Pathway

Amidomalonate_Synthesis Start Diethyl Acetamidomalonate Enolate Malonate Enolate Start->Enolate 1. NaOEt, EtOH Alkylated1 Mono-alkylated Intermediate Enolate->Alkylated1 2. 2-Bromobutane Dialkylated Dialkylated Malonate Alkylated1->Dialkylated 3. NaH, THF 4. CH3I AminoAcid This compound Dialkylated->AminoAcid 5. H3O+, Heat (Hydrolysis & Decarboxylation)

Caption: Workflow for the Amidomalonate Synthesis.

General Troubleshooting Workflow

When encountering low yields or impurities, a systematic approach is essential. The following decision tree can guide your troubleshooting process.

Troubleshooting_Workflow Start { Low Yield or Impure Product} Analysis Analysis Identify Issue: - Incomplete Reaction? - Side Products? - Stereoisomers? Start->Analysis Incomplete Incomplete Reaction Increase Reaction Time Increase Temperature Change Solvent Check Reagent Purity Analysis:f1->Incomplete:f0 Incomplete Reaction SideProducts Major Side Products Lower Temperature Use Milder Base/Reagents Improve Inert Atmosphere Change Synthetic Route Analysis:f1->SideProducts:f0 Side Products Stereo Poor Stereoselectivity Use Chiral Auxiliary Employ Chiral Catalyst Perform Resolution Analysis:f1->Stereo:f0 Stereoisomers

Caption: A Decision Tree for Troubleshooting Synthesis.

Data Summary: Comparison of Synthetic Routes

Synthetic MethodStarting MaterialsProsConsTypical Yield Range
Amidomalonate Synthesis Diethyl acetamidomalonate, Alkyl HalidesVersatile, reliable for many amino acids.[2]Requires strong base; multiple steps; potential for low yield in second alkylation due to steric hindrance.25-50% (for hindered)
Reductive Amination α-Keto acid (3,4-Dimethyl-2-oxopentanoic acid), NH₃Fewer steps; can be made enantioselective with a chiral catalyst.[5][6]α-keto acid precursor may not be commercially available and requires separate synthesis.40-70%
Strecker Synthesis Aldehyde (3-Methyl-2-butanone), NH₄Cl, NaCNOne-pot reaction.[7]Uses highly toxic cyanide; harsh hydrolysis conditions; produces a racemic mixture.30-60%
Direct Amination of α-Halo Acid 2-Bromo-3,4-dimethylpentanoic acid, NH₃Conceptually simple S_N2 reaction.[5]Very low reactivity for hindered substrates; significant elimination side products (alkenes) are common.<20% (for hindered)

References

Technical Support Center: Stereochemical Integrity in the Synthesis of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists working with sterically hindered, non-proteinogenic amino acids like 2-Amino-3,4-dimethylpentanoic acid. The focus of this document is to provide in-depth troubleshooting advice and actionable protocols to prevent epimerization, a critical challenge that can compromise the stereochemical purity, and therefore the biological activity and safety profile, of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and its derivatives. The answers are structured to provide not just a solution, but a foundational understanding of the underlying chemical principles.

Q1: What exactly is epimerization, and why is it a significant concern for this compound?

A1: Epimerization is an undesired side reaction that inverts the stereochemistry at a single chiral center in a molecule containing multiple stereocenters.[1][2][3] In the context of a single-enantiomer starting material, this process leads to the formation of a diastereomer. Since this compound possesses two adjacent chiral centers (at C2 and C3), epimerization at the α-carbon (C2) is a primary concern.

This is critically important because the biological activity of chiral molecules, particularly pharmaceuticals, is highly dependent on their three-dimensional structure. The formation of an unwanted epimer can lead to a significant loss of desired activity, an increase in off-target effects, or altered pharmacokinetic properties. These epimers often have very similar physical properties to the desired product, making their separation by standard chromatographic methods exceptionally difficult and costly.[1][4]

Q2: I'm performing a coupling reaction to form an amide bond. What is the primary mechanism causing epimerization at this stage?

A2: The most prevalent mechanism for epimerization during amide bond formation is through the formation of an oxazol-5(4H)-one (commonly referred to as an oxazolone) intermediate.[1][5] This occurs in two main steps:

  • Activation & Cyclization: The carboxyl group of your N-protected this compound is activated by a coupling reagent. The carbonyl oxygen of the N-protecting group can then act as an internal nucleophile, attacking the activated carboxyl group to form a five-membered oxazolone ring.

  • Tautomerization & Racemization: The proton at the α-carbon (the stereocenter of interest) of this oxazolone intermediate is highly acidic. It can be easily abstracted by a base present in the reaction mixture. This deprotonation results in a planar, achiral enolate-like structure. Reprotonation can then occur from either face of this planar intermediate, leading to a mixture of both original and inverted stereochemistries at the α-carbon.[5][6]

A secondary, though less common, pathway is direct enolization , where a strong base directly abstracts the α-proton from the activated amino acid, bypassing the oxazolone intermediate.[5][7]

Epimerization_Mechanisms cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway A N-Protected Amino Acid (Chiral) B Activated Intermediate A->B Coupling Reagent C Oxazolone (Planar Intermediate) B->C Intramolecular Cyclization D Epimerized Product C->D Base-catalyzed Tautomerization & Nucleophilic Attack E Desired Product C->E Nucleophilic Attack F Activated Intermediate G Enolate (Planar Intermediate) F->G Strong Base (Direct α-H Abstraction) H Mixture of Epimers G->H Reprotonation

Caption: Primary mechanisms leading to epimerization during amide bond formation.

Q3: My chiral HPLC shows a significant epimeric impurity. How do I select the right coupling reagent and additives to prevent this?

A3: The choice of coupling reagent is paramount as it directly influences the degree of carboxyl group activation.[5] Overly potent activation accelerates the formation of the epimerization-prone oxazolone intermediate.

  • Carbodiimides (e.g., DIC, EDC): These are common but can lead to significant epimerization if used alone. Their primary function is to form a highly reactive O-acylisourea intermediate.

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are generally more efficient but also highly activating. HATU, in particular, is known to be very reactive.

The key to suppressing epimerization is the use of additives. These additives react with the activated intermediate to form a new active ester that is more stable and less prone to cyclizing into an oxazolone.

  • Hydroxybenzotriazoles (HOBt, HOAt): HOBt is a classic additive. HOAt (1-hydroxy-7-azabenzotriazole) is generally considered superior in suppressing epimerization due to neighboring group participation from the pyridine nitrogen.[1]

  • OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is an excellent, non-explosive alternative to HOBt/HOAt that provides very low levels of epimerization.

  • Copper(II) Salts: The addition of CuCl₂ in combination with HOBt and a carbodiimide like EDC has been shown to be exceptionally effective at suppressing epimerization to less than 0.1%, even in challenging cases.[8]

Recommendation: For a sterically hindered amino acid like this compound, start with a carbodiimide (DIC or EDC) in the presence of OxymaPure or HOAt. If epimerization persists, the EDC/HOBt/CuCl₂ system is a powerful alternative.

Reagent CombinationRelative Epimerization RiskComments
DIC or EDC aloneHighNot recommended for chiral integrity.
HBTU / HCTUModerate to HighFast coupling but can be problematic.
DIC / HOBtModerateA classic combination, but can be improved upon.
DIC / OxymaPureLowExcellent performance, safer alternative to HOBt.[5]
HATU / HOAtLow to ModerateVery fast, but the basicity of HOAt can sometimes be a factor.
EDC / HOBt / CuCl₂Very LowHighly effective system for suppressing epimerization.[8]
Q4: I am using DIEA as a base in my coupling reaction. Could this be the problem?

A4: Absolutely. The base is a critical factor and is often the primary culprit behind epimerization.[7] Tertiary amines are required to neutralize salts formed during the reaction and to ensure the amine nucleophile is deprotonated. However, their basicity can directly promote the abstraction of the sensitive α-proton.

  • Highly Hindered Bases: Diisopropylethylamine (DIEA) is a strong, hindered base commonly used, but it is known to promote epimerization.

  • Less Hindered Bases: N-methylmorpholine (NMM) is less basic than DIEA and is generally a better choice for minimizing epimerization.

  • Collidine/TMP: For particularly sensitive substrates, highly hindered and less nucleophilic bases like 2,4,6-trimethylpyridine (TMP, Collidine) can be very effective at minimizing epimerization, although they may lead to slower reaction rates.[9][10]

Recommendation: Switch from DIEA to NMM. If the problem persists, consider using 2,4,6-trimethylpyridine (TMP). Use the minimum necessary amount of base—typically 1.0 to 1.1 equivalents relative to the acid component.

Q5: What is the influence of reaction parameters like solvent, temperature, and pre-activation time?

A5: These parameters create the environment in which epimerization occurs and can be optimized to suppress it.

  • Solvent: Polar aprotic solvents like DMF can stabilize the charged intermediates involved in epimerization pathways, thus accelerating the process. Less polar solvents like dichloromethane (DCM) or chloroform are known to suppress epimerization.[5][11]

  • Temperature: Higher temperatures increase the rate of all reactions, including undesirable side reactions like oxazolone formation and enolization.[11][12] Performing the coupling at low temperatures (e.g., 0 °C to -15 °C) is a standard and highly effective practice to maintain stereochemical integrity.[11]

  • Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent for an extended period before adding the amine nucleophile is detrimental. This "pre-activation" step builds up a high concentration of the highly reactive, epimerization-prone activated intermediate.[9] It is far better to add the coupling reagent to a mixture of the acid and amine components (in situ activation).[5]

Troubleshooting_Workflow start Epimerization Detected (>1-2%) q1 Check Base: Using DIEA? start->q1 a1_yes Switch to NMM or TMP q1->a1_yes Yes q2 Check Temperature: Running at RT? q1->q2 No a1_yes->q2 a2_yes Cool reaction to 0 °C or lower q2->a2_yes Yes q3 Check Reagents: Using Carbodiimide alone? q2->q3 No a2_yes->q3 a3_yes Add OxymaPure or HOAt. Consider EDC/HOBt/CuCl₂ q3->a3_yes Yes q4 Check Procedure: Using pre-activation? q3->q4 No a3_yes->q4 a4_yes Switch to in-situ activation q4->a4_yes Yes end_node Re-analyze Chiral Purity q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for addressing epimerization issues.

Validated Experimental Protocols
Protocol 1: Epimerization-Minimized Amide Coupling using EDC/OxymaPure

This protocol utilizes in situ activation at a low temperature with a proven reagent combination to minimize epimerization.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add your N-protected this compound (1.0 eq) and the amine component (1.1 eq).

  • Dissolution: Dissolve the components in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Additive: Add OxymaPure® (1.2 eq) to the mixture and stir until fully dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Activation & Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq) portion-wise to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed (typically 4-16 hours).

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Analyze the stereochemical purity of the final product using the chiral HPLC method described below.

Protocol 2: Chiral HPLC Analysis for Epimeric Purity

This method allows for the separation and quantification of the desired product from its epimer.

  • Column: A chiral stationary phase column is required. Common choices include polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC). The specific column should be selected based on screening.

  • Mobile Phase: A typical mobile phase is a mixture of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) for peak shaping. A common starting point is 90:10 Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the N-protecting group or other chromophore absorbs (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a solution of your purified product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL onto the column.

  • Quantification: Integrate the peak areas of the two separated epimers. The percentage of the undesired epimer can be calculated as: % Epimer = (Area of Epimer Peak / (Area of Main Peak + Area of Epimer Peak)) * 100

References

Stability issues of 2-Amino-3,4-dimethylpentanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-3,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this non-proteinogenic amino acid in solution. As a valued investigator, ensuring the integrity of your starting materials is paramount to the success of your experiments. This document will equip you with the knowledge to anticipate and address potential stability challenges.

Introduction to this compound Stability

This compound is a non-proteinogenic amino acid, a class of molecules with increasing importance in drug discovery and peptide therapeutics.[1][2] Unlike their proteinogenic counterparts, the stability profiles of these synthetic amino acids in various experimental conditions are often less characterized. Understanding the potential degradation pathways and factors influencing the stability of this compound in solution is therefore critical for reliable and reproducible results.

This guide will address common stability issues through a series of frequently asked questions and detailed troubleshooting protocols. We will explore the impact of pH, temperature, and solvent on the integrity of this compound and provide you with the tools to assess its stability in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, primarily:

  • pH: The pH of the solution can impact the ionization state of the amino and carboxylic acid groups, potentially making the molecule more susceptible to certain degradation reactions.[3]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4][5]

  • Solvent: The choice of solvent can affect the solubility and stability of the amino acid.[6]

  • Presence of Oxidizing Agents: Exposure to oxidizing agents can lead to the modification of the amino acid.[7][8]

  • Light Exposure: Photodegradation can occur with prolonged exposure to light, especially UV light.[7]

  • Presence of Metal Ions: Trace metal ions can sometimes catalyze degradation reactions.[8]

Q2: How can I tell if my this compound solution has degraded?

A2: Degradation of your this compound solution may be indicated by:

  • Visual Changes: A change in color or the appearance of precipitates can suggest degradation or insolubility issues.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the area of the main peak in your chromatogram (e.g., HPLC, UPLC, or GC) is a strong indicator of degradation.

  • Inconsistent Experimental Results: If you observe a loss of efficacy or variability in your experimental outcomes, it could be due to the degradation of your starting material.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific stability data for this compound solutions is not extensively published, general best practices for amino acid solutions should be followed. For a structurally similar compound, 2-amino-4,4-dimethylpentanoic acid, storage at 2-8°C is recommended.[9] Therefore, it is advisable to:

  • Store solutions at 2-8°C.

  • Protect from light by using amber vials or by wrapping the container in foil.

  • Use freshly prepared solutions whenever possible.

  • If long-term storage is necessary, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any known incompatible substances I should avoid when working with this compound?

A4: The Safety Data Sheet for this compound indicates that it is incompatible with strong oxidizing agents.[10] It is also prudent to avoid highly acidic or basic conditions for prolonged periods unless the stability under those conditions has been verified.

Troubleshooting Guides

This section provides structured approaches to investigate and resolve common stability-related problems encountered during experiments with this compound.

Troubleshooting Guide 1: Unexpected Chromatographic Impurities

Problem: Your chromatographic analysis (e.g., HPLC-UV, LC-MS) of a this compound solution shows unexpected peaks that were not present in the initial analysis of the solid material.

Potential Causes & Investigative Steps:

Potential Cause Investigative Steps Proposed Solution
pH-induced Degradation 1. Measure the pH of your solution. 2. Prepare fresh solutions in buffers of varying pH (e.g., pH 3, 5, 7, 9). 3. Analyze the solutions at time zero and after incubation at a controlled temperature for a set period (e.g., 24, 48 hours).If degradation is observed at a specific pH, adjust the pH of your experimental solutions to a range where the compound is stable.
Solvent-induced Degradation 1. Review the solvent used to prepare your solution. 2. Prepare solutions in alternative, high-purity solvents. 3. Analyze the solutions over time to assess stability.Select a solvent system in which this compound exhibits the highest stability for your experimental duration.
Oxidative Degradation 1. Consider if your solution was exposed to air for prolonged periods or contains oxidizing agents. 2. Prepare a fresh solution using degassed solvents and store it under an inert atmosphere (e.g., nitrogen or argon). 3. Compare the stability of this solution to one prepared under normal atmospheric conditions.If oxidation is suspected, use degassed solvents and handle the solution under an inert atmosphere. The addition of antioxidants could be considered, but their compatibility with your experiment must be verified.
Temperature-induced Degradation 1. Review the temperature at which your solution was stored and handled. 2. Perform a forced degradation study by incubating solutions at elevated temperatures (e.g., 40°C, 60°C) for a short period. 3. Analyze the stressed samples to identify degradation products.[7]Store solutions at lower temperatures (e.g., 2-8°C or frozen) and minimize the time they are kept at room temperature or higher.
Troubleshooting Guide 2: Poor Experimental Reproducibility

Problem: You are observing significant variability in your experimental results that use a solution of this compound.

Workflow for Investigating Stability as a Root Cause:

G A Poor Experimental Reproducibility Observed B Prepare Fresh Solution of this compound A->B C Analyze Solution at Time Zero (T0) via HPLC/LC-MS B->C D Perform Experiment with Fresh Solution B->D E Store an Aliquot of the Solution under Standard Experimental Conditions B->E G Compare T0 and T_end Chromatograms C->G F Analyze Stored Aliquot at the End of the Experimental Duration (T_end) E->F F->G H Significant Degradation Observed? (New peaks, reduced main peak) G->H I YES H->I J NO H->J K Instability is a Likely Cause. Implement Mitigation Strategies (See Guide 1) I->K L Instability is Unlikely to be the Primary Cause. Investigate Other Experimental Parameters. J->L

Caption: Workflow to diagnose stability issues as a cause of poor reproducibility.

Experimental Protocols

To empower you to proactively assess the stability of your this compound solutions, we provide the following generalized protocols.

Protocol 1: Basic Stability Assessment via HPLC

This protocol outlines a fundamental approach to monitor the stability of your compound in a specific solvent and temperature condition.

Materials:

  • This compound

  • High-purity solvent (e.g., water, buffer, organic solvent)

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Appropriate HPLC column (e.g., C18)[11]

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution by HPLC to obtain the initial chromatogram. This will serve as your baseline.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 24, 48, 72 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis: Compare the chromatograms from each time point to the time-zero chromatogram. Calculate the percentage of the remaining this compound and note the formation of any new peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a molecule.[12][13][14] This protocol provides a framework for conducting such a study.

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

G cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Analyze Samples by LC-MS to Identify Degradation Products A->Analysis B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->Analysis C Oxidation (e.g., 3% H2O2, RT) C->Analysis D Thermal Stress (e.g., 60°C in solution) D->Analysis E Photostability (e.g., UV/Vis light exposure) E->Analysis Start Prepare Stock Solution of this compound Start->A Start->B Start->C Start->D Start->E

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a predetermined time.

    • Oxidation: Add a small volume of 30% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Stress: Incubate an aliquot of the stock solution at 60°C.

    • Photostability: Expose an aliquot to a controlled source of UV and visible light.

  • Neutralization (for acid and base hydrolysis samples): Before analysis, neutralize the acid and base-stressed samples.

  • Analysis: Analyze all samples, including a control sample (unstressed stock solution), by a stability-indicating method, preferably LC-MS, to separate and identify potential degradation products.[15][16]

By understanding the potential instabilities of this compound, you can take proactive steps to ensure the quality and reliability of your research. Should you have further questions, please do not hesitate to contact our technical support team.

References

Technical Support Center: Troubleshooting HPLC Separation of 2-Amino-3,4-dimethylpentanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 2-Amino-3,4-dimethylpentanoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during HPLC analysis of these non-proteinogenic amino acid isomers. The structural similarity of these isomers presents a significant chromatographic challenge, requiring a nuanced and systematic approach to achieve baseline separation.

This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your method development and troubleshooting efforts.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems you may encounter during the HPLC separation of this compound isomers. Each issue is followed by a systematic approach to diagnosis and resolution.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Poor resolution is the most frequent challenge in separating structurally similar isomers. This can manifest as overlapping peaks or a single broad peak.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: The choice of the chiral stationary phase (CSP) is paramount for resolving stereoisomers.[1] If you are experiencing poor resolution, your current column may not be providing sufficient stereoselectivity.

    • Actionable Insight: For chiral compounds like amino acids, polysaccharide-based or macrocyclic glycopeptide-based CSPs are often successful.[2][3] Consider screening columns with different chiral selectors, such as cellulose or amylose derivatives, or teicoplanin-based phases.[2]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and pH, critically influences selectivity and retention.[4][5][6]

    • Actionable Insight:

      • Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A "U-shaped" retention profile is sometimes observed, where enantioselectivity increases with the organic modifier concentration.[2]

      • pH Adjustment: For ionizable compounds, small adjustments in mobile phase pH can significantly impact selectivity.[7] For amino acids, operating at a pH that ensures a consistent ionization state for all isomers is crucial.[8]

      • Additives: For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) can improve peak shape and resolution. Conversely, for acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[3]

  • Derivatization Strategy: Underivatized amino acids can be challenging to separate due to their zwitterionic nature.[2] Pre-column derivatization can enhance detectability and improve chromatographic behavior.[9][10]

    • Actionable Insight: Consider derivatization with reagents like o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethyl chloroformate (FMOC) for both primary and secondary amines.[11][12] The resulting diastereomers can often be separated on a standard achiral reversed-phase column.[13]

Issue 2: Peak Tailing

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise resolution and quantification.[14]

Possible Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the analyte and the silica backbone of the column can cause tailing.

    • Actionable Insight:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of residual silanol groups on the silica surface (typically pH 2-8 for standard silica columns).[15]

      • Competitive Additives: Adding a small concentration of a competing base (like triethylamine) to the mobile phase can block active sites on the stationary phase, reducing tailing for basic analytes.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[14]

    • Actionable Insight: Reduce the sample concentration or injection volume. A good starting point is to dilute your sample 10-fold and re-inject.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can lead to poor peak shape.[16]

    • Actionable Insight:

      • Column Washing: Flush the column with a strong solvent to remove strongly retained compounds.[15]

      • Guard Column: Use a guard column to protect the analytical column from contaminants. Replace the guard column regularly.[15]

Issue 3: Irreproducible Retention Times

Fluctuations in retention times from one injection to the next can make peak identification and quantification unreliable.

Possible Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can lead to shifting retention times.[17]

    • Actionable Insight: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.

  • Mobile Phase Instability: Changes in mobile phase composition due to evaporation of volatile components or degradation can affect retention.

    • Actionable Insight: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[15][17] If using buffered mobile phases, be aware of potential precipitation when mixing with high concentrations of organic solvent.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.[15]

    • Actionable Insight: Use a column oven to maintain a constant and controlled temperature for the analytical column.[7][15]

  • Pump and System Issues: Leaks in the HPLC system or malfunctioning pump components can cause variations in flow rate and, consequently, retention times.[16]

    • Actionable Insight: Regularly inspect the system for leaks, especially at fittings. Monitor the pump pressure for stability.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting poor separation of this compound isomers.

TroubleshootingWorkflow Start Poor Isomer Separation CheckResolution Assess Resolution (Rs < 1.5) Start->CheckResolution CheckPeakShape Evaluate Peak Shape (Tailing/Fronting) Start->CheckPeakShape OptimizeMobilePhase Optimize Mobile Phase CheckResolution->OptimizeMobilePhase Low Rs ReduceSampleLoad Decrease Injection Volume/ Concentration CheckPeakShape->ReduceSampleLoad Asymmetric Peaks ModifyOrganicRatio Vary Organic % OptimizeMobilePhase->ModifyOrganicRatio ChangeColumn Screen Different CSPs ConsiderDerivatization Implement Derivatization ChangeColumn->ConsiderDerivatization Still Poor End Achieved Separation ChangeColumn->End Improved ConsiderDerivatization->End AdjustpH Adjust pH / Additives AdjustpH->ChangeColumn No Improvement AdjustpH->End Improved ModifyOrganicRatio->AdjustpH No Improvement ModifyOrganicRatio->End Improved ColumnMaintenance Perform Column Wash/ Replace Guard Column ReduceSampleLoad->ColumnMaintenance No Improvement ReduceSampleLoad->End Improved ColumnMaintenance->OptimizeMobilePhase ColumnMaintenance->End Improved

Caption: A systematic workflow for troubleshooting poor HPLC separation of isomers.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for column selection when separating this compound isomers?

A: For the chiral separation of underivatized amino acids, a macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one employing teicoplanin, is an excellent starting point.[2] These columns are compatible with aqueous mobile phases and possess ionic groups that can interact with the zwitterionic nature of amino acids.[2] Alternatively, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also widely used and should be considered in a column screening study.[3]

Q2: How does mobile phase pH affect the separation of these amino acid isomers?

A: The mobile phase pH is a critical parameter as it dictates the ionization state of the amino and carboxylic acid functional groups. For optimal separation, it is generally best to work at a pH where the isomers are in a single, stable ionic form. Operating near the isoelectric point (pI) of the amino acids can sometimes enhance chiral recognition on certain stationary phases, but it can also lead to poor peak shape if not carefully controlled.[6] For reversed-phase chromatography on silica-based columns, maintaining a pH between 2 and 8 is generally recommended to ensure column stability.[15]

Q3: When should I consider derivatization for my samples?

A: You should consider derivatization under the following circumstances:

  • Poor UV absorbance: Most amino acids lack a strong chromophore, making detection difficult.[9][10] Derivatization with a UV-active or fluorescent tag will significantly enhance sensitivity.[11][12]

  • Persistent co-elution on chiral columns: If you have screened multiple chiral stationary phases and mobile phase conditions without achieving separation, derivatization can be a powerful alternative. The process creates diastereomers which can often be separated on a standard achiral C18 column.[13]

  • Improved peak shape and retention: Derivatization can make the analytes more hydrophobic, leading to better retention and peak shape in reversed-phase HPLC.[11]

Q4: Can I use a gradient elution for this separation?

A: Yes, a gradient elution can be very effective, especially if your sample contains isomers with significantly different retention times or if you are trying to separate them from other matrix components. A gradient allows you to start with a weaker mobile phase to retain and separate the early-eluting isomers and then increase the organic content to elute the more strongly retained ones in a reasonable time. However, ensure that your system is well-equilibrated between runs to maintain reproducible retention times.[15]

Q5: What are some key parameters to include in a method development screening study for these isomers?

A: A comprehensive screening study should systematically evaluate the following:

ParameterVariables to TestRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), Macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T)Different chiral selectors offer different mechanisms of interaction and selectivity.[2][3]
Organic Modifier Acetonitrile, MethanolThese solvents have different polarities and can influence the interaction between the analyte and the stationary phase.
Mobile Phase pH 3.0, 5.0, 7.0 (using appropriate buffers)pH controls the ionization state of the analytes, which is crucial for retention and selectivity.[6]
Temperature 25°C, 40°CTemperature can affect the kinetics of the chiral recognition process and mobile phase viscosity.[4]
Experimental Protocol: Pre-column Derivatization with OPA/MPA

This protocol provides a starting point for the pre-column derivatization of this compound isomers using o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA).

Materials:

  • Borate buffer (0.4 M, pH 10.2)

  • OPA reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M borate buffer and 50 µL of MPA.

  • Sample containing this compound isomers

  • HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm)[10]

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation: Dilute your sample in a suitable solvent, such as 0.1 M HCl. If the sample is in a high concentration of acid, neutralization may be necessary.[9]

  • Derivatization Reaction: In an autosampler vial, mix:

    • 10 µL of your sample or standard.

    • 45 µL of the OPA/MPA reagent.

    • 45 µL of 0.2 M borate buffer.

  • Mixing and Incubation: Mix the contents of the vial thoroughly. Allow the reaction to proceed for 1-2 minutes at room temperature.[12]

  • Injection: Inject an appropriate volume (e.g., 1-10 µL) of the derivatized sample onto the HPLC system.

Workflow for OPA/MPA Derivatization

DerivatizationWorkflow Start Start: Sample in Vial AddReagent Add OPA/MPA Reagent Start->AddReagent AddBuffer Add Borate Buffer AddReagent->AddBuffer Mix Mix Thoroughly AddBuffer->Mix Incubate Incubate for 1-2 min Mix->Incubate Inject Inject into HPLC Incubate->Inject End Analysis Inject->End

Caption: Step-by-step workflow for pre-column derivatization.

References

Minimizing side reactions in 2-Amino-3,4-dimethylpentanoic acid derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Derivatization of Sterically Hindered Amino Acids

A Focus on: 2-Amino-3,4-dimethylpentanoic acid

Welcome to the technical support center for complex amino acid derivatization. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the derivatization of sterically hindered amino acids, such as this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your own workflows. The significant steric bulk from the dimethylpentyl group near the reactive amine and carboxyl functionalities is the primary hurdle, often leading to incomplete reactions and inconsistent results. This guide will address these challenges directly.

Section 1: Frequently Asked Questions (FAQs)

Q1: My derivatization yield for this compound is consistently low, and I see a large peak for the un-derivatized starting material. What's happening?

A: This is the most common issue and is almost always due to incomplete reaction kinetics caused by steric hindrance. The bulky 3,4-dimethylpentyl group physically blocks the approach of derivatizing reagents to both the α-amino and carboxylic acid groups. Standard protocols developed for simpler amino acids like alanine or glycine often fail because they don't provide sufficient energy or reactivity to overcome this barrier. To resolve this, you must enhance the reaction conditions, which can include increasing the temperature, extending the reaction time, or using a more potent derivatization reagent.[1][2]

Q2: What is the most reliable derivatization strategy for quantitative analysis of this amino acid by Gas Chromatography-Mass Spectrometry (GC-MS)?

A: For robust and reproducible quantification of sterically hindered amino acids, a two-step approach is highly recommended.[3][4] This involves:

  • Esterification of the carboxylic acid group first (e.g., converting it to a methyl or ethyl ester).

  • Acylation of the amine group second (e.g., using trifluoroacetic anhydride, TFAA).

This sequential protection prevents undesirable side reactions, such as dipeptide formation, and allows for optimization of each step independently.[5] Silylation using a powerful reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a viable one-step alternative, but it is extremely sensitive to moisture and may still require forcing conditions.[6][7]

Q3: I'm using a chloroformate-based derivatization (e.g., ethyl chloroformate). Why am I seeing unexpected high-molecular-weight peaks in my chromatogram?

A: You are likely observing dipeptide formation.[8][9] Chloroformate reagents activate the carboxylic acid group, forming a reactive mixed anhydride intermediate.[10] If the amine group of another this compound molecule is available, it can attack this intermediate, leading to the formation of a dipeptide. This is a classic side reaction when both functional groups are not controlled. To mitigate this, ensure a sufficiently high concentration of the alcohol (e.g., ethanol) and a basic pH to favor ester formation over peptide coupling.[10][11]

Q4: Can I use Trifluoroacetic anhydride (TFAA) alone to derivatize both the amine and alcohol groups?

A: While TFAA is a powerful acylating agent for amines and alcohols, it is not suitable for derivatizing carboxylic acids.[12][13] It will readily acylate the amine group but will form an unstable mixed anhydride with the carboxylic acid, which will not be suitable for GC analysis. You must first convert the carboxylic acid to an ester before proceeding with TFAA acylation.[3]

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a deeper dive into specific problems, their root causes, and actionable solutions.

Problem 1: Incomplete Acylation of the α-Amino Group
  • Symptom: In a two-step derivatization, you observe a prominent peak corresponding to the esterified amino acid (e.g., the methyl ester) but a weak or non-existent peak for the fully derivatized (N-acyl, O-alkyl) product.

  • Underlying Cause: The steric hindrance around the nitrogen atom is impeding the approach of the acylating agent. Standard conditions may be insufficient for complete conversion.

  • Solutions:

    • Increase Reagent Reactivity: Switch from a less reactive anhydride (like acetic anhydride) to a more potent one. Perfluorinated anhydrides are excellent choices.

    • Optimize Reaction Conditions: Increase the reaction temperature (e.g., from 60°C to 100°C) and time (e.g., from 30 minutes to 1-2 hours) to provide more energy to overcome the activation barrier.

    • Use a Catalyst: The addition of a base catalyst like pyridine or triethylamine (TEA) can significantly accelerate the acylation reaction.[12]

ReagentRelative ReactivityKey Considerations
Acetic AnhydrideLowGenerally insufficient for this substrate.
Trifluoroacetic Anhydride (TFAA) High Recommended. Highly volatile and reactive.[13]
Pentafluoropropionic Anhydride (PFPA)Very HighProduces stable derivatives, excellent for electron capture detection (ECD).[12]
Heptafluorobutyric Anhydride (HFBA)Very HighProvides the most sensitive derivatives for ECD.[12]
A comparison of common acylating agents.
Problem 2: Incomplete Esterification of the Carboxyl Group
  • Symptom: You observe a peak for the final acylated product, but also a significant peak for the un-derivatized free acid or the N-acylated free acid.

  • Underlying Cause: Esterification of sterically hindered carboxylic acids is notoriously difficult.[14][15] Standard Fischer esterification (acid/alcohol) is an equilibrium process, and steric hindrance slows the forward reaction dramatically. The presence of water is also highly detrimental.

  • Solutions:

    • Ensure Anhydrous Conditions: Water will hydrolyze the ester product and consume the reagents. Use dry solvents and freshly opened reagents.

    • Shift the Equilibrium: Use the alcohol as the solvent to drive the reaction forward. For example, use 3N HCl in Methanol.

    • Use a More Powerful Reagent: For extremely difficult esterifications, consider using a combination of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), known as the Steglich esterification, which is effective for sterically demanding substrates.[1][2]

Workflow: Troubleshooting Incomplete Derivatization

G start Low Yield of Final Product check_peaks Identify Missing Moiety: Is it the Acyl or Alkyl group? start->check_peaks acyl_issue Incomplete Acylation check_peaks->acyl_issue Alkyl group present, Acyl group missing ester_issue Incomplete Esterification check_peaks->ester_issue Acyl group present, Alkyl group missing acyl_sol1 Increase Acylating Reagent Reactivity (e.g., use TFAA) acyl_issue->acyl_sol1 ester_sol1 Ensure Anhydrous Conditions ester_issue->ester_sol1 acyl_sol2 Increase Temperature and Reaction Time acyl_sol1->acyl_sol2 acyl_sol3 Add Catalyst (e.g., Pyridine) acyl_sol2->acyl_sol3 ester_sol2 Use Alcohol as Solvent (e.g., 3N HCl in Methanol) ester_sol1->ester_sol2 ester_sol3 Consider Steglich Esterification (DCC/DMAP) ester_sol2->ester_sol3

Caption: Troubleshooting workflow for incomplete derivatization.

Section 3: Recommended Experimental Protocols

These protocols are designed as robust starting points. You may need to optimize reaction times and temperatures for your specific experimental setup.

Protocol 1: Two-Step Esterification/Acylation for GC-MS

This is the most reliable method for quantitative analysis.

Materials:

  • This compound sample (dried)

  • 3N HCl in Anhydrous Methanol

  • Ethyl Acetate (Anhydrous)

  • Trifluoroacetic Anhydride (TFAA)

  • Nitrogen gas for drying

  • Heating block or oven

Methodology:

  • Esterification:

    • Place 1-10 mg of the dried amino acid sample into a reaction vial.

    • Add 500 µL of 3N HCl in anhydrous methanol.

    • Cap the vial tightly and heat at 85°C for 60 minutes.

    • Cool the vial to room temperature.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. This step is critical; residual acid will interfere with the next step.

  • Acylation:

    • To the dried methyl ester residue, add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: Single-Step Silylation for GC-MS

This method is faster but highly sensitive to moisture.

Materials:

  • This compound sample (dried)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst

  • Pyridine (Anhydrous)

  • Heating block or oven

Methodology:

  • Silylation:

    • Place 1-10 mg of the meticulously dried amino acid sample into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA (with 1% TMCS). The pyridine helps to dissolve the amino acid and acts as an acid scavenger.[16]

    • Cap the vial tightly and heat at 100°C for 2 hours. The higher temperature and longer time are necessary for this hindered amino acid.

    • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. Do not evaporate the solvent.

Mechanism: The Challenge of Steric Hindrance

G cluster_0 Unhindered Amino Acid (e.g., Alanine) cluster_1 Sterically Hindered Amino Acid alanine Ala reagent1 Reagent reagent1->alanine Easy Access steric_aa 2-Amino-3,4- dimethylpentanoic acid reagent2 Reagent reagent2->steric_aa Blocked Access

Caption: Steric hindrance blocking reagent access.

References

Technical Support Center: Enhancing Resolution of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting the chiral chromatography of 2-Amino-3,4-dimethylpentanoic acid and related non-proteinogenic amino acids. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and systematically optimize the separation of these challenging enantiomers.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a chiral separation method for sterically hindered amino acids like this compound.

Q1: Why is achieving good resolution for this compound challenging?

A1: The primary challenge lies in its structure. This compound is a non-proteinogenic amino acid with a bulky, sterically hindered side chain. Unlike simple amino acids, this bulkiness can limit the ways it interacts with a chiral stationary phase (CSP). Successful separation relies on exploiting subtle differences in how each enantiomer fits into the chiral selector's three-dimensional structure, which requires careful selection of the CSP and mobile phase.[1][2]

Q2: What is the most effective type of Chiral Stationary Phase (CSP) for underivatized amino acids?

A2: For underivatized amino acids, macrocyclic glycopeptide, zwitterionic, and crown ether-based CSPs are generally the most successful.[3][4][5]

  • Macrocyclic Glycopeptide CSPs (e.g., Astec CHIROBIOTIC™ V2, T) possess ionic groups, making them highly effective for polar and ionic compounds like amino acids in both aqueous and organic mobile phases.[6]

  • Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX) are specifically designed for zwitterionic molecules like amino acids, incorporating both anion- and cation-exchange functionalities to achieve separation.[5][7]

  • Crown Ether CSPs (e.g., CROWNPAK® CR-I) are particularly well-suited for separating compounds with a primary amine on the chiral center, which is characteristic of amino acids.[8][9][10]

Polysaccharide-based CSPs are often less effective for underivatized amino acids due to the zwitterionic nature and poor solubility of these analytes in the typical non-polar mobile phases used with these columns.[6]

Q3: How does temperature impact the chiral separation of amino acids?

A3: Temperature is a critical but complex parameter. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better selectivity and resolution.[11][12] However, this is not a universal rule. In some cases, increasing the temperature can improve peak efficiency (reduce broadening) or even reverse the enantiomer elution order.[13][14][15] Therefore, temperature must be carefully controlled and optimized for each specific method.

Q4: Is derivatization necessary to resolve this compound?

A4: Not necessarily. Direct analysis of underivatized amino acids is often possible and preferred, as it eliminates an extra sample preparation step and the potential for introducing impurities or causing racemization.[3][6] However, if direct methods fail, derivatizing the amino group (e.g., with FMOC or t-BOC) can make the analyte more amenable to separation on other types of CSPs, such as Pirkle-type or polysaccharide phases.[4][16]

Section 2: Troubleshooting Guide: Poor or No Resolution (Rs < 1.5)

Symptom: You observe a single, broad peak or two co-eluting peaks where you expect to see two distinct enantiomers. A resolution value (Rs) below 1.5 indicates incomplete separation.

This is the most common issue in chiral method development. The cause can almost always be traced to sub-optimal selection of the stationary phase or mobile phase. The following workflow provides a systematic approach to resolving this issue.

Workflow for Troubleshooting Poor Enantiomeric Resolution

G start Start: Resolution (Rs) < 1.5 csp_check Is the CSP appropriate? (Macrocyclic, Zwitterionic, Crown Ether) start->csp_check mp_check Is the Mobile Phase optimized? csp_check->mp_check Yes select_csp Action: Screen alternative CSPs (e.g., CHIROBIOTIC V2, ZWIX, CROWNPAK) csp_check->select_csp No temp_check Is Temperature optimized? mp_check->temp_check Yes optimize_mp Action: Systematically vary mobile phase (Modifier %, Additives) mp_check->optimize_mp No flow_check Is Flow Rate optimized? temp_check->flow_check Yes optimize_temp Action: Screen temperature (e.g., 10°C, 25°C, 40°C) temp_check->optimize_temp No optimize_flow Action: Lower the flow rate (e.g., from 1.0 to 0.5 mL/min) flow_check->optimize_flow No end_ok Resolution Achieved (Rs >= 1.5) flow_check->end_ok Yes select_csp->csp_check optimize_mp->mp_check optimize_temp->temp_check optimize_flow->flow_check end_fail Consider Derivatization or Alternative Technique (SFC, GC) optimize_flow->end_fail No Improvement

Caption: A decision-tree workflow for systematically troubleshooting poor enantiomeric resolution.

Step 1: Verify Chiral Stationary Phase (CSP) Selection

The interaction between the analyte and the CSP is the foundation of chiral separation.[17] For a bulky, zwitterionic molecule like this compound, the choice of CSP is paramount.

Causality: The chiral recognition mechanism relies on forming transient diastereomeric complexes. The CSP must have a structure (chiral pockets, interactive sites) that can differentiate between the spatial arrangements of the two enantiomers. If the CSP is not suitable, no amount of mobile phase optimization will create separation.

Protocol: Initial CSP Screening

  • Primary Screening: Begin with a macrocyclic glycopeptide column, such as an Astec CHIROBIOTIC® V2 or T2.[18] These are often successful for underivatized amino acids due to their complex structures offering multiple interaction points (hydrogen bonding, ionic, etc.).[6]

  • Secondary Screening: If the primary screen fails, test a zwitterionic (e.g., Daicel CHIRALPAK® ZWIX) or a crown ether-based (e.g., Daicel CROWNPAK® CR-I) column.[5][7][9] These offer fundamentally different chiral recognition mechanisms.

  • Tertiary Screening (if derivatized): If you are working with a derivatized analyte (e.g., N-blocked), a Pirkle-type (brush-type) phase may be effective, as these rely on π-π interactions and hydrogen bonding with the derivative group.[16][19][20]

CSP TypeChiral Selector ExamplePrimary Interaction MechanismBest For
Macrocyclic Glycopeptide Vancomycin, TeicoplaninInclusion, H-bonding, Ionic, DipoleUnderivatized polar & ionic analytes, including amino acids.[4][6]
Zwitterionic Cinchona alkaloid derivativeIon-exchange (anionic & cationic)Underivatized amino acids and small peptides.[5][7]
Crown Ether (18-Crown-6)-tetracarboxylic acidInclusion complexation with primary aminesUnderivatized amino acids and primary amines.[8][10]
Pirkle (Brush-Type) (S,S)-Whelk-O 1π-π interactions, H-bonding, DipoleN-derivatized amino acids, aromatic compounds.[16][21]
Step 2: Optimize the Mobile Phase

Once a CSP shows at least partial selectivity, the mobile phase composition is the most powerful tool for improving resolution.[13] For amino acids on macrocyclic or zwitterionic phases, the "Polar Ionic Mode" (PIM) is a common starting point.

Causality: The mobile phase mediates the interaction between the analyte and the CSP. Modifiers (like methanol) and additives (acids/bases) alter the polarity and ionic strength, which directly affects the strength and stereoselectivity of the interactions responsible for separation.[3]

Protocol: Mobile Phase Optimization

  • Select Base Solvents: For a Polar Ionic Mode, a typical mobile phase consists of Methanol (MeOH) with small amounts of acid and base additives.[3][22]

  • Vary Organic Modifier: Start with a high percentage of methanol (e.g., 99%). Systematically decrease the methanol content by adding an aqueous buffer (e.g., ammonium formate). This "U-shaped" retention behavior is common on these phases, and the optimal resolution may occur at either high or low organic content.[6]

  • Optimize Additives: The key to separating zwitterionic compounds is controlling their ionization state and the ionization state of the CSP.

    • Acidic Additive (e.g., Formic Acid, Acetic Acid): Add at a concentration of 0.1-0.5%. This helps to protonate the analyte's amine group and control the charge on the CSP.

    • Basic Additive (e.g., Diethylamine (DEA), Ethylenediamine (EDA)): Add at a concentration of 0.1-0.5%.[23] This interacts with residual silanols on the silica surface, improving peak shape, and competes with the analyte for ionic sites on the CSP, modulating retention and selectivity.[24][25] A combination of both acid and base is often required.[7]

ParameterStarting ConditionOptimization RangeExpected Effect on Resolution
Organic Modifier 100% Methanol100% to 80% MeOH (in water/buffer)Highly variable; optimal resolution may be at high or low % MeOH.[6]
Acidic Additive 0.1% Formic Acid0.05% - 0.5%Can significantly alter selectivity by changing analyte/CSP ionization.
Basic Additive 0.1% Diethylamine0.05% - 0.5%Often improves peak shape and can dramatically change selectivity.[23][26]
Step 3: Adjust Temperature and Flow Rate

If mobile phase optimization provides some separation (Rs between 0.8-1.4), fine-tuning temperature and flow rate can often achieve baseline resolution.

Causality:

  • Temperature: Affects the thermodynamics (enthalpy and entropy) of the chiral recognition process. Lowering the temperature often increases the stability of the diastereomeric complex, increasing the difference in energy between the two enantiomers and thus improving selectivity.[12]

  • Flow Rate: Affects the kinetics of mass transfer. A lower flow rate increases the residence time of the analyte on the column, allowing more time for the equilibrium between the mobile and stationary phases to be established. This enhances column efficiency and can improve resolution, particularly for difficult separations.

Protocol: Temperature and Flow Rate Refinement

  • Temperature Study:

    • Set your column temperature to 25°C as a starting point.

    • If resolution is insufficient, decrease the temperature to 15°C, then 10°C. Allow the system to fully equilibrate at each new temperature.

    • If lower temperatures degrade peak shape or increase pressure excessively, try increasing the temperature to 40°C. Sometimes, an unexpected improvement in resolution can occur.[13][14]

  • Flow Rate Study:

    • Most analytical methods start at 1.0 mL/min for a 4.6 mm ID column.

    • If peaks are close together, reduce the flow rate to 0.7 mL/min, and then to 0.5 mL/min.

    • Observe the change in resolution. While lower flow rates increase run time, the gain in resolution can be significant for achieving baseline separation.

Section 3: Troubleshooting Guide: Peak Tailing & Asymmetry

Symptom: The chromatographic peaks are not symmetrical. They have a "tail" extending from the back of the peak, leading to an asymmetry factor (As) > 1.2. This can compromise resolution and make accurate integration difficult.

Workflow for Troubleshooting Peak Tailing

G start Start: Peak Tailing (As > 1.2) overload_check Is the column overloaded? start->overload_check mp_check Is the mobile phase additive correct? overload_check->mp_check No dilute_sample Action: Dilute sample 1:10 and 1:100 and reinject overload_check->dilute_sample Yes column_health_check Is the column contaminated or degraded? mp_check->column_health_check No adjust_additive Action: Add/increase basic additive (e.g., 0.1% DEA) mp_check->adjust_additive Yes flush_column Action: Flush column with strong solvent (consult manufacturer's guide) column_health_check->flush_column Yes end_ok Peak Shape Improved (As ≈ 1.0) column_health_check->end_ok No dilute_sample->overload_check Test adjust_additive->mp_check Test flush_column->end_ok Resolved

Caption: A workflow for diagnosing and resolving issues of chromatographic peak tailing.

1. Cause: Column Overload

Causality: Injecting too much sample mass onto the column saturates the active sites of the stationary phase. This leads to a non-linear relationship between the analyte concentration in the mobile and stationary phases, resulting in a characteristic "shark fin" or tailing peak shape.

Protocol: Sample Loading Study

  • Prepare a 1:10 and a 1:100 dilution of your sample using the mobile phase as the diluent.

  • Inject the original sample, followed by the 1:10 and 1:100 dilutions.

  • If the peak shape and symmetry improve significantly with dilution, the original sample was overloading the column.[27] Determine the highest concentration that provides a symmetrical peak for future experiments.

2. Cause: Secondary Interactions

Causality: For amine-containing compounds like amino acids, strong ionic interactions can occur with acidic residual silanol groups on the silica support surface of the CSP. These are non-chiral, high-energy interactions that can delay the elution of a portion of the analyte molecules, causing peak tailing.

Protocol: Mobile Phase Additive Adjustment

  • Introduce a Basic Additive: If you are not already using one, add a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase at a concentration of 0.1%.[23]

  • Mechanism: These basic additives are "silanol-masking" agents. They are small, basic molecules that preferentially interact with the acidic silanol groups, effectively blocking them from interacting with your analyte. This results in more symmetrical peaks.[25]

  • Optimization: If 0.1% DEA improves the peak shape but does not fully resolve the tailing, you can incrementally increase the concentration up to 0.5%.

3. Cause: Column Contamination or Degradation

Causality: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating active sites that cause tailing.[28] Physical degradation, such as the creation of a void at the column inlet, can also disrupt the sample band and lead to poor peak shape.

Protocol: Column Washing and Reversal

  • Consult Manual: Always refer to the column manufacturer's instructions for recommended washing solvents. Using an incompatible solvent can permanently damage the CSP.[11][28]

  • Strong Solvent Flush: For many macrocyclic or polysaccharide columns, flushing with a strong solvent like Isopropanol, Tetrahydrofuran (THF), or Dimethylformamide (DMF) can remove contaminants.[28]

  • Reverse Flush: Disconnect the column from the detector and reverse its direction in the flow path. Flushing the column in the reverse direction at a low flow rate (e.g., 0.2 mL/min) can dislodge particulate matter from the inlet frit.[28]

References

Validation & Comparative

A Comparative Guide to Enantiomeric Purity Analysis of 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical integrity of non-proteinogenic amino acids like 2-Amino-3,4-dimethylpentanoic acid is of paramount importance. As a chiral building block in peptide synthesis and other pharmaceutical applications, its enantiomeric purity can profoundly influence the efficacy, pharmacology, and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound, supported by established methodologies and experimental insights to aid in the selection of the most appropriate analytical strategy.

The Analytical Imperative: Why Enantiomeric Purity Matters

This compound possesses two chiral centers, at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). In biological systems, which are inherently chiral, each of these stereoisomers can exhibit distinct biological activities. Consequently, the precise quantification of the desired enantiomer relative to its stereoisomeric impurities is a critical quality attribute. This guide will explore and compare four principal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparative Overview of Analytical Techniques

The choice of analytical method is a critical decision driven by factors such as required sensitivity, sample matrix complexity, availability of instrumentation, and whether derivatization of the analyte is acceptable.

Technique Principle of Separation Key Advantages Key Limitations Typical Sensitivity (LOQ) Throughput
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP) or formation of diastereomers with a Chiral Derivatizing Agent (CDA).High versatility, well-established, direct analysis of underivatized forms possible, robust and reproducible.Chiral columns can be expensive, method development can be time-consuming.Low µg/mL to ng/mLMedium
Chiral GC Partitioning between a mobile gas phase and a Chiral Stationary Phase (CSP).High resolution and efficiency, sensitive detection (especially with MS).Requires derivatization to ensure volatility, which adds a sample preparation step and potential for racemization.[1]ng/mL to pg/mLHigh
Chiral CE Differential migration in an electric field due to interaction with a Chiral Selector (CS) in the background electrolyte.High separation efficiency, low sample and reagent consumption, rapid method development.[2]Lower concentration sensitivity compared to GC/HPLC-MS, reproducibility can be challenging.High µg/mL to low µg/mLHigh
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct chemical shifts for each enantiomer.Non-destructive, provides structural information, no separation required, relatively fast for samples of sufficient concentration.Low sensitivity, requires higher analyte concentration, potential for peak overlap.mg/mL rangeLow

In-Depth Analysis and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for the enantiomeric purity analysis of amino acids.[3] It offers two primary strategies: direct and indirect separation.

This is often the preferred approach as it allows for the analysis of the underivatized amino acid, thereby avoiding potential side reactions or racemization from derivatization steps.[4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and the chiral selector immobilized on the stationary phase.

Causality of Experimental Choices: For a non-proteinogenic, branched-chain amino acid like our target analyte, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin , are particularly effective.[4] These CSPs possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for polar, ionic compounds like amino acids.[4] The multiple interaction sites (hydrogen bonding, ionic, and hydrophobic) on the teicoplanin selector provide the necessary enantioselectivity for complex amino acids.

Experimental Protocol: Direct Chiral HPLC

  • Column: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of methanol, acetonitrile, and aqueous buffer (e.g., ammonium formate or ammonium acetate). The ratio is critical and must be optimized. A typical starting point could be 80:20 (v/v) Methanol/Water with 10 mM Ammonium Acetate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.

  • Quantification: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the enantiomers: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

In this approach, the enantiomers of this compound are reacted with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[3][5]

Causality of Experimental Choices: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for amino acids.[3] It reacts with the primary amine group of the amino acid to form stable diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected with high sensitivity by UV due to the dinitrophenyl chromophore.[3]

Experimental Protocol: Indirect Chiral HPLC with FDAA Derivatization

  • Derivatization:

    • Dissolve ~50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

    • Incubate at 40 °C for 1 hour in the dark.

    • Cool the mixture and neutralize with 100 µL of 2 M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.[3]

  • HPLC Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[3]

Workflow Diagram: HPLC Method Selection

G start Start: Determine Enantiomeric Purity of Amino Acid derivatization_q Is derivatization acceptable/desirable? start->derivatization_q direct_hplc Direct HPLC with Chiral Stationary Phase (CSP) derivatization_q->direct_hplc No indirect_hplc Indirect HPLC with Chiral Derivatizing Agent (CDA) derivatization_q->indirect_hplc Yes csp_available Chiral column available? direct_hplc->csp_available sensitivity_q High sensitivity required? indirect_hplc->sensitivity_q use_cda Use CDA (e.g., FDAA) with fluorescent tag for high sensitivity. sensitivity_q->use_cda Yes csp_available->direct_hplc Yes csp_available->indirect_hplc No GC_Workflow start Amino Acid Sample esterification Step 1: Esterification (e.g., HCl in Isopropanol) start->esterification acylation Step 2: Acylation (e.g., TFAA) esterification->acylation gc_injection GC Injection acylation->gc_injection separation Separation on Chiral Column gc_injection->separation detection Detection (FID/MS) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

References

A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2-Amino-3,4-dimethylpentanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 2-Amino-3,4-dimethylpentanoic acid, a chiral branched-chain amino acid of interest in various therapeutic areas. We will delve into the causality behind experimental choices, present a comprehensive validation protocol, and compare the performance of a validated HPLC method with a powerful alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The Analytical Challenge: Quantifying this compound

This compound presents a unique analytical challenge due to its structure. As a non-proteinogenic amino acid, it lacks a strong native chromophore, rendering direct UV detection difficult and necessitating a derivatization strategy for sensitive quantification by HPLC with UV or fluorescence detection. Furthermore, its stereoisomeric nature, arising from two chiral centers, demands a chromatographic method capable of resolving these stereoisomers if their differential biological activities are to be assessed.

The Workhorse Technique: Reversed-Phase HPLC with Pre-Column Derivatization

A robust and widely accessible approach for the quantification of amino acids like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with pre-column derivatization. This technique offers a balance of sensitivity, resolution, and cost-effectiveness.

The "Why" Behind the Method:
  • Derivatization: To overcome the lack of a UV-absorbing or fluorescent moiety, a pre-column derivatization step is employed. A common and effective strategy is the use of o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to derivatize the primary amine group of the amino acid. This reaction rapidly forms a highly fluorescent isoindole derivative, enabling sensitive detection. For the potential analysis of secondary amines (not present in our target analyte), a secondary derivatizing agent like 9-fluorenylmethyl chloroformate (FMOC-Cl) could be incorporated.[1][2]

  • Stationary Phase: A C18 reversed-phase column is the cornerstone of this method. The nonpolar stationary phase effectively retains the relatively nonpolar derivatized amino acid, allowing for its separation from polar sample matrix components.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The gradient allows for the efficient elution of the analyte of interest while ensuring good peak shape and resolution from potential interferences.

A Validated HPLC Method: Protocol and Performance

Method validation is the cornerstone of reliable analytical data. The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3] The following is a comprehensive validation protocol for an HPLC method for the quantification of this compound, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines.[4][5][6]

Experimental Protocol: HPLC Quantification of this compound

1. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 0.1 M HCl).

  • Prepare calibration standards and quality control (QC) samples by spiking the reference standard into the sample matrix (e.g., plasma, formulation buffer).

  • To 100 µL of sample, standard, or QC, add 200 µL of borate buffer (pH 9.5).

  • Add 50 µL of OPA/3-mercaptopropionic acid derivatizing reagent.

  • Vortex and allow the reaction to proceed for 2 minutes at room temperature before injection.

2. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 25 mM Sodium Phosphate, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-15 min: 20-60% B

    • 15-17 min: 60% B

    • 17-18 min: 60-20% B

    • 18-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest and not from interfering components.Peak purity analysis; no interfering peaks at the retention time of the analyte in blank samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the measured value to the true value.Mean recovery of 80-120% for low concentrations and 85-115% for mid and high concentrations.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 15% for LLOQ and ≤ 10% for other concentrations.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitated with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10; accuracy and precision within acceptable limits.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in pH, mobile phase composition, flow rate, etc.
Illustrative Validation Data

The following tables present hypothetical, yet realistic, data that would be generated during the validation of the described HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (n=3)Mean Peak Area
0.11254, 1288, 12651269
0.56321, 6405, 63586361
1.012890, 13015, 1295412953
5.064532, 65011, 6478964777
10.0129876, 130543, 130123130181
Correlation Coefficient (r²) 0.9992

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (µg/mL)Intra-day (n=6) Mean Conc. (µg/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (3 days, n=18) Mean Conc. (µg/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ0.10.105105.08.50.108108.011.2
Low0.30.29197.06.20.29899.37.8
Mid4.04.08102.04.54.12103.05.1
High8.07.9599.43.87.9198.94.3

Visualizing the Validation Workflow

ValidationWorkflow cluster_Plan Planning cluster_Execution Execution cluster_Documentation Documentation Define_Purpose Define Analytical Purpose & Scope Set_Criteria Set Acceptance Criteria (ICH/FDA) Define_Purpose->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: Workflow for HPLC Method Validation.

An Alternative Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS stands out as a powerful alternative.

The Rationale for LC-MS/MS:
  • High Selectivity: Mass spectrometry offers unparalleled selectivity by monitoring specific precursor-to-product ion transitions for the analyte. This minimizes the impact of matrix interferences.

  • High Sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification compared to HPLC with fluorescence detection.

  • No Derivatization Required (Often): In many cases, the inherent sensitivity of the mass spectrometer allows for the direct analysis of underivatized amino acids, simplifying sample preparation.

Experimental Protocol: LC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Protein precipitation is a common and effective sample preparation technique for biological fluids. Add three volumes of cold acetonitrile to one volume of sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Chromatography) column, 2.1 x 100 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: Monitor a specific precursor ion (the protonated molecule [M+H]⁺) and a characteristic product ion.

Comparison of HPLC and LC-MS/MS Methods

FeatureHPLC with Fluorescence DetectionLC-MS/MS
Sensitivity Good (ng/mL range)Excellent (pg/mL range)
Selectivity Moderate to GoodExcellent
Sample Preparation Requires derivatizationOften simpler (protein precipitation)
Run Time Typically 15-30 minutesCan be faster (5-15 minutes)
Cost Lower instrument and operational costHigher instrument and operational cost
Robustness Generally very robustCan be susceptible to matrix effects and ion suppression
Throughput ModerateHigh

Visualizing the Method Comparison

MethodComparison cluster_attributes Key Attributes HPLC HPLC with Fluorescence Detection + Lower Cost + High Robustness - Requires Derivatization - Moderate Sensitivity Sensitivity Sensitivity HPLC->Sensitivity Good Selectivity Selectivity HPLC->Selectivity Moderate Cost Cost HPLC->Cost Lower Throughput Throughput HPLC->Throughput Moderate LCMS LC-MS/MS + High Sensitivity + High Selectivity + High Throughput - Higher Cost - Potential Matrix Effects LCMS->Sensitivity Excellent LCMS->Selectivity Excellent LCMS->Cost Higher LCMS->Throughput High

Caption: Comparison of HPLC and LC-MS/MS.

Conclusion: Selecting the Right Tool for the Job

Both HPLC with fluorescence detection and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method ultimately depends on the specific requirements of the analysis.

  • For routine analysis in a quality control setting where high sensitivity is not the primary driver and cost-effectiveness is important, a validated HPLC method with pre-column derivatization is an excellent choice. Its robustness and reliability make it a workhorse for many laboratories.

  • For bioanalytical studies in complex matrices, where the utmost sensitivity and selectivity are required to accurately measure low concentrations of the analyte, LC-MS/MS is the superior technique. The ability to often analyze the compound without derivatization also simplifies the workflow and can increase throughput.

A thorough understanding of the principles behind each technique and a rigorous validation process are essential to ensure the generation of high-quality, reliable data that can confidently support research and development decisions.

References

Introduction to 2-Amino-3,4-dimethylpentanoic Acid and the Significance of Stereoisomerism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Analysis of 2-Amino-3,4-dimethylpentanoic Acid Stereoisomers' Biological Activity

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmacology and drug development, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Stereoisomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative analysis of the biological activity of this compound stereoisomers. As a non-proteinogenic amino acid, its various stereoisomers hold the potential for unique interactions with biological systems.

This compound is a branched-chain amino acid analog.[1][2] Due to the presence of two chiral centers at carbons 2 and 3, it can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The subtle differences in the three-dimensional structure of these isomers can lead to significant variations in their biological effects, a phenomenon well-documented for many small molecules in pharmacology.[3] For instance, while one stereoisomer of a drug may be therapeutically active, another may be inactive or even toxic.[3] Therefore, a thorough comparative analysis of the biological activities of all stereoisomers of this compound is imperative for any potential therapeutic application.

Postulated Biological Activities and the Rationale for Stereospecific Investigation

Direct comparative studies on the biological activities of this compound stereoisomers are not extensively reported in the public domain. However, based on its structural similarity to other amino acids and their analogs, we can postulate several potential biological targets and activities that are likely to be stereoisomer-dependent.

  • Amino Acid Transporters: Structurally similar radiolabeled amino acid analogs, such as (R)- and (S)-2-Amino-5-[18F]fluoro-2-methylpentanoic acid, have shown stereospecific uptake in glioma cells, which is mediated by amino acid transporters.[4] Specifically, the (S)-enantiomer exhibited significantly higher and more sustained uptake in tumor cells compared to the (R)-enantiomer.[4] This strongly suggests that the stereoisomers of this compound may also exhibit differential transport across cell membranes, a critical factor influencing their bioavailability and intracellular concentration.

  • Neurological Receptors: The enantiomers of related amino acids, such as 4-aminopentanoic acid, have demonstrated distinct effects on the GABAergic system in the brain.[5] This precedent underscores the possibility that the stereoisomers of this compound could interact differently with various neurotransmitter receptors, such as NMDA or AMPA receptors, potentially leading to stereospecific neurological effects.[6][7]

Given these possibilities, a systematic experimental approach is necessary to elucidate and compare the biological activities of the four stereoisomers.

Experimental Workflow for Comparative Biological Activity Profiling

The following experimental plan outlines a logical and comprehensive approach to characterizing and comparing the biological activities of the this compound stereoisomers.

In Vitro Cellular Uptake Assays

Rationale: The ability of a compound to enter its target cells is a primary determinant of its biological activity. Based on the findings for similar amino acid analogs, it is crucial to investigate whether the stereoisomers of this compound are differentially taken up by cells.

Experimental Protocol:

  • Cell Line Selection: Choose a panel of cell lines relevant to the potential therapeutic area. For example, if investigating anti-cancer properties, a panel of cancer cell lines (e.g., glioma, breast cancer) and a non-cancerous control cell line should be used.

  • Compound Preparation: Synthesize and purify all four stereoisomers of this compound to a high degree of enantiomeric purity.

  • Uptake Assay:

    • Seed cells in 24-well plates and allow them to adhere overnight.

    • Wash the cells with a sodium-containing buffer.

    • Incubate the cells with a known concentration of each stereoisomer for various time points (e.g., 5, 15, 30, 60 minutes).

    • To investigate the transport mechanism, conduct competition assays by co-incubating the stereoisomers with known inhibitors of specific amino acid transporters, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) for the L-system and N-methyl-α-aminoisobutyric acid (MeAIB) for the A-system.[4]

    • After incubation, wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and determine the intracellular concentration of the compound using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Quantify the uptake of each stereoisomer over time and in the presence and absence of inhibitors.

Data Presentation:

StereoisomerUptake at 30 min (nmol/mg protein)Uptake with BCH (nmol/mg protein)Uptake with MeAIB (nmol/mg protein)
(2S,3S)
(2R,3R)
(2S,3R)
(2R,3S)

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Synthesize & Purify Stereoisomers E1 Incubate Cells with Stereoisomers (Time Course & Competition) P1->E1 P2 Select & Culture Cell Lines P2->E1 E2 Wash & Lyse Cells E1->E2 A1 Quantify Intracellular Compound (LC-MS) E2->A1 A2 Compare Uptake Profiles A1->A2

Caption: Cellular Uptake Assay Workflow.

Receptor Binding Assays

Rationale: To determine if the stereoisomers exhibit specific interactions with known biological targets, receptor binding assays are essential. Given the structural similarity to other neuroactive amino acids, a screen against a panel of central nervous system (CNS) receptors is a logical starting point.

Experimental Protocol:

  • Target Selection: Select a panel of relevant receptors, such as NMDA, AMPA, kainate, and GABA receptor subtypes.

  • Radioligand Binding Assay:

    • Prepare cell membranes expressing the target receptors.

    • Incubate the membranes with a specific radioligand for the target receptor in the presence of increasing concentrations of each stereoisomer.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filter-bound membranes using a scintillation counter.

  • Data Analysis: Determine the concentration of each stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) to compare the binding affinities of the stereoisomers.

Data Presentation:

StereoisomerNMDA Receptor Ki (µM)AMPA Receptor Ki (µM)GABAa Receptor Ki (µM)
(2S,3S)
(2R,3R)
(2S,3R)
(2R,3S)
In Vivo Pharmacokinetic and Behavioral Studies

Rationale: To understand how the stereoisomers behave in a whole organism, in vivo studies are necessary. Pharmacokinetic studies will reveal the absorption, distribution, metabolism, and excretion (ADME) profiles, while behavioral studies can uncover any physiological effects.

Experimental Protocol:

  • Animal Model: Use a suitable animal model, such as mice or rats.

  • Pharmacokinetic Study:

    • Administer a single dose of each stereoisomer to a group of animals (e.g., via intravenous or oral route).

    • Collect blood samples at various time points post-administration.

    • Analyze the plasma concentration of the compound and its potential metabolites using LC-MS.

    • Calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.

  • Behavioral Studies:

    • Administer each stereoisomer to different groups of animals.

    • Observe the animals for any changes in behavior, such as locomotor activity, anxiety-like behavior (e.g., using an elevated plus maze), or cognitive function (e.g., using a Morris water maze).

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Logical Relationship Diagram:

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Uptake Cellular Uptake PK Pharmacokinetics Uptake->PK informs Binding Receptor Binding Behavior Behavioral Effects Binding->Behavior suggests PK->Behavior influences

Caption: Relationship between in vitro and in vivo studies.

Conclusion

The stereochemical configuration of this compound is likely to be a critical determinant of its biological activity. A systematic and comparative analysis of all four stereoisomers is essential to unlock their therapeutic potential and ensure the selection of the optimal candidate for further drug development. The experimental framework provided in this guide offers a robust starting point for researchers to comprehensively characterize the pharmacological profiles of these intriguing molecules. By understanding the distinct properties of each stereoisomer, the scientific community can advance the development of novel and highly specific therapeutic agents.

References

Cross-validation of analytical methods for 2-Amino-3,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2>

Step 2: Synthesizing the Search Results and Structuring the Guide

Based on the initial search results, I have a solid foundation for creating the comparison guide. I have information on:

  • Regulatory Framework: The FDA and ICH Q2(R2) guidelines provide the necessary framework for analytical method validation and the principles of cross-validation.[1][2][3][4][5]

  • Analytical Techniques for Amino Acids: I have information on several potential methods for analyzing 2-Amino-3,4-dimethylpentanoic acid, including:

    • LC-MS/MS: This is a powerful technique for amino acid analysis. I found information on both derivatized (AccQ-Tag) and underivatized (HILIC) approaches.[6][7][8][9]

    • GC-MS: This is another viable option, but it requires derivatization (e.g., silylation or chloroformate derivatives).[10][11][12][13]

    • Ion-Exchange Chromatography (IEC): A classic and robust method, often with post-column ninhydrin derivatization.[14]

  • Cross-Validation Specifics: The search results highlight the purpose of cross-validation (comparing methods or labs) and the lack of rigid "pass/fail" criteria in the latest ICH M10 guideline, emphasizing a statistical assessment of bias.[15][16][17][18]

  • Statistical Comparison: I have resources detailing appropriate statistical methods for comparing analytical techniques, such as difference plots (Bland-Altman), regression analysis, and t-tests, while also warning against the misuse of correlation coefficients.[19][20][21][22][23]

  • Analyte Information: While no specific analytical methods for "this compound" were found, its structure and properties are available in PubChem, which will allow me to make scientifically sound judgments about which methods are most suitable.[24][25]

Guide Structure:

I will structure the guide as follows:

  • Introduction:

    • Introduce this compound as a non-standard, branched-chain amino acid.

    • Explain the critical role of reliable analytical methods in drug development (e.g., for pharmacokinetic studies, quality control).

    • State the purpose of the guide: to provide a comprehensive comparison of potential analytical methods and a framework for their cross-validation.

  • Candidate Analytical Methodologies:

    • This section will detail two plausible methods for the analysis of this compound. I will choose two distinct but relevant methods to create a meaningful comparison for the cross-validation section. A good choice would be a modern, high-sensitivity method versus a more traditional, robust one.

      • Method A: UPLC-MS/MS with Derivatization (e.g., AccQ-Tag): I'll describe the principle, advantages (high sensitivity, specificity), and a detailed hypothetical protocol.

      • Method B: GC-MS with Derivatization (e.g., Silylation): I'll describe the principle, advantages (high chromatographic resolution for isomers), challenges (moisture sensitivity), and a detailed hypothetical protocol.

  • The Imperative of Method Validation:

    • Briefly summarize the key validation parameters as defined by ICH Q2(R2) (Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, Robustness).[1][3][26]

    • Explain that before any comparison, each method must be individually validated for its intended purpose.

  • Cross-Validation: Bridging Analytical Platforms:

    • Core Concept: Define cross-validation as the process of demonstrating that two different analytical methods provide comparable results. Explain when it is necessary (e.g., method migration, comparing data from different studies/labs).[15][17]

    • Regulatory Perspective (ICH M10): Discuss the shift away from simple pass/fail criteria towards a statistical assessment of bias between methods.[16][18]

    • Experimental Design for Cross-Validation: Provide a step-by-step protocol for the cross-validation study. This will involve analyzing the same set of samples (spiked QCs and, if possible, incurred samples) with both Method A and Method B.

  • Data Analysis and Interpretation:

    • Tabular Comparison of Validation Parameters: Present a hypothetical, but realistic, data table summarizing the individual validation results for Method A and Method B.

    • Statistical Comparison of Cross-Validation Data:

      • Explain the use of appropriate statistical tools. I will focus on Difference Plots (Bland-Altman analysis) as a primary visual tool to assess bias and limits of agreement.[20][22]

      • Discuss the role of linear regression (specifically Deming regression, if possible) to check for proportional and constant bias.[20]

      • Present a hypothetical data set and its analysis to illustrate the interpretation of these statistical tests.

  • Workflow and Decision Diagrams (Graphviz):

    • I will create a Graphviz diagram illustrating the overall workflow from selecting analytical methods to the final decision on their interchangeability based on cross-validation.

    • A second diagram will illustrate the logical flow of the statistical analysis.

    • Summarize the key findings of the hypothetical comparison.

    • Provide expert recommendations on choosing the most appropriate method based on different needs (e.g., high throughput screening vs. primary stability testing).

    • Reiterate the importance of a statistically sound cross-validation approach.

  • References:

    • A complete, numbered list of all cited sources with titles, sources, and clickable URLs.

This structure allows me to fulfill all the user's requirements, providing a logical flow, demonstrating expertise by explaining the "why," grounding the information in authoritative sources, and presenting the data and workflows in a clear, visual format. I have sufficient information to proceed with generating the full guide.

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for this compound

This guide provides a comprehensive framework for the selection, validation, and cross-validation of analytical methods for the quantification of this compound, a non-standard, branched-chain amino acid. As novel molecules like this progress through the drug development pipeline, the necessity for robust, reliable, and comparable analytical data becomes paramount. This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Analytical Challenge of a Non-Standard Amino Acid

This compound is a structural analog of common amino acids like leucine and isoleucine[24][25]. Its non-standard nature means that "off-the-shelf" analytical methods may not be suitable without significant development and rigorous validation. Accurate quantification is critical for a range of applications, including pharmacokinetic (PK) studies, stability testing, and final product quality control.

When analytical methods evolve during a development program—perhaps moving from an early-phase R&D method to a high-throughput clinical method, or transferring a method between laboratories—it is not enough for each method to be individually validated. They must be cross-validated to ensure that the data generated across different platforms or sites are comparable and can be pooled or bridged for regulatory submissions. This guide will compare two powerful, yet distinct, analytical techniques and detail the process for their mutual cross-validation, in alignment with current regulatory expectations.

Candidate Analytical Methodologies

The physicochemical properties of this compound—namely its polarity and amphoteric nature—make direct analysis by standard reversed-phase chromatography challenging. Therefore, two primary strategies are often employed: derivatization to enhance chromatographic retention and volatility, or specialized chromatography techniques like HILIC[9]. We will compare a state-of-the-art liquid chromatography-mass spectrometry (LC-MS) method with a classic gas chromatography-mass spectrometry (GC-MS) approach.

Method A: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with Pre-Column Derivatization

This approach leverages the speed and sensitivity of UPLC combined with the specificity of tandem mass spectrometry. Pre-column derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is a common strategy that improves chromatographic peak shape and provides a common, highly ionizable tag for sensitive MS detection[6][7][8].

  • Causality Behind Experimental Choices: The AQC tag imparts hydrophobicity, allowing for excellent retention on standard C18 columns. The resulting derivative is stable and produces a characteristic fragment ion (m/z 171), which is ideal for developing highly selective and sensitive Multiple Reaction Monitoring (MRM) assays[6][7]. UPLC provides faster analysis times and higher resolution compared to conventional HPLC.

  • Sample Preparation: To 50 µL of plasma sample, add 10 µL of an internal standard solution (e.g., ¹³C,¹⁵N-labeled this compound) and perform protein precipitation with 200 µL of acetonitrile. Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Derivatization: Transfer 20 µL of the supernatant to a new vial. Add 60 µL of borate buffer and 20 µL of reconstituted AQC reagent. Vortex and heat at 55°C for 10 minutes.

  • UPLC Conditions:

    • Column: Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm[27]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 60% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 2 µL

  • MS/MS Conditions (ESI+):

    • Capillary Voltage: 3.0 kV

    • Source Temp: 150°C

    • MRM Transitions: To be determined by infusion of the derivatized standard. (e.g., Parent Ion [M+H]⁺ → Product Ion).

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

GC-MS is a powerful technique renowned for its high chromatographic efficiency. However, the low volatility and polar nature of amino acids necessitate a derivatization step to make them amenable to GC analysis[10]. Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common and effective method[10].

  • Causality Behind Experimental Choices: Silylation replaces active hydrogens on the amine and carboxylic acid groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. This dramatically increases the analyte's volatility and thermal stability, allowing it to traverse the GC column. The resulting fragments in the mass spectrometer are often highly characteristic, providing excellent specificity. The main challenge is the moisture sensitivity of the derivatives, requiring a strictly anhydrous environment[10][12].

  • Sample Preparation & Extraction: Perform protein precipitation as in Method A. Transfer the supernatant to a new tube and evaporate to complete dryness under a stream of nitrogen at 50°C.

  • Derivatization: To the dried residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA. Cap tightly and heat at 80°C for 60 minutes.

  • GC Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temp: 250°C (Splitless mode)

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • Carrier Gas: Helium at 1.2 mL/min

  • MS Conditions (EI):

    • Ion Source Temp: 230°C

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

The Foundation: Single-Method Validation

Before any comparison, each method must be validated independently to demonstrate it is fit for its intended purpose. This process is governed by the International Council for Harmonisation (ICH) guideline Q2(R2)[1][3]. The objective is to establish, through documented evidence, that the procedure's performance characteristics meet the requirements for the analytical applications.

Key validation parameters include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, metabolites).

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (evaluated at repeatability and intermediate precision levels).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Cross-Validation: A Tale of Two Methods

Cross-validation is required to demonstrate how data are related when multiple bioanalytical methods are involved[15]. The latest ICH M10 guideline intentionally omits prescriptive acceptance criteria for cross-validation, shifting the focus from a simple "pass/fail" exercise to a statistical evaluation of bias between the methods[15][16][18]. The goal is to understand the nature and magnitude of any systematic differences.

Cross-Validation Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation & Decision plan Define Acceptance Criteria & Statistical Approach prep_qc Prepare QC Samples (Low, Mid, High) plan->prep_qc method_a Analyze QCs with Method A (UPLC-MS/MS) prep_qc->method_a method_b Analyze QCs with Method B (GC-MS) prep_qc->method_b stats Perform Statistical Analysis (e.g., Bland-Altman, Regression) method_a->stats method_b->stats report Assess Bias & Limits of Agreement stats->report decision Determine Method Interchangeability report->decision

Caption: Workflow for the cross-validation of two analytical methods.

  • Sample Selection: Prepare at least three levels of Quality Control (QC) samples (low, medium, high) in the relevant biological matrix. Use a minimum of six replicates per level.

  • Analysis: Analyze the complete set of QC samples using both the fully validated Method A (UPLC-MS/MS) and the fully validated Method B (GC-MS).

  • Data Compilation: For each QC sample, record the concentration obtained from both methods.

Data Interpretation: From Numbers to Knowledge

Comparison of Individual Method Validation Parameters

The first step is to compare the performance of each method based on its individual validation report. This allows for an objective comparison of their capabilities.

Validation ParameterMethod A (UPLC-MS/MS)Method B (GC-MS)Commentary
Linearity (R²) > 0.998> 0.995Both methods show excellent linearity.
Range 1 - 1000 ng/mL10 - 2000 ng/mLUPLC-MS/MS offers a lower limit of quantitation.
Accuracy (% Recovery) 95.5 - 103.2%92.1 - 105.8%Both are well within typical acceptance criteria (e.g., 85-115%).
Precision (% RSD) < 6.5%< 8.1%Both demonstrate good precision (<15% RSD is typical).
Specificity No interference observedNo interference observedBoth are highly specific due to the use of mass spectrometry.
Sample Throughput ~7 min/sample~20 min/sampleUPLC-MS/MS is significantly faster, making it better for large studies.

Note: The data presented in this table is hypothetical but representative of what would be expected from these methods.

Statistical Comparison for Cross-Validation

The core of the cross-validation analysis is the direct statistical comparison of the results obtained for the same set of QC samples. Misleading metrics like the correlation coefficient (r) should be avoided, as high correlation does not imply agreement[22].

The most powerful tool for this purpose is a difference plot, or Bland-Altman plot[20]. This plot visualizes the agreement between the two methods by plotting the difference between the measurements against their average.

  • Interpretation:

    • Mean Difference (Bias): The average of the differences. A value close to zero indicates low systematic bias between the methods.

    • Limits of Agreement (LoA): Calculated as Mean Difference ± 1.96 * Standard Deviation of the Differences. This range is where 95% of future differences between the methods are expected to lie. The width of this range indicates the random error or imprecision between the methods.

G cluster_calc Calculations cluster_plot Visualization & Analysis data Paired Concentration Data (Method A, Method B) calc_diff Calculate Difference (A - B) data->calc_diff calc_avg Calculate Average ( (A + B) / 2 ) data->calc_avg plot Plot Difference vs. Average (Bland-Altman Plot) calc_diff->plot calc_avg->plot mean_bias Calculate Mean Bias plot->mean_bias loa Calculate Limits of Agreement (Mean ± 1.96*SD) plot->loa decision Is bias acceptable? Are LoA within predefined limits? mean_bias->decision loa->decision

Caption: Logical flow for Bland-Altman statistical analysis.

Conclusion and Recommendations

Both UPLC-MS/MS and GC-MS are powerful and valid techniques for the quantification of this compound, provided they are rigorously validated.

  • Method A (UPLC-MS/MS) is superior for applications requiring high throughput and the best possible sensitivity (low LOQ), making it ideal for clinical pharmacokinetic studies.

  • Method B (GC-MS) , while slower and requiring more intensive sample preparation, offers excellent chromatographic resolution and can be a highly robust alternative, particularly in a QC laboratory setting where throughput is less of a concern.

The cross-validation process demonstrates that while the methods may not be identical, the bias between them can be understood and quantified. Based on a statistical assessment, a decision can be made whether the methods can be used interchangeably or if a correction factor is needed when comparing data from the two. This data-driven approach, grounded in regulatory principles, ensures the integrity and comparability of analytical results throughout the entire lifecycle of a drug product.

References

A Senior Application Scientist's Guide to Chiral Resolution of 2-Amino-3,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality

In the landscape of pharmaceutical development and biochemical research, stereochemistry is paramount. 2-Amino-3,4-dimethylpentanoic acid, a non-proteinogenic amino acid, presents a fascinating scaffold for designing novel therapeutics and chemical probes. Like most amino acids, it possesses at least one chiral center, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. While physically similar, these enantiomers can exhibit dramatically different pharmacological and toxicological profiles.[1][] Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture—a 50:50 mixture of both—is not merely an academic exercise but a critical step in drug discovery and manufacturing.

This guide provides an in-depth comparison of common chiral resolving agents and methodologies applicable to this compound. We will move beyond simple protocols to explore the underlying principles, helping you make informed decisions for achieving optimal enantiomeric purity in your research.

Core Methodologies: A Strategic Overview

The separation of enantiomers, or chiral resolution, is a process that leverages the introduction of another chiral entity to create a system where the enantiomers behave differently.[3] For amino acids, three primary strategies dominate the field:

  • Diastereomeric Salt Crystallization: This classical and industrially favored technique involves reacting the racemic amino acid with an enantiomerically pure resolving agent.[3][4][5] The reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[6]

  • Enzymatic Resolution: Nature's catalysts, enzymes, are inherently chiral and often exhibit exquisite stereoselectivity. This method uses enzymes like lipases or acylases to selectively catalyze a reaction on only one enantiomer of the racemic mixture.[7][8] The resulting mixture of a modified enantiomer and the unreacted original enantiomer can then be separated using standard chemical techniques.

  • Chiral Chromatography: While often used for analysis, chiral column chromatography can also be employed for preparative-scale separations.[9][10] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

This guide will focus on the first two methods, as they are most commonly employed for preparative scale resolution in a typical laboratory setting.

Methodology 1: Diastereomeric Salt Crystallization

The success of this method hinges on selecting the right resolving agent and crystallization solvent to maximize the solubility difference between the two diastereomeric salts. This compound is amphoteric; it has a basic amino group and an acidic carboxylic acid group. This allows for resolution with either a chiral acid or a chiral base.

Workflow for Diastereomeric Salt Resolution

The general process is a multi-step workflow designed to isolate one diastereomer through crystallization, followed by liberation of the desired enantiomer.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation & Recovery Racemic_AA Racemic (R/S) This compound Mix Dissolve & React Racemic_AA->Mix Resolving_Agent Chiral Resolving Agent (e.g., R-Acid) Resolving_Agent->Mix Solvent Solvent Solvent->Mix Diastereomeric_Salts Mixture of Salts (R-AA + R-Acid) (S-AA + R-Acid) Mix->Diastereomeric_Salts Forms Diastereomeric Pair Crystallize Cool / Evaporate (Fractional Crystallization) Diastereomeric_Salts->Crystallize Solid Less Soluble Salt (e.g., S-AA + R-Acid) Crystallize->Solid Precipitates Liquid Mother Liquor (Enriched in R-AA + R-Acid) Crystallize->Liquid Remains in Solution Break_Salt Acid/Base Wash (Salt Break) Solid->Break_Salt Pure_Enantiomer Pure (S)-Enantiomer Break_Salt->Pure_Enantiomer Recovered_Agent Recovered Resolving Agent Break_Salt->Recovered_Agent

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Comparison of Chiral Acid Resolving Agents

When using the amino group as the handle, a chiral acid is the resolving agent of choice.

Resolving AgentStructurePrinciple of InteractionProsCons
(+)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOHForms diastereomeric ammonium carboxylate salts. Hydrogen bonding from hydroxyl groups can aid crystal packing.Readily available, inexpensive, well-documented.May form solvates or hydrates, complicating crystallization.[5]
(-)-Dibenzoyl-D-tartaric acid (DBTA) BzOOC-CH(OBz)-CH(OBz)-COOHBulky benzoyl groups can create more defined crystal lattices, enhancing separation efficiency.Often provides better separation for bulky amino acids.More expensive than tartaric acid.
(1R)-(-)-10-Camphorsulfonic Acid (CSA) C₁₀H₁₅O(SO₃H)Strong acid forms well-defined salts. The rigid camphor backbone provides a distinct chiral environment.Highly crystalline salts, good for X-ray analysis.Can be difficult to remove from the final product.
(R)-(-)-Mandelic Acid Ph-CH(OH)-COOHAromatic ring can participate in π-stacking interactions, aiding diastereomeric discrimination.Relatively inexpensive, effective for many amines.Lower acidity may result in incomplete salt formation.
Comparison of Chiral Base Resolving Agents

To resolve via the carboxylic acid moiety, a chiral base is required.

Resolving AgentStructurePrinciple of InteractionProsCons
(R)-(+)-1-Phenylethylamine Ph-CH(NH₂)-CH₃Forms diastereomeric carboxylate ammonium salts.Widely available, effective for a broad range of acids.Can be challenging to remove residual amine.
Brucine (Complex Alkaloid)A rigid, polycyclic structure provides many points of chiral contact, often leading to highly efficient separation.Excellent resolving agent for difficult separations.[6]Highly toxic, a controlled substance in some regions.
(-)-Quinine (Complex Alkaloid)Similar to brucine, its complex chiral scaffold can lead to large differences in salt solubility.Effective natural product resolving agent.Can be expensive, may impart color to the product.

Methodology 2: Enzymatic Kinetic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical methods. The key is that the enzyme will only recognize and transform one enantiomer, allowing for a clean separation of the modified product from the unreacted enantiomer. This is a kinetic phenomenon—the reaction is stopped once ~50% conversion is reached to achieve the highest possible enantiomeric excess (e.e.) for both components.[7]

Workflow for Enzymatic Kinetic Resolution

This process involves substrate modification, selective enzymatic reaction, and final separation.

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Selective Reaction cluster_2 Step 3: Separation & Isolation Racemic_AA Racemic (R/S) This compound Derivatize Derivatization (e.g., N-Acetylation) Racemic_AA->Derivatize Racemic_Derivative Racemic (R/S) N-Acetyl Amino Acid Derivatize->Racemic_Derivative Yields Substrate Reaction Enzymatic Hydrolysis (Kinetic Resolution) Racemic_Derivative->Reaction Enzyme Enzyme (e.g., Acylase) Enzyme->Reaction Buffer Aqueous Buffer (Controlled pH, Temp) Buffer->Reaction Product_Mixture Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid Reaction->Product_Mixture Stops at ~50% conversion Extraction Liquid-Liquid Extraction (pH swing) Product_Mixture->Extraction Pure_S Pure (S)-Enantiomer (Aqueous Layer) Extraction->Pure_S Pure_R_Deriv (R)-N-Acetyl Enantiomer (Organic Layer) Extraction->Pure_R_Deriv DecisionTree Start Start: Resolve Racemic This compound Scale What is the scale? Start->Scale Diastereomeric Consider Diastereomeric Salt Crystallization Scale->Diastereomeric Large Scale (>10g) Enzymatic Consider Enzymatic Resolution Scale->Enzymatic Small to Medium Scale (<10g) Toxicity Is toxicity a major concern? Brucine Avoid Brucine/Quinine. Use Tartaric Acid or 1-Phenylethylamine. Toxicity->Brucine Yes Alkaloids Brucine or Quinine may be highly effective. Toxicity->Alkaloids No Recycle Is agent recovery important? Recycle->Diastereomeric Yes (Generally good recovery) Recycle->Enzymatic No (Enzyme is denatured) Diastereomeric->Toxicity Diastereomeric->Recycle

References

A Senior Application Scientist's Guide to Benchmarking Purification Techniques for 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and peptide synthesis, the purity of non-proteinogenic amino acids is paramount. These unique building blocks are instrumental in designing novel therapeutics with enhanced efficacy and stability. One such molecule of interest is 2-Amino-3,4-dimethylpentanoic acid, a bulky, beta-branched amino acid. Its incorporation into peptide chains can impart significant conformational constraints and resistance to enzymatic degradation. However, the very structural features that make it desirable also present significant challenges in its purification.

This guide provides an in-depth comparison of the primary techniques for purifying this compound: Ion-Exchange Chromatography , Chiral High-Performance Liquid Chromatography (HPLC) , and Diastereomeric Recrystallization . We will delve into the mechanistic basis of each technique, providing field-proven insights and detailed experimental protocols to empower researchers to make informed decisions for their specific purification needs.

The Purification Challenge: Stereoisomers and Impurities

The synthesis of this compound typically results in a racemic mixture of enantiomers and potentially diastereomers, alongside residual reagents and byproducts. The primary purification goals are twofold:

  • Chemical Purity: Removal of all non-target molecules.

  • Stereochemical Purity: Isolation of the desired stereoisomer.

The choice of purification strategy is dictated by the scale of the purification, the desired level of purity, and the available instrumentation.

Comparative Analysis of Purification Techniques

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Ion-Exchange Chromatography (IEX) Separation based on net charge.Bulk purification, removal of charged impurities.High capacity, cost-effective for large scale, robust.Limited resolution for stereoisomers, requires buffer optimization.
Chiral HPLC Enantioselective separation on a chiral stationary phase.Analytical and preparative separation of enantiomers.High resolution, direct separation of enantiomers.Lower capacity, high cost of chiral columns, requires method development.
Diastereomeric Recrystallization Formation of diastereomeric salts with differing solubilities.Large-scale chiral resolution.Scalable, cost-effective for large quantities.Indirect method, requires a suitable resolving agent, can be labor-intensive.

In-Depth Technical Review and Experimental Protocols

Ion-Exchange Chromatography (IEX)

Expertise & Experience: IEX is a powerful first-line technique for the bulk purification of amino acids.[1][2] The amphoteric nature of this compound, possessing both an amino group and a carboxylic acid group, allows it to be captured on either cation or anion exchange resins by manipulating the pH of the buffer. For a bulky, neutral amino acid, cation exchange is often the preferred method. The process leverages the isoelectric point (pI) of the amino acid, where it carries no net charge. By loading the sample at a pH below the pI, the amino acid will be protonated and carry a net positive charge, allowing it to bind to a negatively charged cation exchange resin. Elution is then achieved by increasing the pH or the salt concentration of the buffer.

Trustworthiness: The protocol's self-validating nature comes from the predictable elution profile based on the pKa values of the amino and carboxylic acid groups. Monitoring the eluate with a conductivity meter and a UV detector (or through fraction analysis with a ninhydrin test) provides real-time feedback on the separation.

Experimental Protocol: Cation-Exchange Chromatography

  • Resin Preparation: Swell a strong cation exchange resin (e.g., Dowex 50W-X8) in deionized water and pack it into a suitable chromatography column.

  • Equilibration: Equilibrate the column with a low pH buffer (e.g., 0.2 M sodium citrate, pH 3.0) until the pH and conductivity of the eluate match the buffer.

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column. The loading capacity should not exceed 0.05 mM per square centimeter of the column's cross-sectional area to ensure optimal separation.[3]

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.

  • Elution: Elute the bound amino acid using a stepwise or linear gradient of increasing pH or salt concentration. A common approach is to use a series of sodium citrate buffers with increasing pH (e.g., pH 4.0, 5.0, and 7.0).

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the target amino acid using a ninhydrin test or by analytical HPLC.

  • Desalting: Pool the fractions containing the purified amino acid and remove the buffer salts by a subsequent desalting step, such as reverse-phase chromatography or lyophilization after buffer exchange.

Workflow for Ion-Exchange Chromatography

IEX_Workflow A Crude Amino Acid B Dissolve in Low pH Buffer A->B C Load on Equilibrated Cation Exchange Column B->C D Wash with Low pH Buffer (Remove Anionic/Neutral Impurities) C->D E Elute with High pH or Salt Gradient D->E F Collect & Analyze Fractions E->F G Pool Pure Fractions F->G H Desalt G->H I Pure Amino Acid H->I

Caption: Workflow for the purification of this compound using cation-exchange chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: For the direct separation of enantiomers, chiral HPLC is the gold standard.[4][5][6] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For non-proteinogenic, beta-branched amino acids, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ V) or ligand-exchange columns are often effective.[4][7] The choice of mobile phase is critical and often requires careful optimization.

Trustworthiness: The method is self-validating through the clear separation of enantiomeric peaks in the chromatogram. The enantiomeric excess (% ee) can be accurately calculated from the peak areas, providing a quantitative measure of purity.

Experimental Protocol: Analytical and Preparative Chiral HPLC

  • Column Selection: Choose a suitable chiral stationary phase. For this compound, a macrocyclic glycopeptide or a chiral ligand-exchange column is a good starting point.

  • Mobile Phase Optimization (Analytical Scale):

    • Start with a simple mobile phase, for example, a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water).

    • Vary the ratio of the organic and aqueous phases to optimize the resolution and retention times of the enantiomers.

    • For ligand-exchange chromatography, the mobile phase will typically contain a copper (II) salt.

  • Sample Preparation: Dissolve the amino acid mixture in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.

  • Chromatographic Separation (Preparative Scale):

    • Once the analytical method is optimized, scale it up to a preparative column with the same stationary phase.

    • Increase the injection volume and sample concentration for preparative separation.

    • Collect the fractions corresponding to each enantiomeric peak.

  • Solvent Removal: Evaporate the mobile phase from the collected fractions under reduced pressure to obtain the purified enantiomers.

Workflow for Chiral HPLC

Chiral_HPLC_Workflow A Racemic Amino Acid B Dissolve in Mobile Phase A->B C Inject onto Chiral HPLC Column B->C D Separation of Enantiomers C->D E Collect Fractions of Each Enantiomer D->E F Evaporate Solvent E->F G Pure Enantiomer 1 F->G H Pure Enantiomer 2 F->H

Caption: General workflow for the enantioselective purification of this compound using chiral HPLC.

Diastereomeric Recrystallization

Expertise & Experience: This classical resolution technique is particularly useful for large-scale purifications where preparative HPLC is not economically viable.[8] The principle involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[9][10] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. For amino acids, chiral amines or acids are commonly used as resolving agents.

Trustworthiness: The success of this method is validated by monitoring the optical rotation of the crystallized diastereomeric salt. Recrystallization is repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer. Subsequent liberation of the amino acid and measurement of its optical rotation confirms the enantiomeric purity.

Experimental Protocol: Diastereomeric Recrystallization

  • Selection of Resolving Agent: Choose a commercially available and inexpensive chiral resolving agent. For a racemic amino acid, a chiral base like (R)- or (S)-1-phenylethylamine is a common choice.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

    • Add an equimolar amount of the chiral resolving agent to the solution.

    • Heat the mixture to ensure complete dissolution, then allow it to cool slowly to promote crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the crystals by filtration.

    • Recrystallize the solid from the same solvent system to improve the diastereomeric purity. Monitor the purity of each crop by measuring its optical rotation.

  • Liberation of the Enantiomerically Pure Amino Acid:

    • Dissolve the pure diastereomeric salt in water.

    • Adjust the pH to the isoelectric point of the amino acid using an acid (if a chiral base was used) or a base (if a chiral acid was used). This will precipitate the enantiomerically pure amino acid.

    • Alternatively, use an ion-exchange resin to separate the amino acid from the resolving agent.

  • Isolation and Drying: Collect the precipitated amino acid by filtration, wash with a small amount of cold water, and dry under vacuum.

Workflow for Diastereomeric Recrystallization

Recrystallization_Workflow A Racemic Amino Acid B React with Chiral Resolving Agent A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Isolate Less Soluble Diastereomeric Salt D->E F Liberate Amino Acid (pH Adjustment or IEX) E->F G Pure Enantiomer F->G

Caption: Workflow for the chiral resolution of this compound via diastereomeric recrystallization.

Conclusion

The purification of this compound requires a strategic approach tailored to the specific needs of the researcher. For large-scale, initial cleanup, Ion-Exchange Chromatography offers a robust and cost-effective solution. When high enantiomeric purity is the primary goal, Chiral HPLC provides a direct and highly resolving method, albeit at a higher cost and lower capacity. For intermediate to large-scale chiral resolution, Diastereomeric Recrystallization remains a viable and scalable option, though it is an indirect and often more labor-intensive process.

By understanding the principles and practical considerations of each technique, researchers can effectively navigate the challenges of purifying this valuable non-proteinogenic amino acid, ensuring the integrity and success of their downstream applications in drug discovery and peptide science.

References

A Structural Showdown: How 2-Amino-3,4-dimethylpentanoic Acid Measures Up Against Nature's Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide and protein engineering, the quest for enhanced therapeutic properties is relentless. Nature has provided a robust toolkit of twenty proteinogenic amino acids, but the boundaries of innovation are constantly being pushed by the introduction of their non-proteinogenic counterparts. This guide delves into a structural comparison of one such molecule, 2-Amino-3,4-dimethylpentanoic acid, with its naturally occurring branched-chain cousins: valine, leucine, and isoleucine. We will explore the subtle yet significant structural modifications of this synthetic amino acid and project their impact on peptide conformation and stability, supported by established experimental and computational methodologies.

The Foundation: Understanding the Players

Proteinogenic amino acids are the fundamental monomers encoded by the universal genetic code to construct proteins, governing a vast array of biological functions.[1] Their non-proteinogenic counterparts, while not encoded in the genome, offer a gateway to novel functionalities and improved pharmacological profiles when incorporated into peptides.[2][3] this compound, a synthetic amino acid, presents an interesting case study due to its structural similarity to the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine, which are known for their hydrophobicity and crucial roles in protein folding and stability.[4][5]

The key differentiator for this compound is the additional methyl group at the Cγ position compared to isoleucine, or a more complex branching pattern than valine and leucine. This seemingly minor addition has profound implications for its steric bulk and conformational freedom.

A Tale of the Tape: Physicochemical Properties

PropertyThis compound (Estimated)ValineLeucineIsoleucine
Molecular Formula C₇H₁₅NO₂C₅H₁₁NO₂C₆H₁₃NO₂C₆H₁₃NO₂
Molecular Weight ( g/mol ) 145.20[6]117.15131.17131.17
Side Chain -CH(CH₃)CH(CH₃)₂-CH(CH₃)₂-CH₂CH(CH₃)₂-CH(CH₃)CH₂CH₃
van der Waals Volume (ų) ~160-170140167167
Accessible Surface Area (Ų) ~190-200155170175
Hydrophobicity (Kyte-Doolittle Scale) Highly Hydrophobic4.23.84.5

Van der Waals volume and accessible surface area for this compound are estimations based on its increased alkyl content compared to isoleucine. Values for proteinogenic amino acids are from established literature.

The increased van der Waals volume and accessible surface area of this compound suggest a greater steric footprint compared to valine and even leucine and isoleucine. This heightened hydrophobicity and bulk are anticipated to significantly influence peptide structure.

Visualizing the Structural Divergence

A visual representation of the side chain structures highlights the unique branching pattern of this compound.

Caption: Side chain structures of the amino acids.

Predicting the Conformational Impact: A Deep Dive into Methodology

The introduction of a non-proteinogenic amino acid like this compound into a peptide sequence can have significant consequences for its secondary and tertiary structure. Below, we outline key experimental and computational workflows to probe these structural alterations.

Ramachandran Plot Analysis: Mapping Conformational Freedom

The Ramachandran plot is a cornerstone of structural biology, illustrating the allowed and disallowed regions of the backbone dihedral angles (φ and ψ) for an amino acid residue.[7][8][9] The steric bulk of an amino acid's side chain is a primary determinant of its accessible conformational space.

Experimental Rationale: The Cβ branching in valine and isoleucine already restricts their conformational freedom compared to alanine.[10][11] The additional Cγ methylation in this compound is expected to impose even greater steric hindrance, further constraining the allowable φ and ψ angles. This increased rigidity can be advantageous in peptide design, locking the peptide into a desired bioactive conformation.

Hypothetical Ramachandran Plot Comparison:

Ramachandran_Comparison Expected Ramachandran Plot Differences cluster_Val_Ile Valine / Isoleucine cluster_2A34DMPA This compound Val_Ile Restricted allowed regions due to Cβ branching A2DMPA Highly restricted allowed regions due to Cβ and Cγ branching Val_Ile->A2DMPA Increased Steric Hindrance

Caption: Expected impact on Ramachandran plot allowed regions.

Circular Dichroism Spectroscopy: A Window into Secondary Structure

Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content (α-helix, β-sheet, random coil) of peptides and proteins in solution.[10][12]

Experimental Protocol: Comparative CD Analysis

  • Peptide Synthesis: Synthesize a model peptide (e.g., a 15-20 residue peptide known to adopt a specific secondary structure) and a variant where a key residue is substituted with this compound.

  • Sample Preparation: Dissolve the peptides in appropriate buffers (e.g., phosphate buffer for random coil, trifluoroethanol to induce helicity).

  • CD Spectroscopy: Acquire CD spectra in the far-UV region (190-250 nm).

  • Data Analysis: Analyze the spectra to determine the percentage of α-helix, β-sheet, and random coil content.

Expected Outcome: The incorporation of the sterically demanding this compound may disrupt or stabilize secondary structures depending on its position. For instance, its inclusion in a helical peptide could either act as a helix breaker due to steric clashes or, if accommodated, enhance helical stability through increased hydrophobic interactions.

CD_Workflow Circular Dichroism Experimental Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Peptide1 Model Peptide CD_Spec Circular Dichroism Spectroscopy Peptide1->CD_Spec Peptide2 Peptide with this compound Peptide2->CD_Spec Secondary_Structure Secondary Structure Determination CD_Spec->Secondary_Structure

Caption: Workflow for comparative CD spectroscopy.

Molecular Dynamics Simulations: Unveiling Atomic-Level Insights

Molecular dynamics (MD) simulations provide a computational microscope to visualize the dynamic behavior of peptides at an atomic level.[5][13][14] This approach can predict conformational preferences and the stability of different structural motifs.

Experimental Protocol: Comparative MD Simulations

  • System Setup: Build in silico models of the native peptide and the this compound-containing variant. Solvate each peptide in a water box with appropriate ions.

  • Simulation: Run MD simulations for a sufficient duration (e.g., hundreds of nanoseconds to microseconds) to allow for thorough conformational sampling.

  • Trajectory Analysis: Analyze the simulation trajectories to determine:

    • RMSD (Root Mean Square Deviation): To assess structural stability.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions.

    • Dihedral Angle Distributions: To generate theoretical Ramachandran plots.

    • Secondary Structure Evolution: To monitor changes in secondary structure over time.

Expected Insights: MD simulations can reveal how the additional methyl group of this compound influences local and global peptide dynamics. It may restrict the rotation of the side chain, leading to a more defined and stable conformation in its vicinity.

Conclusion: A Powerful Tool for Peptide Design

The structural comparison of this compound with its proteinogenic counterparts—valine, leucine, and isoleucine—underscores the potential of non-proteinogenic amino acids in peptide engineering. The increased steric bulk and hydrophobicity conferred by the additional methyl group are predicted to significantly restrict the conformational freedom of the peptide backbone, a feature that can be harnessed to pre-organize a peptide into a bioactive conformation. The experimental and computational workflows detailed in this guide provide a robust framework for validating these predictions and for rationally designing peptides with enhanced stability, affinity, and therapeutic potential. As the palette of synthetic amino acids continues to expand, a thorough understanding of their structural implications will be paramount in unlocking the next generation of peptide-based therapeutics.

References

A Comparative Guide to In-Vitro Testing of Peptides Containing 2-Amino-3,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more stable and potent peptide therapeutics is a continuous endeavor. The incorporation of unnatural amino acids is a key strategy in this pursuit, offering novel ways to enhance the pharmacological properties of peptides. This guide provides an in-depth technical comparison of in-vitro testing methodologies for peptides containing the bulky, non-canonical amino acid, 2-Amino-3,4-dimethylpentanoic acid.

Introduction: The Significance of this compound in Peptide Design

This compound, a synthetic amino acid, presents a unique structural element for peptide chemists.[1][2] Its bulky, branched aliphatic side chain offers the potential to sterically hinder protease access and to influence peptide conformation, thereby enhancing stability and potentially modulating biological activity.[3] The rationale for incorporating this amino acid lies in the pursuit of peptides with improved pharmacokinetic profiles, primarily through increased resistance to enzymatic degradation. This guide will explore the critical in-vitro assays necessary to validate the theoretical advantages of peptides containing this unique residue.

Biophysical Characterization: Understanding the Structural Impact

The first step in evaluating a modified peptide is to understand how the unnatural amino acid affects its fundamental biophysical properties.

Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy

Causality Behind Experimental Choice: The introduction of a bulky side chain can significantly alter the secondary structure of a peptide (e.g., alpha-helix, beta-sheet content).[4] CD spectroscopy is a rapid and effective method to assess these conformational changes, which are critical for the peptide's biological function.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide containing this compound and a control peptide (with a natural amino acid, e.g., Leucine) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1 mg/mL.

  • Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range from 190 to 260 nm.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C).

  • Data Analysis: Deconvolute the spectra using appropriate software to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.

Data Presentation:

PeptideAlpha-Helix (%)Beta-Sheet (%)Random Coil (%)
Control Peptide451540
Peptide with this compound551035

Note: The data above is hypothetical and for illustrative purposes.

In-Vitro Stability Assays: The Core of the Comparison

A primary motivation for using this compound is to enhance peptide stability.[3] Rigorous in-vitro stability assays are therefore paramount.

Proteolytic Stability Assay

Causality Behind Experimental Choice: Peptides are susceptible to degradation by proteases in biological systems, which limits their therapeutic potential.[5][6] This assay directly measures the resistance of the modified peptide to enzymatic cleavage compared to a natural counterpart. The bulky side chain of this compound is hypothesized to sterically hinder protease binding and cleavage.[3]

Experimental Workflow:

Proteolytic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Solution (Control & Modified) Incubate Incubate at 37°C Peptide->Incubate Protease Protease Solution (e.g., Trypsin, Chymotrypsin) Protease->Incubate Timepoints Collect Aliquots at Timepoints Incubate->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Remaining Intact Peptide HPLC->Quantify

Caption: Workflow for the in-vitro proteolytic stability assay.

Experimental Protocol:

  • Reaction Setup: Prepare solutions of the control and modified peptides in a relevant biological matrix (e.g., human serum or plasma).[5]

  • Enzyme Addition: Add a solution of a specific protease (e.g., trypsin, chymotrypsin, or a protease cocktail like pronase) to initiate the degradation.[3]

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as trifluoroacetic acid (TFA).

  • Quantification: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the intact peptide from its degradation products. The amount of remaining intact peptide is quantified by integrating the peak area.

Data Presentation:

Time (minutes)Control Peptide Remaining (%)Peptide with this compound Remaining (%)
0100100
157595
305090
602080
120565

Note: The data above is hypothetical and for illustrative purposes.

Cell-Based Assays: Assessing Biological Function and Safety

Ultimately, the utility of a modified peptide depends on its biological activity and safety profile.

Cell Viability (MTT) Assay

Causality Behind Experimental Choice: It is crucial to ensure that the incorporation of the unnatural amino acid does not induce cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Experimental Protocol:

  • Cell Seeding: Seed a relevant cell line (e.g., HEK293T for general toxicity, or a cancer cell line if the peptide is an anti-cancer agent) in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the control and modified peptides for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Data Presentation:

Peptide Concentration (µM)Control Peptide Cell Viability (%)Peptide with this compound Cell Viability (%)
19899
109597
509294
1008891

Note: The data above is hypothetical and for illustrative purposes.

In-Vitro Bioactivity Assay

Causality Behind Experimental Choice: This assay is tailored to the specific biological function of the peptide. For instance, if the peptide is an enzyme inhibitor, a kinetic assay would be appropriate. If it is an antimicrobial peptide, a minimal inhibitory concentration (MIC) assay would be used. The goal is to determine if the structural changes imparted by this compound enhance or diminish the peptide's intended biological activity.

Example: Antioxidant Activity (DPPH Assay)

Experimental Protocol:

  • Reaction Mixture: Prepare a solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

  • Peptide Addition: Add different concentrations of the control and modified peptides to the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The reduction in absorbance indicates the radical scavenging activity.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity.

Data Presentation:

Peptide Concentration (µM)Control Peptide DPPH Scavenging (%)Peptide with this compound DPPH Scavenging (%)
101518
504045
1006572
2008088

Note: The data above is hypothetical and for illustrative purposes.

Conclusion: A Framework for Rational Peptide Design

The incorporation of this compound represents a promising strategy for enhancing the stability of therapeutic peptides. The in-vitro testing pipeline detailed in this guide provides a robust framework for validating the hypothesized benefits of this modification. By systematically evaluating the biophysical properties, proteolytic resistance, and biological activity, researchers can make data-driven decisions in the design and optimization of next-generation peptide therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 2-Amino-3,4-dimethylpentanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the intricate work of drug development, the responsible management of chemical reagents is as crucial as the innovative research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-3,4-dimethylpentanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle this compound confidently and in compliance with the highest safety standards.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]

Hazard ClassificationGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation[1][2]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Your safety is the first priority. Adherence to proper PPE protocols is non-negotiable. The causality behind these choices is to create a barrier between you and the potential irritant effects of the compound.

  • Eye Protection : Wear chemical-resistant safety goggles or glasses with side-shields to prevent accidental eye contact.[1][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required. Always change gloves after handling the compound or if they become contaminated.[1][4]

  • Skin and Body Protection : A lab coat should be worn to protect your skin and clothing. Ensure it is fully buttoned.[1][4]

  • Respiratory Protection : Handle the solid compound in a well-ventilated area, preferably within a fume hood, to avoid inhaling dust particles.[1][4]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4][5] The following workflow provides a systematic approach to its disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation Phase cluster_small Small Quantity Disposal (<5g) cluster_large Large Quantity / Bulk Disposal cluster_final Final Disposal Prep Ensure appropriate PPE is worn Assess Assess quantity of waste (Small vs. Large) Prep->Assess Small_Container Place in a designated, labeled hazardous waste container Assess->Small_Container Small Quantity Large_Container Use original container if possible, or a compatible, sealed container Assess->Large_Container Large Quantity Small_Label Ensure label includes: - Chemical Name - Hazard Pictograms - Date Small_Container->Small_Label Store Store waste container in a designated satellite accumulation area Small_Label->Store Large_Label Affix a completed hazardous waste tag Large_Container->Large_Label Large_Label->Store Arrange Arrange for pickup by a licensed chemical waste disposal service Store->Arrange

Caption: Decision workflow for the proper disposal of this compound.

Detailed Procedural Steps:

Part A: Waste Collection and Segregation

  • Designate a Waste Container : Utilize a clearly labeled, dedicated container for "Non-halogenated Solid Chemical Waste." The container must have a secure lid to prevent accidental spills or release of dust.[5]

  • Segregate Waste Streams : It is critical to avoid mixing incompatible waste types. Do not mix this compound with strong oxidizing agents, acids, or bases in the same waste container.[5][6] Incompatible wastes must be stored in separate containment bins.[5]

  • Transferring the Chemical :

    • For residual amounts in original containers, securely seal the container and treat it as hazardous waste.

    • For loose powder or contaminated materials (e.g., weighing paper, gloves), carefully place them into the designated solid waste container. Minimize the generation of dust.[1]

Part B: Labeling and Documentation

Proper labeling is a cornerstone of a self-validating and safe waste management system. It communicates the hazards to everyone in the laboratory and to the waste disposal personnel.

  • Content Identification : The waste container label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."[7]

  • Hazard Communication : The label should include the appropriate GHS pictograms for skin, eye, and respiratory irritation.[1][2]

  • Researcher Information : Include the name of the principal investigator or lab supervisor and the laboratory room number.[7]

Part C: Storage and Final Disposal

  • Temporary Storage : Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel and away from general traffic.[5]

  • Secondary Containment : It is best practice to place the waste container in a secondary bin to contain any potential leaks or spills.[5]

  • Arrange for Professional Disposal : The final and most critical step is to dispose of the contents through an approved and licensed waste disposal contractor.[1][8] Your institution's Environmental Health and Safety (EHS) department will have established procedures for scheduling a waste pickup. Do not attempt to treat or dispose of the chemical waste yourself.

Emergency Procedures for Spills and Exposure

In the event of an accidental release or exposure, immediate and correct action is vital.

Emergency ScenarioImmediate Response Protocol
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]
Small Spill For a small spill of the solid material, carefully sweep or vacuum the material and place it into a labeled hazardous waste container.[1] Avoid generating dust.[1] Ensure you are wearing the appropriate PPE.
Large Spill Evacuate the immediate area. Prevent further spread of the material. Contact your institution's EHS or emergency response team for cleanup and disposal. Do not attempt to clean up a large spill without proper training and equipment.[8]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility within your laboratory. The principles of proper chemical handling and disposal are integral to the integrity of your research and the well-being of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.